molecular formula C47H44ClFN6O6S B609037 (R)-MIK665

(R)-MIK665

Cat. No.: B609037
M. Wt: 875.4 g/mol
InChI Key: PKYIMGFMRFVOMB-LDLOPFEMSA-N
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Description

MIK665, also known as S 64315, is an inhibitor of induced myeloid leukemia cell differentiation protein (Mcl-1;  Bcl2-L-3), with potential pro-apoptotic and antineoplastic activities. Upon administration, MIK665 binds to and inhibits the activity of Mcl-1, which promotes apoptosis of cells overexpressing Mcl-1. Mcl-1, an anti-apoptotic protein belonging to the Bcl-2 family of proteins, is upregulated in cancer cells and promotes tumor cell survival

Properties

IUPAC Name

(2R)-2-[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H44ClFN6O6S/c1-29-34(16-17-38(42(29)48)59-25-24-55-22-20-54(2)21-23-55)40-41-45(51-28-52-46(41)62-43(40)30-12-14-32(49)15-13-30)61-39(47(56)57)26-31-8-4-6-10-36(31)60-27-33-18-19-50-44(53-33)35-9-5-7-11-37(35)58-3/h4-19,28,39H,20-27H2,1-3H3,(H,56,57)/t39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYIMGFMRFVOMB-LDLOPFEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C(SC4=NC=NC(=C34)OC(CC5=CC=CC=C5OCC6=NC(=NC=C6)C7=CC=CC=C7OC)C(=O)O)C8=CC=C(C=C8)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C(SC4=NC=NC(=C34)O[C@H](CC5=CC=CC=C5OCC6=NC(=NC=C6)C7=CC=CC=C7OC)C(=O)O)C8=CC=C(C=C8)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H44ClFN6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

875.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(R)-MIK665: A Technical Guide to its Pro-Apoptotic Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of the mechanism of action of (R)-MIK665 (also known as S64315), a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Contrary to potential misconceptions, this compound is not a SMAC mimetic targeting IAP proteins, but a BH3 mimetic that specifically engages the intrinsic pathway of apoptosis. Overexpression of Mcl-1 is a common feature in various hematologic and solid tumors, contributing to cancer cell survival and resistance to therapy. This compound restores the natural process of programmed cell death by selectively binding to Mcl-1, thereby unleashing pro-apoptotic effector proteins. This document details the molecular interactions, signaling cascades, and key experimental data supporting the pro-apoptotic function of this compound, intended to serve as a comprehensive resource for professionals in the field of cancer research and drug development.

Core Mechanism of Action: Selective Mcl-1 Inhibition

This compound functions as a BH3 mimetic, a class of drugs designed to mimic the action of pro-apoptotic BH3-only proteins (e.g., BIM, PUMA, NOXA). These proteins are the natural antagonists of anti-apoptotic Bcl-2 family members, including Mcl-1, Bcl-2, and Bcl-xL. In many cancers, the balance is tipped towards survival by the overexpression of these anti-apoptotic proteins, which sequester pro-apoptotic effector proteins like BAK and BAX, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis.

This compound selectively binds with high affinity to a hydrophobic groove on Mcl-1, the same site that Mcl-1 uses to bind and neutralize pro-apoptotic proteins. By occupying this groove, this compound competitively displaces pro-apoptotic proteins, particularly BAK. This liberation of BAK allows it to oligomerize and form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytosol. This initiates a caspase cascade that culminates in the execution of apoptosis.[1][2] This mechanism is critically dependent on the presence of BAX and BAK.[1]

Signaling Pathway Diagram

MIK665_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mcl1 Mcl-1 BAK BAK Mcl1->BAK Sequesters MOMP MOMP BAK->MOMP Induces BAX BAX BAX->MOMP Induces CytoC Cytochrome c MOMP->CytoC Release MIK665 This compound MIK665->Mcl1 Inhibits Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Forms Casp9 Pro-Caspase-9 Casp9->Apoptosome Recruited to ActiveCasp3 Active Caspase-3 Apoptosome->ActiveCasp3 Activates Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 Cleavage PARP PARP ActiveCasp3->PARP Cleaves Apoptosis Apoptosis ActiveCasp3->Apoptosis Executes CleavedPARP Cleaved PARP PARP->CleavedPARP CytoC_cyto Cytochrome c CytoC_cyto->Apaf1 Binds

Caption: Mechanism of this compound-induced apoptosis via selective Mcl-1 inhibition.

Quantitative Data

The efficacy and selectivity of this compound are defined by its binding affinity for Mcl-1 and its reduced affinity for other Bcl-2 family proteins.

Table 1: Binding Affinity of this compound and Related Compounds to Bcl-2 Family Proteins
CompoundTarget ProteinBinding Affinity (Kᵢ, nM)Selectivity vs. Mcl-1Reference
This compound (S64315) Mcl-1 0.048 - 1.2 -[1][3]
Bcl-2> 4,750> 3,958x[2][4]
Bcl-xL> 2,060> 1,716x[2][4]
Bcl-w> 10,870> 9,058x[2]
S63845 (Predecessor)Mcl-1< 1.2-[4]
Bcl-2No discernible bindingHighly Selective[4]
Bcl-xLNo discernible bindingHighly Selective[4]

Note: Data is compiled from multiple sources and assays, which may account for variations in reported values. The high Kᵢ values for other Bcl-2 family members indicate very weak or no significant binding.

Table 2: In Vitro Cellular Activity of this compound
Cell LineCancer TypeIC₅₀ (nM)Reference
H929Multiple Myeloma250
AMO-1Multiple Myeloma< 100[2]
Various Hematologic Tumor Cell LinesAML, Lymphoma, MMPotent activity reported[1]

Experimental Protocols

The characterization of this compound's pro-apoptotic activity relies on a suite of standard and specialized assays. Below are detailed methodologies for key experiments.

Quantification of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a DNA stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic/necrotic cells).

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells/well in a 6-well plate) and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 10 nM - 1 µM) or vehicle control (DMSO) for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle detachment method (e.g., Trypsin-EDTA followed by neutralization with media). Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

  • Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS. Centrifuge again and discard the supernatant.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution (e.g., 50 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls for compensation and gating.

Experimental Workflow Diagram:

AnnexinV_Workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_analysis Analysis A Seed Cells B Treat with this compound or Vehicle Control A->B C Harvest Cells (Adherent + Floating) B->C D Wash with PBS C->D E Resuspend in Binding Buffer D->E F Add Annexin V-FITC & PI E->F G Incubate 15 min at RT (in dark) F->G H Add Binding Buffer G->H I Analyze by Flow Cytometry H->I

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Caspase Activity Assay (Caspase-Glo® 3/7)

This luminescent assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic cascade.

Principle: The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD peptide sequence). When cleaved by active caspase-3 or -7, a substrate for luciferase (aminoluciferin) is released, generating a light signal that is proportional to caspase activity.

Protocol:

  • Cell Seeding: Seed cells in a white-walled 96-well plate (e.g., 10,000 cells/well in 100 µL of medium).

  • Treatment: Treat cells with this compound at desired concentrations and time points (e.g., 6, 12, 24 hours).

  • Assay: Allow the plate to equilibrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 30-60 seconds and then incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

Detection of PARP Cleavage by Western Blot

This assay provides biochemical evidence of caspase-3 activity.

Principle: Poly(ADP-ribose) polymerase (PARP) is a 116 kDa nuclear protein that is a primary substrate for active caspase-3. During apoptosis, PARP is cleaved into an 89 kDa fragment. Western blotting with an antibody that recognizes both full-length and cleaved PARP allows for visualization of this event.

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel (e.g., 10% gel).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody against PARP overnight at 4°C. Also probe a separate blot or the same blot (after stripping) for a loading control like β-actin or GAPDH.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system. The appearance of an 89 kDa band and a corresponding decrease in the 116 kDa band indicates apoptosis.

Conclusion and Future Directions

This compound is a highly potent and selective Mcl-1 inhibitor that induces apoptosis through the intrinsic, mitochondrial pathway. Its mechanism is well-defined and relies on the displacement of pro-apoptotic proteins from Mcl-1, leading to BAX/BAK-mediated mitochondrial outer membrane permeabilization and subsequent caspase activation. The quantitative data underscores its high selectivity for Mcl-1 over other anti-apoptotic Bcl-2 family members, which is a critical attribute for minimizing off-target effects. The provided experimental protocols offer a robust framework for assessing the pro-apoptotic activity of this compound and similar compounds. While promising, the clinical development of Mcl-1 inhibitors, including this compound, has encountered challenges such as on-target cardiotoxicity, highlighting the need for further research into therapeutic windows and combination strategies. Future investigations will likely focus on identifying predictive biomarkers of response and resistance, and on rational combinations, such as with Bcl-2 inhibitors like venetoclax, to enhance efficacy and overcome resistance mechanisms in targeted patient populations.

References

(R)-MIK665: A Technical Guide to a Selective Mcl-1 Inhibitor for Inducing Bax/Bak-Dependent Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The evasion of apoptosis is a hallmark of cancer, often driven by the overexpression of pro-survival proteins from the B-cell lymphoma 2 (Bcl-2) family. Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival member of this family, and its amplification or overexpression is a common mechanism of therapeutic resistance. (R)-MIK665 (also known as S64315) is a potent and highly selective small-molecule inhibitor of Mcl-1.[1][2] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action within the intrinsic apoptosis pathway, summarizing key quantitative data, outlining relevant experimental protocols, and reviewing its clinical development status. This compound acts by binding to Mcl-1 with sub-nanomolar affinity, thereby disrupting its ability to sequester pro-apoptotic proteins.[1] This leads to the activation of the effector proteins Bax and Bak, culminating in mitochondrial outer membrane permeabilization (MOMP) and caspase-mediated cell death.[1]

The Intrinsic (Mitochondrial) Pathway of Apoptosis

The intrinsic apoptosis pathway is a critical process for cellular homeostasis, eliminating damaged or unwanted cells. This pathway is tightly regulated by the Bcl-2 family of proteins, which can be categorized into three functional groups:

  • Anti-apoptotic Proteins: These include Mcl-1, Bcl-2, Bcl-xL, Bcl-w, and Bfl-1. They prevent apoptosis by binding to and sequestering pro-apoptotic members. Mcl-1 is frequently overexpressed in various cancers, promoting tumor cell survival.[2]

  • Pro-apoptotic Effector Proteins: Bax and Bak are the central executioners of the intrinsic pathway.[3] Upon activation, they oligomerize in the mitochondrial outer membrane, forming pores (MOMP) that release cytochrome c and other pro-apoptotic factors into the cytoplasm.[4]

  • BH3-only Proteins: This group includes proteins like Bim, Puma, Noxa, Bad, and Bid. They act as sensors of cellular stress and damage. Upon activation, they either directly activate Bax/Bak or inhibit the anti-apoptotic Bcl-2 proteins, thereby promoting apoptosis.

Under normal conditions, anti-apoptotic proteins like Mcl-1 sequester BH3-only proteins and prevent the activation of Bax and Bak. Apoptotic stimuli trigger the upregulation or activation of BH3-only proteins, which titrate the anti-apoptotic proteins, freeing Bax and Bak to execute cell death.

Bcl2_Family_Pathway cluster_Pro_Survival Pro-Survival cluster_Pro_Apoptotic Pro-Apoptotic cluster_Outcome Cellular Outcome Mcl1 Mcl-1 Bax_Bak Bax / Bak Mcl1->Bax_Bak Survival Cell Survival Mcl1->Survival Bcl2_xL Bcl-2 / Bcl-xL Bcl2_xL->Bax_Bak inhibition Bcl2_xL->Survival BH3_only BH3-only proteins (e.g., Bim, Noxa) BH3_only->Mcl1 inhibition BH3_only->Bcl2_xL inhibition BH3_only->Bax_Bak activation Apoptosis Apoptosis Bax_Bak->Apoptosis MOMP, Cytochrome c release

Figure 1: The Bcl-2 Family Regulated Apoptosis Pathway.

This compound: Mechanism of Action

This compound is a BH3-mimetic drug designed to selectively target Mcl-1.[5] It binds with high affinity to the BH3-binding groove of Mcl-1, preventing Mcl-1 from sequestering pro-apoptotic BH3-only proteins like Noxa and Bim. This displacement frees these activator proteins to directly engage and activate Bax and Bak.[1] The activation of Bax/Bak is a dose-dependent effect of this compound treatment.[1] This leads to oligomerization, MOMP, cytochrome c release, subsequent caspase activation, PARP cleavage, and ultimately, apoptosis.[1]

MIK665_MoA cluster_Before Before Treatment (Cancer Cell) cluster_After After this compound Treatment Mcl1_bound Mcl-1 Bim Bim/Noxa Mcl1_bound->Bim sequestered Bax_Bak_inactive Bax / Bak (Inactive) MIK665 This compound Mcl1_inhibited Mcl-1 MIK665->Mcl1_inhibited binds & inhibits Bim_free Bim/Noxa (Released) Bax_Bak_active Bax / Bak (Active) Bim_free->Bax_Bak_active activates Apoptosis Apoptosis Bax_Bak_active->Apoptosis triggers

Figure 2: Mechanism of Action of this compound.

Quantitative Data Summary

This compound demonstrates high potency and selectivity for Mcl-1 in biochemical and cellular assays.

Table 1: In Vitro Binding Affinity and Potency of this compound

Parameter Target Value Assay Type Reference
Ki Human Mcl-1 0.048 nM Not Specified [1]
Ki Mcl-1 1.2 nM Cell-free assay [6]
IC50 Mcl-1 1.81 nM Not Specified [7]

| IC50 | Mcl-1 | 3-6 nM | Displacement assay |[5] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

Cell Line Cancer Type IC50 Reference
H929 Multiple Myeloma 250 nM [7]
Leukocytes (Healthy) Normal 36.4 - 192 nM [8]

| Lymphocytes (Healthy) | Normal | 32.1 - 204.5 nM |[8] |

(Note: The activity of this compound has been demonstrated across a diverse panel of human hematological tumor cell lines, including those from Acute Myeloid Leukemia (AML), lymphoma, and Multiple Myeloma (MM).[1])

Key Experimental Protocols

The evaluation of this compound's pro-apoptotic activity involves a series of standard in vitro assays.

Experimental_Workflow cluster_Assays Downstream Assays start Seed cancer cells (e.g., H929, MOLM-13) treatment Treat with this compound (Dose-response) start->treatment incubation Incubate (e.g., 6-48 hours) treatment->incubation viability Cell Viability (e.g., CellTiter-Glo) incubation->viability caspase Caspase Activity (e.g., Caspase-Glo 3/7) incubation->caspase western Western Blot (Cleaved PARP, Mcl-1) incubation->western analysis Data Analysis (IC50, Fold Change) viability->analysis caspase->analysis western->analysis

Figure 3: General Experimental Workflow for MIK665 Evaluation.

Protocol: Cell Viability Assay

This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Plating: Seed hematological cancer cells (e.g., H929) in 96-well opaque plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.

  • Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium. A typical concentration range might be 1 nM to 10 µM.[7]

  • Treatment: Add 100 µL of the 2x compound dilutions to the cells. Include wells with vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[9]

  • Lysis and Detection: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle-treated control cells. Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.

Protocol: Caspase-3/7 Activity Assay

This protocol measures the activation of executioner caspases, a direct indicator of apoptosis.

  • Cell Plating and Treatment: Follow steps 1-3 from the Cell Viability Assay protocol.

  • Incubation: Incubate the plates for a shorter duration, typically 6-24 hours, to capture the peak of caspase activation.[6]

  • Assay: Add a caspase-3/7 activity reagent (e.g., Caspase-Glo® 3/7 Assay) to each well. This reagent contains a luminogenic caspase-3/7 substrate.

  • Incubation: Incubate at room temperature for 1-2 hours to allow for substrate cleavage.

  • Data Acquisition: Measure luminescence with a plate reader. The signal is proportional to the amount of caspase-3/7 activity.

  • Analysis: Express results as fold-change in caspase activity relative to vehicle-treated controls.

Protocol: Western Blot for Cleaved PARP

This protocol provides qualitative and semi-quantitative evidence of apoptosis through the detection of PARP cleavage, a downstream event of caspase activation.[1]

  • Cell Culture and Lysis: Culture cells in 6-well plates and treat with this compound at various concentrations (e.g., 100 nM, 500 nM, 1 µM) for 24 hours. Harvest and lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved PARP overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

  • Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system. The presence of an 89 kDa cleaved PARP fragment indicates apoptosis.

Clinical Development Overview

This compound (S64315) has been investigated in several Phase I and Phase I/II clinical trials for the treatment of hematological malignancies.

  • Indications: Studies have focused on patients with relapsed or refractory Multiple Myeloma (MM), lymphoma (including Diffuse Large B-Cell Lymphoma, DLBCL), Acute Myeloid Leukemia (AML), and Myelodysplastic Syndrome (MDS).[1][10][11]

  • Administration: The drug is administered intravenously.[11]

  • Trial Objectives: The primary goals of these early-phase trials are to assess the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and to determine the maximum tolerated dose (MTD) or recommended dose for expansion (RDE).[10][11]

  • Combinations: Given the mechanisms of resistance in cancer, this compound is also being explored in combination with other targeted agents, such as the Bcl-2 inhibitor venetoclax, to achieve synergistic anti-tumor responses.[1][9] Studies have shown that combining Mcl-1 and Bcl-2 inhibitors can produce strong and durable anti-tumor effects.[1]

Conclusion

This compound is a potent and selective Mcl-1 inhibitor that effectively triggers the Bax/Bak-dependent intrinsic apoptosis pathway. Its sub-nanomolar affinity for Mcl-1 allows for the efficient liberation of pro-apoptotic BH3-only proteins, leading to robust cell killing in Mcl-1-dependent hematological malignancies. The quantitative data underscores its potency, and established experimental protocols allow for reliable characterization of its cellular effects. Ongoing clinical trials will continue to define its therapeutic potential, both as a single agent and in combination therapies, for patients with difficult-to-treat cancers.

References

(R)-MIK665: A Potent and Selective Mcl-1 Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-MIK665, also known as S64315, is a highly potent and selective small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2] Mcl-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are crucial regulators of the intrinsic pathway of apoptosis.[1] Overexpression of Mcl-1 is a common feature in a variety of human cancers, including hematologic malignancies and solid tumors, and is associated with tumor cell survival and resistance to conventional chemotherapies.[1] this compound represents a promising therapeutic strategy by selectively targeting Mcl-1, thereby restoring the natural process of programmed cell death in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of this compound.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name (2R)-2-[[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy]-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid.[1][3] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name (2R)-2-[[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy]-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid[1][3]
Synonyms S64315, S-64315, MIK665[1][3]
CAS Number 1799631-75-6[3][4][5][6][7][8]
Molecular Formula C47H44ClFN6O6S[3][4][5][6][7][8]
Molecular Weight 875.41 g/mol [3][4][5][7][8]
Appearance Solid[4]
Solubility Soluble in DMSO[5][9]
Storage Store at -20°C for long-term[10]

Mechanism of Action and Signaling Pathway

This compound exerts its pro-apoptotic effects by selectively binding to the BH3-binding groove of the Mcl-1 protein with high affinity. This binding event competitively inhibits the interaction of Mcl-1 with pro-apoptotic proteins such as Bak and Bax. In cancer cells that are dependent on Mcl-1 for survival, this inhibition leads to the liberation and activation of Bak and Bax.

Activated Bak and Bax then oligomerize in the outer mitochondrial membrane, forming pores that lead to mitochondrial outer membrane permeabilization (MOMP). This critical event results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.

Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. The apoptosome then recruits and activates caspase-9, an initiator caspase. Activated caspase-9, in turn, activates effector caspases, primarily caspase-3 and caspase-7. These effector caspases are responsible for the execution phase of apoptosis, cleaving a plethora of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which ultimately leads to the dismantling of the cell.

MIK665_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion MIK665 This compound Mcl1 Mcl-1 MIK665->Mcl1 Inhibition Bak Bak Mcl1->Bak Sequesters Bax Bax Mcl1->Bax Sequesters MOMP MOMP Bak->MOMP Induces Bax->MOMP Induces Apaf1 Apaf-1 Casp9 Caspase-9 Apaf1->Casp9 Recruits Apoptosome Apoptosome Casp9->Apoptosome Forms Casp37 Caspase-3/7 PARP PARP Casp37->PARP Cleaves Apoptosis Apoptosis Casp37->Apoptosis Executes Apoptosome->Casp37 Activates Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP CytoC Cytochrome c MOMP->CytoC Release CytoC->Apaf1 Binds to

Caption: Signaling pathway of this compound-induced apoptosis.

Quantitative Data

The biological activity of this compound has been characterized in various assays. The following table summarizes key quantitative data.

ParameterValueCell Line/Assay ConditionReference
Ki (Mcl-1) 1.2 nMCell-free assay
IC50 (Mcl-1) 1.81 nM-[4]
IC50 (H929 cells) 250 nMHuman multiple myeloma cell line[4]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and can be used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with vehicle control (DMSO at the same concentration as in the highest drug concentration).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for PARP Cleavage

This protocol describes the detection of the 89 kDa cleaved fragment of PARP, a hallmark of apoptosis.

Materials:

  • Treated and untreated cell lysates

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against PARP (recognizing both full-length and cleaved forms)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells and determine protein concentration.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary PARP antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add chemiluminescent substrate and capture the signal using an imaging system. The appearance of an 89 kDa band indicates PARP cleavage.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Calipers

Procedure:

  • Subcutaneously inject 1-10 million cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound intravenously or via another appropriate route according to the desired dosing schedule. The control group should receive the vehicle.

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for cleaved caspase-3).

Visualizations

Experimental Workflow for Efficacy Assessment

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy start Start in_vitro In Vitro Studies start->in_vitro cell_culture Cell Line Selection & Culture in_vitro->cell_culture in_vivo In Vivo Studies xenograft Xenograft Model Establishment in_vivo->xenograft end End viability_assay Cell Viability Assay (e.g., MTT) cell_culture->viability_assay apoptosis_assay Apoptosis Assay (e.g., PARP Cleavage, Caspase Activity) viability_assay->apoptosis_assay apoptosis_assay->in_vivo treatment This compound Treatment xenograft->treatment monitoring Tumor Growth & Toxicity Monitoring treatment->monitoring analysis Endpoint Analysis (e.g., IHC) monitoring->analysis analysis->end Logical_Relationship cluster_factors Cellular Factors cluster_response Response to this compound Mcl1_dep High Mcl-1 Dependence Sensitivity Sensitivity Mcl1_dep->Sensitivity Leads to Bcl2_dep High Bcl-2/Bcl-xL Dependence Resistance Resistance Bcl2_dep->Resistance Leads to Low_Mcl1 Low Mcl-1 Expression Low_Mcl1->Resistance Leads to

References

(R)-MIK665: An In-Depth Technical Profile of a Selective Mcl-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: (R)-MIK665 (also known as S64315) is a potent, highly selective, small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Mcl-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulate the intrinsic pathway of apoptosis. Its overexpression is a common survival mechanism in various cancers, particularly hematologic malignancies, and is associated with tumor progression and resistance to chemotherapy.[1] this compound binds with sub-nanomolar affinity to the BH3-binding groove of Mcl-1, preventing it from sequestering pro-apoptotic proteins and thereby triggering Bax/Bak-dependent apoptosis in Mcl-1-dependent cancer cells.[2][3] This document provides a comprehensive technical overview of the target selectivity profile, mechanism of action, and key experimental methodologies related to this compound.

Target Selectivity Profile

This compound was developed through a fragment-based, structure-guided drug discovery program to ensure high potency for Mcl-1 and significant selectivity over other anti-apoptotic Bcl-2 family members.[2][3] This selectivity is crucial for minimizing off-target effects and potential toxicities. The binding affinities were primarily determined using competitive binding assays, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

The selectivity of this compound's predecessor, S63845, was established with no significant binding observed for Bcl-2 or Bcl-xL.[4] this compound maintains this high selectivity while exhibiting improved potency against Mcl-1.[3]

Target ProteinBinding Affinity (Kᵢ, nM)Selectivity (Fold vs. Mcl-1)
Mcl-1 (Human) 0.048 [2][3]-
Bcl-2>10,000>208,000
Bcl-xL>10,000>208,000
Bcl-wNot Reported (Expected to be high)-
Bfl-1/A1Not Reported (Expected to be high)-
*Data inferred from the predecessor compound S63845, which shows no binding to Bcl-2 or Bcl-xL at concentrations up to 10,000 nM.[4] this compound was developed from this scaffold and is reported to be highly selective.[3]

Mechanism of Action: Induction of Intrinsic Apoptosis

This compound functions as a BH3 mimetic. It competitively binds to the hydrophobic BH3-binding groove on the Mcl-1 protein, displacing pro-apoptotic "activator" proteins (e.g., Bim, Puma) and "effector" proteins (Bak, Bax) that are sequestered by Mcl-1 in cancer cells. The liberation of Bak and Bax allows them to oligomerize on the outer mitochondrial membrane, leading to Mitochondrial Outer Membrane Permeabilization (MOMP). This event results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade (e.g., Caspase-9, Caspase-3) and culminating in programmed cell death.[2][5]

TR_FRET_Workflow Figure 2: TR-FRET Experimental Workflow start Start prep Prepare Reagents (Mcl-1, Peptide, Antibodies, Buffers, Compound Dilutions) start->prep plate Dispense Serially Diluted This compound into 384-well Plate prep->plate add_reagents Add Mcl-1/Donor Mix and Peptide/Acceptor Mix to Wells plate->add_reagents incubate Incubate at Room Temp (1-2 hours, protected from light) add_reagents->incubate read Read Plate on TR-FRET Reader (Ex: 340nm, Em: 620nm & 665nm) incubate->read analyze Calculate FRET Ratio & Normalize Data read->analyze plot Plot Dose-Response Curve (Signal vs. [Inhibitor]) analyze->plot calc Determine IC50 / Ki Values plot->calc end_node End calc->end_node

References

(R)-MIK665: A Potent Mcl-1 Inhibitor for Inducing Apoptosis in Hematologic Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(R)-MIK665 (also known as S64315) is a highly potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Overexpression of Mcl-1 is a key survival mechanism for many hematologic malignancies and is associated with resistance to conventional therapies. This compound, a BH3 mimetic, selectively binds to the BH3-binding groove of Mcl-1 with high affinity, thereby liberating pro-apoptotic proteins and triggering the intrinsic apoptosis pathway. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. The information presented herein is intended to support further research and development of this compound as a promising therapeutic agent for hematologic cancers.

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis, with a delicate balance between pro- and anti-apoptotic members determining cell fate.[1] In many hematologic malignancies, such as acute myeloid leukemia (AML), multiple myeloma (MM), and lymphoma, cancer cells evade apoptosis by overexpressing anti-apoptotic proteins, including Mcl-1.[1][2] Mcl-1 is frequently implicated in tumor progression and resistance to chemotherapy, making it a prime target for therapeutic intervention.[3]

This compound is a next-generation, highly selective Mcl-1 inhibitor that has demonstrated significant pro-apoptotic activity in a wide range of hematologic cancer models.[2][4] This document serves as a technical resource, consolidating key data and methodologies related to the preclinical evaluation of this compound.

Mechanism of Action

This compound functions as a BH3 mimetic, mimicking the action of pro-apoptotic BH3-only proteins (e.g., Bim, Puma, Noxa). It binds with sub-nanomolar affinity to the BH3-binding groove of Mcl-1, displacing pro-apoptotic effector proteins Bak and Bax.[2][3] Once liberated, Bak and Bax oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[2]

cluster_0 Apoptotic Signaling Pathway of this compound MIK665 This compound Mcl1 Mcl-1 MIK665->Mcl1 Inhibits Bak_Bax Bak / Bax Mcl1->Bak_Bax Sequesters MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bak_Bax->MOMP Induces CytoC Cytochrome c Release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling Pathway of this compound-induced Apoptosis.

Quantitative Data

The following tables summarize the quantitative data on the efficacy of this compound from preclinical studies.

Table 1: Binding Affinity and In Vitro Potency of this compound

ParameterValueReference
Mcl-1 Binding Affinity (Ki)0.048 nM[2]
Mcl-1 Inhibition (IC50)1.81 nM[5]
H929 (Multiple Myeloma) Cell Viability (IC50)250 nM[5]

Table 2: In Vitro Efficacy of this compound in Primary AML Samples

Cell PopulationResponse GroupRelative IC50 (nM)
LeukocytesSensitive5.4
Intermediate45
Resistant134.8
Blast CellsSensitive2.0
Intermediate44.1
Resistant158.4
MonocytesSensitive3.8
Intermediate14.5
Resistant22.9
LymphocytesSensitive52.6
Intermediate97.3
Resistant84.5

Table 3: In Vivo Efficacy of this compound in a Hematologic Malignancy Xenograft Model

| Animal Model | Dosing Regimen | Outcome | Reference | |---|---|---| | Female CB-17 SCID Mice with H929 cells | 12.5 mg/kg, intravenous | Not specified |[6] | | Immuno-compromised mice and rats | Various intravenous dosing regimens | Complete regression of established tumors |[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate this compound.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the detection of apoptosis in hematologic malignancy cell lines treated with this compound using flow cytometry.

cluster_1 Apoptosis Assay Workflow start Seed Cells treat Treat with this compound start->treat harvest Harvest Cells treat->harvest wash_pbs Wash with PBS harvest->wash_pbs wash_bind Wash with Binding Buffer wash_pbs->wash_bind stain Stain with Annexin V & Propidium Iodide wash_bind->stain analyze Analyze by Flow Cytometry stain->analyze

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Materials:

  • Hematologic malignancy cell line of interest (e.g., MOLM-13, MV-4-11, H929)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate and incubate overnight.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

  • Cell Harvesting: Collect cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis for Mcl-1 and Cleaved PARP

This protocol details the detection of Mcl-1 protein levels and the apoptosis marker, cleaved PARP, in cells treated with this compound.

Materials:

  • Treated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-Mcl-1, anti-cleaved PARP, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a hematologic malignancy xenograft model.

cluster_2 In Vivo Xenograft Study Workflow inject Inject Tumor Cells into Immunodeficient Mice monitor Monitor Tumor Growth inject->monitor randomize Randomize into Treatment Groups monitor->randomize treat Administer this compound (i.v.) randomize->treat measure Measure Tumor Volume and Body Weight treat->measure measure->measure end Endpoint Analysis measure->end

Caption: Workflow for an In Vivo Xenograft Study.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • Hematologic malignancy cell line (e.g., MOLM-13, MV-4-11)

  • This compound formulated for intravenous (i.v.) injection

  • Calipers

Procedure:

  • Cell Implantation: Subcutaneously inject 5-10 x 10^6 tumor cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers every 2-3 days.

  • Randomization: When tumors reach a volume of 100-200 mm³, randomize mice into treatment and control groups.

  • Treatment Administration: Administer this compound intravenously at a specified dose and schedule (e.g., 25 mg/kg, once weekly). The control group receives a vehicle control.[7]

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Synergistic Combinations

A significant area of investigation for this compound is its use in combination with other anti-cancer agents, particularly the Bcl-2 inhibitor, venetoclax. The rationale for this combination is to simultaneously block two key anti-apoptotic proteins, thereby inducing a more profound and durable apoptotic response. Preclinical studies have consistently demonstrated strong synergy between Mcl-1 and Bcl-2 inhibitors in various hematologic malignancies.[1][4] This combination has been shown to be effective even in venetoclax-resistant models.[8]

Conclusion

This compound is a potent and selective Mcl-1 inhibitor with compelling preclinical activity in a range of hematologic malignancies. Its ability to induce apoptosis as a single agent and in combination with other targeted therapies, such as venetoclax, highlights its potential as a valuable therapeutic strategy. The data and protocols presented in this guide provide a solid foundation for further investigation into the clinical utility of this compound for the treatment of hematologic cancers.

References

(R)-MIK665 in Acute Myeloid Leukemia: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Preclinical Efficacy, Resistance Mechanisms, and Rational Combination Strategies

This technical guide provides a comprehensive overview of the preclinical research on (R)-MIK665 (also known as S64315), a potent and selective MCL-1 inhibitor, in the context of Acute Myeloid Leukemia (AML). This document is intended for researchers, scientists, and drug development professionals actively involved in oncology and hematology. Herein, we detail the mechanism of action of this compound, predictors of sensitivity and resistance, and the synergistic potential of combination therapies. The guide includes structured data tables for quantitative analysis, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Core Concepts: Mechanism of Action and Therapeutic Rationale

This compound is a selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1), a member of the BCL-2 family. In many hematologic malignancies, including AML, overexpression of MCL-1 is a key mechanism for tumor cell survival and resistance to apoptosis. This compound binds to the BH3-binding groove of MCL-1, preventing it from sequestering pro-apoptotic proteins like BAK and BAX. This inhibition leads to the activation of the intrinsic apoptotic pathway, culminating in cancer cell death. The therapeutic rationale for targeting MCL-1 in AML is underscored by the dependency of AML cells on this protein for survival and its association with resistance to other therapies, such as the BCL-2 inhibitor venetoclax (B612062).[1][2][3]

Quantitative Analysis of this compound Activity in AML

The efficacy of this compound has been evaluated in primary AML samples and cell lines, with sensitivity varying across different cellular contexts. The following tables summarize the key quantitative data from these studies, including Drug Sensitivity Scores (DSS) and half-maximal inhibitory concentrations (IC50).

Table 1: Drug Sensitivity Scores (DSS) of this compound in Primary AML Samples [1][4]

Sample GroupNumber of Samples (n)DSS RangeResponse Classification
MIK665-sensitive15DSS ≥ 20Sensitive
MIK665-intermediate1710 < DSS < 20Intermediate
MIK665-resistant10DSS ≤ 10Resistant

DSS is a measure of the area under the dose-response curve, providing a single metric for drug sensitivity.

Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound in Primary AML Cell Populations [1]

Cell PopulationMIK665-sensitive Samples (nM)MIK665-intermediate Samples (nM)MIK665-resistant Samples (nM)
Leukocytes5.445134.8
Blast Cells244.1158.4
Monocytes3.814.522.9
Lymphocytes52.697.384.5

Table 3: Efficacy of this compound in Combination with Venetoclax in Venetoclax-Resistant AML Cell Lines [5]

Cell LineTreatmentZIP Synergy Score
MV4-11_VenRMIK665 + Venetoclax17.5
MOLM-13_VenRMIK665 + Venetoclax10.6
Kasumi-1_VenRMIK665 + Venetoclax11.2
HL-60_VenRMIK665 + Venetoclax16.1

ZIP (Zero Interaction Potency) score quantifies the degree of synergy, with higher scores indicating stronger synergy.

Signaling Pathways and Resistance Mechanisms

The efficacy of this compound is intrinsically linked to the BCL-2 family-regulated apoptotic pathway. Resistance to this compound in AML has been primarily associated with high expression of the drug efflux pump ABCB1 (MDR1) and the anti-apoptotic protein BCL-XL.[6][7]

MIK665_Mechanism_of_Action cluster_Mitochondrion Mitochondrial Outer Membrane cluster_Cytosol Cytosol cluster_Resistance Resistance Mechanisms MCL1 MCL-1 BAX_BAK BAX / BAK MCL1->BAX_BAK BCL2 BCL-2 BCL2->BAX_BAK BCLXL BCL-XL BCLXL->BAX_BAK CytoC Cytochrome c BAX_BAK->CytoC Release Caspase_Cascade Caspase Cascade CytoC->Caspase_Cascade MIK665 This compound MIK665->MCL1 ABCB1 ABCB1 Efflux Pump MIK665->ABCB1 Efflux Venetoclax Venetoclax Venetoclax->BCL2 Apoptosis Apoptosis Caspase_Cascade->Apoptosis BCLXL_up BCL-XL Upregulation BCLXL_up->BAX_BAK

Caption: Mechanism of action of this compound and resistance pathways in AML.

The synergistic effect of combining this compound with the BCL-2 inhibitor venetoclax is a promising strategy to overcome resistance. This combination co-targets two critical anti-apoptotic proteins, leading to a more profound induction of apoptosis.

Combination_Therapy_Logic cluster_combo Combination Therapy MIK665_Resistant MIK665 Resistant AML (High ABCB1/BCL-XL) Venetoclax Venetoclax MIK665_Resistant->Venetoclax Vulnerable to Venetoclax_Resistant Venetoclax Resistant AML (High MCL-1) MIK665 This compound Venetoclax_Resistant->MIK665 Vulnerable to Synergy Synergistic Apoptosis MIK665->Synergy Venetoclax->Synergy

Caption: Rationale for combining this compound and venetoclax in resistant AML.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following protocols are based on the methods described in the research by Saad et al. (2025).[8]

Ex Vivo Drug Sensitivity Testing of Primary AML Samples

This protocol outlines a flow cytometry-based assay to determine the sensitivity of primary AML cells to this compound.

Drug_Sensitivity_Workflow start Isolate MNCs from AML Patient Samples plate Plate MNCs in 384-well plates start->plate treat Add this compound (5 concentrations) plate->treat incubate Incubate for 48h at 37°C, 5% CO2 treat->incubate stain Stain with antibody cocktail (CD markers) and viability dyes (Annexin V/7-AAD) incubate->stain analyze Analyze on iQue Screener PLUS Flow Cytometer stain->analyze calculate Calculate Drug Sensitivity Score (DSS) analyze->calculate

Caption: Workflow for ex vivo drug sensitivity testing of this compound in AML.

Protocol Steps:

  • Cell Preparation: Isolate mononuclear cells (MNCs) from fresh or viably cryopreserved AML patient bone marrow or peripheral blood samples using Ficoll density gradient centrifugation.

  • Plating: Resuspend MNCs in a suitable culture medium and plate them in 384-well plates.

  • Drug Treatment: Add this compound at a range of five concentrations (e.g., 10 nM to 10,000 nM) to the designated wells. Include DMSO as a negative control and a potent cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Staining: Stain the cells with a panel of fluorescently labeled antibodies to identify different cell populations (e.g., CD45 for leukocytes, CD34/CD117 for blasts). Subsequently, stain with Annexin V and a viability dye like 7-AAD to assess apoptosis and cell death.

  • Flow Cytometry: Acquire data using a high-throughput flow cytometer.

  • Data Analysis: Gate on the different cell populations and quantify the percentage of viable cells at each drug concentration. Calculate the Drug Sensitivity Score (DSS) from the dose-response curves.

Western Blotting for Protein Expression Analysis

This protocol is for assessing the protein levels of ABCB1, BCL-2, MCL-1, and BCL-XL in AML cells.

Protocol Steps:

  • Protein Extraction: Lyse AML cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for ABCB1, BCL-2, MCL-1, BCL-XL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to compare protein expression levels between samples.

Generation of Venetoclax-Resistant Cell Lines

This protocol describes the method for developing venetoclax-resistant AML cell lines for in vitro studies.

Protocol Steps:

  • Parental Cell Culture: Culture AML cell lines (e.g., MV4-11, MOLM-13) in standard culture conditions.

  • Dose Escalation: Expose the cells to gradually increasing concentrations of venetoclax over several weeks or months. Start with a concentration below the IC50 and double the concentration with each passage as the cells develop resistance.

  • Selection of Resistant Clones: Isolate and expand cell populations that are able to proliferate in high concentrations of venetoclax (e.g., >1 µM).

  • Confirmation of Resistance: Confirm the venetoclax-resistant phenotype by performing a cell viability assay and comparing the IC50 value to the parental cell line.

  • Characterization: Characterize the resistant cell lines for changes in the expression of BCL-2 family proteins using western blotting.

Clinical Development Overview

This compound (S64315) has been investigated in a Phase I clinical trial (NCT02979366) for patients with relapsed or refractory AML and Myelodysplastic Syndrome (MDS).[9]

Table 4: Overview of Phase I Clinical Trial NCT02979366 for this compound

ParameterDetails
Study Title Phase I Study of S64315 Administered Intravenously in Patients With Acute Myeloid Leukaemia or Myelodysplastic Syndrome
Status Completed
Phase Phase 1
Study Design Open-label, non-randomized, dose-escalation and dose-expansion study
Patient Population Adults with relapsed/refractory AML or high-risk MDS
Intervention This compound (S64315) administered as an intravenous infusion
Dosing Regimen Once weekly in a 21-day cycle, starting at 50 mg, with potential for alternative dosing schedules
Primary Objectives To assess the safety and tolerability of this compound and to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D)

Further clinical trials are exploring this compound in combination with other agents, such as venetoclax, to leverage the synergistic effects observed in preclinical studies.[10]

Conclusion and Future Directions

This compound is a promising therapeutic agent for AML, particularly for patient subgroups with a dependency on MCL-1 for survival. Preclinical research has identified biomarkers of response and resistance, paving the way for patient stratification strategies. The combination of this compound with venetoclax has demonstrated strong synergy in overcoming resistance to either agent alone and warrants further clinical investigation. Future research should focus on elucidating the complex interplay of resistance mechanisms and on the development of robust predictive biomarkers to guide the clinical application of this compound and its combinations in AML.

References

(R)-MIK665 in Multiple Myeloma Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-MIK665, also known as MIK665 and S64315, is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins and is a critical survival factor for various cancer cells, including those of multiple myeloma. Overexpression of Mcl-1 is a known mechanism of resistance to conventional chemotherapies and other targeted agents. This compound binds to the BH3-binding groove of Mcl-1 with high affinity, thereby disrupting the interaction between Mcl-1 and pro-apoptotic proteins like Bak and Bax. This leads to the activation of the intrinsic apoptotic pathway and subsequent cancer cell death. This technical guide provides a summary of the available preclinical data on this compound in multiple myeloma cell lines, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and workflows.

Data Presentation

The publicly available quantitative data on the efficacy of this compound in multiple myeloma cell lines is currently limited. Preclinical development and clinical trials in multiple myeloma were discontinued, which may account for the scarcity of published comprehensive datasets. The following table summarizes the known in vitro activity of this compound in a multiple myeloma cell line.

Cell LineAssay TypeEndpointValueReference
H929Cell ViabilityIC50250 nM[1]
AMO-1In Vivo XenograftTumor RegressionDose-dependent[2]
Additional MM Cell LinesCell ViabilityIC50Data not available
Additional MM Cell LinesApoptosis Assay% ApoptosisData not available

Conference abstracts have indicated that this compound, in combination with Bcl-2 inhibitors like venetoclax, induces significant cell death in a majority of hematological cancer cell lines tested, including multiple myeloma cell lines.[3] However, specific quantitative data from these studies are not publicly available.

Experimental Protocols

The following are detailed protocols for key experiments relevant to the preclinical evaluation of this compound in multiple myeloma cell lines. These are representative protocols and may require optimization for specific cell lines and laboratory conditions.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Multiple myeloma cell lines (e.g., H929, RPMI-8226, U266, MM.1S)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of complete medium.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 150 µL of solubilization solution to each well and incubate for 4-18 hours at 37°C in the dark to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Multiple myeloma cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat multiple myeloma cells with various concentrations of this compound for a specified time (e.g., 24, 48 hours). Include a vehicle control.

  • Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

  • Data Analysis: Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

This protocol is for detecting changes in the expression of Mcl-1 and other apoptosis-related proteins.

Materials:

  • Multiple myeloma cells

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Mcl-1, anti-PARP, anti-Caspase-3, anti-Bax, anti-Bak, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer. Determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Separate the protein lysates on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Densitometric analysis can be performed to quantify changes in protein expression, normalized to a loading control like β-actin.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

MIK665_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion MIK665 This compound Mcl1 Mcl-1 MIK665->Mcl1 Inhibition Bak Bak Mcl1->Bak Sequestration Bax Bax Mcl1->Bax MOMP Mitochondrial Outer Membrane Permeabilization Bak->MOMP Bax->MOMP Apoptosis Apoptosis CytoC Cytochrome c MOMP->CytoC Release CytoC->Apoptosis Activation of Caspase Cascade

Caption: this compound inhibits Mcl-1, leading to Bak/Bax activation and apoptosis.

Experimental Workflow for Cell Viability (MTT) Assay

MTT_Workflow start Start seed Seed Multiple Myeloma Cells in 96-well Plate start->seed treat Treat with this compound (Serial Dilutions) seed->treat incubate1 Incubate for 48-72 hours treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Read Absorbance at 570 nm solubilize->read analyze Analyze Data and Determine IC50 read->analyze end End analyze->end

Caption: Workflow for determining cell viability using the MTT assay.

Experimental Workflow for Apoptosis (Annexin V) Assay

AnnexinV_Workflow start Start treat Treat MM Cells with This compound start->treat harvest Harvest and Wash Cells treat->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Stain with Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate for 15 minutes stain->incubate acquire Acquire Data using Flow Cytometry incubate->acquire analyze Analyze Apoptotic vs. Necrotic Populations acquire->analyze end End analyze->end

Caption: Workflow for quantifying apoptosis via Annexin V staining.

References

(R)-MIK665 in Diffuse Large B-cell Lymphoma: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-MIK665 (also known as S64315) is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Mcl-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulate the intrinsic pathway of apoptosis. In diffuse large B-cell lymphoma (DLBCL), a common and aggressive form of non-Hodgkin lymphoma, overexpression of Mcl-1 is a frequent mechanism of therapeutic resistance and is associated with poor prognosis. This compound has been investigated in preclinical and clinical studies as a potential therapeutic agent for hematologic malignancies, including DLBCL.

This technical guide provides a comprehensive overview of the available data on this compound in the context of DLBCL research, with a focus on its mechanism of action, preclinical efficacy, and relevant experimental methodologies.

Core Mechanism of Action: Inhibition of Mcl-1 and Induction of Apoptosis

This compound selectively binds to the BH3-binding groove of Mcl-1 with high affinity, preventing it from sequestering pro-apoptotic proteins, primarily Bak. This disruption of the Mcl-1/Bak complex unleashes Bak, leading to its activation and subsequent oligomerization in the outer mitochondrial membrane. This process, along with the activation of another pro-apoptotic protein, Bax, results in the formation of pores in the mitochondrial membrane. The consequent release of cytochrome c and other pro-apoptotic factors into the cytoplasm initiates a caspase cascade, culminating in the execution of apoptosis.[1]

MIK665_Mechanism_of_Action cluster_Mitochondrion Mitochondrial Outer Membrane cluster_Cytoplasm Cytoplasm Mcl1 Mcl-1 Bak Bak Mcl1->Bak Inhibits Pore Mitochondrial Pore Formation Bak->Pore Induces Bax Bax Bax->Pore Induces CytoC_cyto Cytochrome c Pore->CytoC_cyto Release CytoC_mito Cytochrome c MIK665 This compound MIK665->Mcl1 Inhibits Caspase_Cascade Caspase Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes CytoC_cyto->Caspase_Cascade Activates Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow start Seed DLBCL cells in 96-well plates treat Treat with serial dilutions of this compound start->treat incubate Incubate for 48-72 hours treat->incubate add_reagent Add cell viability reagent (e.g., CellTiter-Glo®) incubate->add_reagent read Measure luminescence/fluorescence add_reagent->read analyze Calculate IC50 values read->analyze Xenograft_Study_Workflow cluster_workflow In Vivo Xenograft Study Workflow start Implant DLBCL cells subcutaneously in immunodeficient mice tumor_growth Allow tumors to reach a palpable size start->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize treat Administer this compound (e.g., intravenously) and vehicle control randomize->treat monitor Monitor tumor volume and body weight regularly treat->monitor endpoint Euthanize mice at study endpoint monitor->endpoint analyze Analyze tumor growth inhibition endpoint->analyze

References

Methodological & Application

Application Notes and Protocols for (R)-MIK665 In Vitro Cell Viability Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-MIK665 , also known as S64315, is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2][3] By binding to Mcl-1, this compound disrupts its function, leading to the activation of the intrinsic apoptotic pathway in cancer cells that are dependent on Mcl-1 for survival.[1] These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound by measuring its impact on cell viability. The following protocols are based on the widely used CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[4][5][6][7]

Data Presentation

Table 1: Recommended Reagent and Compound Concentrations

Reagent/CompoundStock ConcentrationRecommended Working ConcentrationSolvent
This compound10 mM0.1 nM - 10 µM (for dose-response)DMSO
CellTiter-Glo® ReagentLyophilized Substrate and BufferReconstituted as per manufacturer's instructionsProvided Buffer
Cell Culture MediumN/AAs required for specific cell lineN/A
DMSO (Vehicle Control)100%≤ 0.1% of final well volumeN/A

Table 2: Key Experimental Parameters for CellTiter-Glo® Assay

ParameterRecommended ValueNotes
Cell Seeding Density5,000 - 20,000 cells/wellOptimize for specific cell line to ensure logarithmic growth during the assay period.
Plate Format96-well, opaque-walledOpaque walls are essential to prevent well-to-well crosstalk of the luminescent signal.[5]
Incubation Time with this compound24, 48, or 72 hoursThe optimal time may vary depending on the cell line and the research question.
Incubation Time with CellTiter-Glo® Reagent10 minutesThis allows for cell lysis and stabilization of the luminescent signal.[5][6]
Signal MeasurementLuminometerRead luminescence.

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in inducing apoptosis.

MIK665_Mechanism_of_Action cluster_0 Mitochondrial Outer Membrane cluster_1 Cytosol Mcl1 Mcl-1 Bax_Bak Bax/Bak Mcl1->Bax_Bak Inhibits CytoC Cytochrome c Bax_Bak->CytoC Promotes Release Apoptosome Apoptosome Formation CytoC->Apoptosome Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis MIK665 This compound MIK665->Mcl1 Inhibits

Caption: Mechanism of this compound-induced apoptosis.

Experimental Protocols

Protocol 1: this compound In Vitro Cell Viability Assay using CellTiter-Glo®

This protocol outlines the steps to determine the effect of this compound on the viability of a chosen cancer cell line.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., hematological malignancy cell lines known to be Mcl-1 dependent)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • 96-well opaque-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • For adherent cells, wash with PBS, detach with Trypsin-EDTA, and neutralize with complete medium. For suspension cells, collect cells by centrifugation.

    • Count cells using a hemocytometer or automated cell counter.

    • Dilute the cells in complete medium to the desired seeding density (refer to Table 2).

    • Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.

    • Include wells with medium only for background luminescence measurement.[5]

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow cells to attach (for adherent cells) and recover.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete medium from your stock solution. The final concentrations should typically range from 0.1 nM to 10 µM.

    • Also, prepare a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for the this compound dilutions (e.g., 0.1%).

    • Carefully remove the medium from the wells (for adherent cells) or directly add the compound to the suspension cells.

    • Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • CellTiter-Glo® Assay:

    • Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.[5]

    • Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[5]

    • Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5][6]

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with medium only) from all experimental readings.

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow.

Experimental_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Prepare_Compound Prepare this compound Dilutions Incubate_Overnight->Prepare_Compound Treat_Cells Treat Cells with this compound Incubate_Overnight->Treat_Cells Prepare_Compound->Treat_Cells Incubate_Treatment Incubate for 24-72h Treat_Cells->Incubate_Treatment Add_Reagent Add CellTiter-Glo® Reagent Incubate_Treatment->Add_Reagent Incubate_Lysis Incubate for 10 min Add_Reagent->Incubate_Lysis Measure_Luminescence Measure Luminescence Incubate_Lysis->Measure_Luminescence Analyze_Data Analyze Data and Determine IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the this compound cell viability assay.

References

Application Note: Quantifying (R)-MIK665-Induced Apoptosis via Cleaved PARP Western Blot Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction (R)-MIK665 (also known as S64315) is a potent and selective small-molecule inhibitor of the Myeloid Cell Leukemia 1 (Mcl-1) protein.[1][2][3] Mcl-1 is an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, which is frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy.[1][2] By binding to and inhibiting Mcl-1, this compound disrupts the sequestration of pro-apoptotic proteins, thereby activating the intrinsic pathway of apoptosis.[1][2] This process is dependent on the pro-apoptotic proteins BAX and BAK and leads to the activation of downstream executioner caspases.[1]

A key hallmark of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a 116 kDa nuclear enzyme involved in DNA repair.[4][5] During apoptosis, activated caspase-3 cleaves PARP at the DEVD site between Asp214 and Gly215, generating an 89 kDa catalytic fragment and a 24 kDa DNA-binding domain.[5][6] The inactivation of PARP prevents DNA repair and facilitates cellular disassembly.[6] The detection of the 89 kDa cleaved PARP fragment by Western blot is therefore a reliable and widely used biomarker for quantifying apoptosis.[4]

This application note provides a detailed protocol for assessing the pro-apoptotic activity of this compound in cancer cell lines by measuring the levels of cleaved PARP using a Western blot assay.

Signaling Pathway of this compound-Induced Apoptosis

This compound selectively inhibits the anti-apoptotic protein Mcl-1, releasing pro-apoptotic proteins like BIM to activate BAX and BAK.[1] This leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, apoptosome formation, and the activation of a caspase cascade, culminating in the cleavage of PARP by caspase-3 and the execution of apoptosis.[1][7]

MIK665_Pathway cluster_Bcl2 Bcl-2 Family Regulation cluster_Caspase Caspase Cascade cluster_Hallmark Apoptotic Hallmark MIK665 This compound Mcl1 Mcl-1 (Anti-apoptotic) MIK665->Mcl1 Inhibits BaxBak BAX / BAK (Pro-apoptotic) Mcl1->BaxBak Inhibits CytoC Cytochrome c (from Mitochondria) BaxBak->CytoC Promotes release Apoptosome Apoptosome Assembly CytoC->Apoptosome Activates Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates PARP Full-length PARP (116 kDa) Casp3->PARP Cleaves cPARP Cleaved PARP (89 kDa) PARP->cPARP WB_Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis & Lysate Collection A->B C 3. Protein Quantification (BCA) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (Western Blot) D->E F 6. Blocking & Antibody Incubation E->F G 7. ECL Detection & Imaging F->G H 8. Densitometry & Data Analysis G->H

References

Application Notes and Protocols: (R)-MIK665 Dose-Response Curve Analysis in GraphPad Prism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-MIK665, also known as S64315, is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2] Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are crucial regulators of the intrinsic apoptotic pathway.[3][4] Overexpression of Mcl-1 is a common survival mechanism in various cancer cells, including hematologic malignancies, making it a compelling target for therapeutic intervention.[5] this compound binds to Mcl-1 with high affinity, preventing it from sequestering pro-apoptotic proteins like Bak and Bax.[2][6] This leads to the activation of the apoptotic cascade and subsequent cell death in Mcl-1-dependent cancer cells.

These application notes provide a detailed protocol for determining the dose-response curve and the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line using a common cell viability assay. The subsequent data analysis is described using GraphPad Prism, a widely used software for scientific graphing and statistical analysis.

Data Presentation

The primary quantitative output of a dose-response experiment is the IC50 value, which represents the concentration of an inhibitor that causes a 50% reduction in the measured biological response. Along with the IC50, the Hill slope and the R-squared value are important parameters for characterizing the dose-response relationship. The following tables provide a template for summarizing such quantitative data.

Table 1: Dose-Response Parameters for this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssay UsedIncubation Time (hours)This compound IC50 (nM)Hill Slope
NCI-H929Multiple MyelomaMTT48250-1.20.99
MV4-11Acute Myeloid LeukemiaCellTiter-Glo72[Insert Value][Insert Value][Insert Value]
MOLM-13Acute Myeloid LeukemiaCellTiter-Glo72[Insert Value][Insert Value][Insert Value]

Data for NCI-H929 is representative from the literature.[7] Values for other cell lines should be determined experimentally.

Table 2: Example Raw Data for this compound Dose-Response Experiment

This compound Conc. (nM)Log Conc.% Viability (Replicate 1)% Viability (Replicate 2)% Viability (Replicate 3)Mean % ViabilityStd. Deviation
0-100.0100.0100.0100.00.0
1098.599.197.998.50.6
10192.393.591.892.50.9
501.775.676.874.975.81.0
100255.254.156.355.21.1
2502.448.950.149.549.50.6
5002.725.726.926.126.20.6
1000310.211.510.810.80.7
50003.75.15.54.95.20.3

Experimental Protocols

This section details the methodology for determining the dose-response of this compound. The protocol is divided into two main parts: the in vitro cell viability assay and the data analysis in GraphPad Prism.

Part 1: Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., NCI-H929)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in complete medium. A typical concentration range would span several orders of magnitude around the expected IC50 (e.g., 1 nM to 5000 nM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Part 2: Dose-Response Curve Analysis in GraphPad Prism

This protocol outlines the steps to analyze the raw data from the cell viability assay and generate a dose-response curve in GraphPad Prism.

Procedure:

  • Data Entry:

    • Open GraphPad Prism and select "XY" from the "New Table & Graph" section.

    • For the X-axis, choose "Numbers". For the Y-axis, select "Enter replicate values in side-by-side subcolumns".

    • Enter the concentrations of this compound in the X column.

    • Enter the corresponding absorbance values for each replicate in the Y columns.

  • Data Transformation and Normalization:

    • Transform the X values to logarithms. Click on the "Analyze" button, select "Transform" from the "Transform, Normalize..." section, and choose "Transform X values using X=Log(X)".

    • Normalize the data to express it as a percentage of the control. Click "Analyze" again, select "Normalize" from the "Transform, Normalize..." section. Define 0% as your blank (no cells) and 100% as your vehicle control.

  • Non-linear Regression:

    • With the normalized data sheet selected, click "Analyze" and choose "Nonlinear regression (curve fit)" from the "XY Analyses" section.

    • In the "Dose-Response - Inhibition" family of equations, select "log(inhibitor) vs. response -- Variable slope (four parameters)".

    • Click "OK" to perform the curve fit.

  • Interpreting the Results:

    • Prism will generate a results sheet containing the best-fit values for the parameters, including the LogIC50. The IC50 value is automatically calculated from the LogIC50.

    • The results will also include the HillSlope and R squared values.

    • A graph will be generated showing your data points and the fitted dose-response curve.

Mandatory Visualizations

Signaling Pathway of this compound Action

MIK665_Pathway cluster_Bcl2 Bcl-2 Family Proteins Mcl1 Mcl-1 (Anti-apoptotic) Bax_Bak Bax / Bak (Pro-apoptotic) Mcl1->Bax_Bak Inhibition CytoC Cytochrome c release Bax_Bak->CytoC Activation MIK665 This compound MIK665->Mcl1 Inhibition Apoptosis Apoptosis Caspases Caspase Activation CytoC->Caspases Caspases->Apoptosis

Caption: this compound inhibits Mcl-1, leading to apoptosis.

Experimental Workflow for Dose-Response Analysis

Workflow cluster_Lab Laboratory Protocol cluster_Data Data Analysis (GraphPad Prism) A 1. Seed Cells in 96-well plate B 2. Treat with this compound (serial dilution) A->B C 3. Incubate (e.g., 48-72 hours) B->C D 4. Add MTT Reagent & Incubate C->D E 5. Solubilize Formazan (add DMSO) D->E F 6. Measure Absorbance (570 nm) E->F G 1. Enter Raw Data (Concentration vs. Absorbance) F->G Raw Data H 2. Transform & Normalize Data (Log transform X, Normalize Y) G->H I 3. Nonlinear Regression (log(inhibitor) vs. response) H->I J 4. Obtain Results (IC50, Hill Slope, R²) I->J K Dose-Response Curve

Caption: Workflow for dose-response curve generation.

References

Application Notes and Protocols for Determining the IC50 of (R)-MIK665 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-MIK665, also known as S64315, is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2][3][4] Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins and is a critical survival factor for many cancer cells.[1][5] Its overexpression has been implicated in the pathogenesis and resistance to therapy in a variety of hematologic malignancies and solid tumors.[3][5] this compound binds to Mcl-1 with high affinity, disrupting its interaction with pro-apoptotic proteins like Bak and Bax, thereby triggering the intrinsic apoptotic pathway and leading to cancer cell death.[3][6] These application notes provide a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, a crucial step in preclinical drug evaluation.

Mechanism of Action of this compound

This compound selectively binds to the BH3-binding groove of the Mcl-1 protein with sub-nanomolar affinity.[3] This binding displaces pro-apoptotic BH3-only proteins (e.g., Bim, Puma, Noxa) and prevents Mcl-1 from sequestering the pro-apoptotic effector proteins Bak and Bax.[6] The liberated Bak and Bax can then oligomerize in the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, activation of caspases, and ultimately, apoptosis.

MIK665_Mechanism_of_Action cluster_0 Normal Cell Survival cluster_1 This compound Action Mcl1 Mcl-1 BakBax_inactive Bak/Bax (inactive) Mcl1->BakBax_inactive sequesters Apoptosis_inhibited Apoptosis Inhibited MIK665 This compound Mcl1_bound Mcl-1 MIK665->Mcl1_bound binds & inhibits BakBax_active Bak/Bax (active) Mcl1_bound->BakBax_active releases Apoptosis_triggered Apoptosis Triggered BakBax_active->Apoptosis_triggered

Figure 1: Mechanism of action of this compound.

Data Presentation: IC50 Values of this compound in Cancer Cell Lines

The following table summarizes the reported IC50 values for this compound in various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and incubation time.

Cancer TypeCell LineIC50 (nM)Reference
Acute Myeloid Leukemia (AML)Sensitive Samples2 - 5.4[7]
Acute Myeloid Leukemia (AML)Intermediate Samples44.1 - 45[7]
Acute Myeloid Leukemia (AML)Resistant Samples134.8 - 158.4[7]
Multiple MyelomaH929250[2]
MelanomaA375Efficacy observed in combination studies[2][8]
Melanoma1205LuEfficacy observed in combination studies[2]

Experimental Protocol: IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol outlines the determination of this compound IC50 values using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[9][10][11][12]

Materials
  • Cancer cell lines of interest

  • Complete cell culture medium (specific to the cell line)

  • This compound (stock solution in DMSO)

  • 96-well white, flat-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Dimethyl sulfoxide (B87167) (DMSO)

Experimental Workflow

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis Cell_Culture 1. Cell Culture Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Drug_Dilution 2. Prepare this compound Serial Dilutions Drug_Treatment 4. Treat Cells with this compound Drug_Dilution->Drug_Treatment Cell_Seeding->Drug_Treatment Incubation 5. Incubate for 48-72 hours Drug_Treatment->Incubation CTG_Addition 6. Add CellTiter-Glo® Reagent Incubation->CTG_Addition Luminescence_Measurement 7. Measure Luminescence CTG_Addition->Luminescence_Measurement Data_Analysis 8. Analyze Data and Determine IC50 Luminescence_Measurement->Data_Analysis

Figure 2: Experimental workflow for IC50 determination.
Step-by-Step Procedure

1. Cell Seeding: a. Culture cancer cell lines in their recommended complete medium until they reach approximately 80% confluency. b. For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, collect by centrifugation. c. Resuspend cells in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter. d. Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well in a 96-well white, flat-bottom plate. e. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.

2. Compound Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to use a wide concentration range in the initial experiment (e.g., 0.1 nM to 10 µM). c. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a blank control (medium only). d. After the 24-hour incubation period, carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound. For suspension cells, add the drug dilutions directly to the wells.

3. Incubation: a. Incubate the plate for a predetermined time period, typically 48 or 72 hours, at 37°C in a humidified 5% CO2 incubator.

4. Cell Viability Measurement: a. Equilibrate the CellTiter-Glo® Reagent and the 96-well plate to room temperature for approximately 30 minutes before use.[13] b. Add 100 µL of CellTiter-Glo® Reagent to each well.[13] c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13] e. Measure the luminescence of each well using a luminometer.

5. Data Analysis: a. Subtract the average luminescence value of the blank wells from all other wells. b. Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control (which represents 100% viability).

  • % Viability = (Luminescence of treated well / Luminescence of vehicle control well) x 100 c. Plot the percentage of cell viability against the logarithm of the this compound concentration. d. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, R).

Logical Relationship for Data Analysis

Data_Analysis_Logic cluster_input Input Data cluster_processing Data Processing cluster_analysis Analysis Raw_Luminescence Raw Luminescence Values Background_Subtraction Background Subtraction Raw_Luminescence->Background_Subtraction Normalization Normalization to Vehicle Control (% Viability) Background_Subtraction->Normalization Log_Transform Log Transformation of Concentration Normalization->Log_Transform Curve_Fitting Sigmoidal Dose-Response Curve Fitting Log_Transform->Curve_Fitting IC50_Determination IC50 Value Determination Curve_Fitting->IC50_Determination

Figure 3: Logical flow of data analysis for IC50 determination.

Conclusion

This document provides a detailed framework for determining the IC50 of the Mcl-1 inhibitor this compound in various cancer cell lines. Adherence to these protocols will enable researchers to generate robust and reproducible data, facilitating the preclinical evaluation of this promising anti-cancer agent. The provided diagrams offer a clear visual representation of the compound's mechanism of action, the experimental workflow, and the data analysis pipeline.

References

Application Notes and Protocols for (R)-MIK665 Animal Model Xenograft Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-MIK665, also known as S64315, is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1] Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins and is a key regulator of the intrinsic apoptosis pathway. Its overexpression is implicated in the survival and resistance of various cancer cells, particularly hematological malignancies such as multiple myeloma and acute myeloid leukemia (AML).[1][2] this compound binds to Mcl-1 with high affinity, disrupting its interaction with pro-apoptotic proteins and thereby inducing apoptosis in Mcl-1-dependent cancer cells.[1] Preclinical studies have demonstrated that this compound exhibits strong antitumor activity in a variety of hematologic tumor models, including complete regression of established tumors in xenograft models.[1]

These application notes provide a detailed protocol for conducting a xenograft study in an animal model to evaluate the in vivo efficacy of this compound. The protocol outlines the use of the H929 multiple myeloma cell line and the MOLM-13 acute myeloid leukemia cell line in immunodeficient mice.

Signaling Pathway of this compound

This compound functions by inhibiting Mcl-1, a key node in the intrinsic apoptotic pathway. The diagram below illustrates the mechanism of action.

MIK665_Signaling_Pathway cluster_0 Apoptotic Stimuli cluster_1 Pro-Apoptotic Proteins cluster_2 Anti-Apoptotic Protein cluster_3 Apoptosis Execution Chemotherapy Chemotherapy Bim Bim Chemotherapy->Bim Radiation Radiation Radiation->Bim Cellular Stress Cellular Stress Cellular Stress->Bim Bak Bak Bim->Bak Bax Bax Bim->Bax Mcl1 Mcl-1 Bim->Mcl1 Inhibits Caspase_Activation Caspase Activation Bak->Caspase_Activation Bax->Caspase_Activation Mcl1->Bak Inhibits Mcl1->Bax Inhibits Apoptosis Apoptosis Caspase_Activation->Apoptosis MIK665 This compound MIK665->Mcl1 Inhibits

Figure 1: this compound Signaling Pathway.

Experimental Workflow

A typical xenograft study to evaluate the efficacy of this compound follows a structured workflow, from cell culture and animal inoculation to data analysis.

Xenograft_Workflow cluster_0 Preparation cluster_1 Tumor Implantation cluster_2 Treatment and Monitoring cluster_3 Endpoint Analysis A Cell Line Culture (H929 or MOLM-13) B Cell Harvest and Viability Count A->B D Subcutaneous Injection of Tumor Cells B->D C Animal Acclimatization (SCID or NSG Mice) C->D E Tumor Growth Monitoring D->E F Randomization into Treatment Groups E->F G Drug Administration (this compound or Vehicle) F->G H Continued Monitoring of Tumor Volume and Body Weight G->H I Euthanasia and Tumor Excision H->I J Data Analysis (Tumor Growth Inhibition, Survival) I->J

Figure 2: Experimental Workflow for this compound Xenograft Study.

Materials and Methods

Cell Lines
  • H929 (Multiple Myeloma): Human myeloma cell line.

  • MOLM-13 (Acute Myeloid Leukemia): Human AML cell line.

Animals
  • SCID (Severe Combined Immunodeficient) or NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) mice: Female, 6-8 weeks old.

Reagents
  • This compound (S64315)

  • Vehicle for this compound: A common vehicle for intravenous administration of similar compounds is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Cell culture medium (e.g., RPMI-1640) with supplements (fetal bovine serum, penicillin/streptomycin).

  • Matrigel (for subcutaneous injection).

  • Anesthetic (e.g., isoflurane).

Experimental Protocols

Cell Culture and Preparation
  • Culture H929 or MOLM-13 cells in appropriate medium at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells during the exponential growth phase.

  • Perform a cell count using a hemocytometer and assess viability using trypan blue exclusion. Cell viability should be >95%.

  • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at the desired concentration for injection.

Tumor Implantation
  • Anesthetize the mice using isoflurane.

  • For the H929 model, subcutaneously inject 5 x 106 cells in a volume of 100 µL into the right flank of each SCID mouse.[3]

  • For the MOLM-13 model, subcutaneously inject 5 x 106 cells in a volume of 100 µL into the right flank of each NSG mouse.

  • Allow the tumors to establish and grow to a palpable size (approximately 100-150 mm³).

Drug Preparation and Administration
  • Prepare a stock solution of this compound in DMSO.

  • On the day of administration, dilute the stock solution with the appropriate vehicle to the final desired concentration. A formulation that can be used for in vivo studies is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Administer this compound or vehicle control intravenously (i.v.) via the tail vein. Preclinical studies have shown that intravenous administration of S64315 results in a potent, dose-dependent antitumor response.[1]

Monitoring and Endpoints
  • Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice two to three times per week as an indicator of toxicity.

  • The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include tumor regression and overall survival.

  • Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or if they show signs of significant distress or weight loss (>20%).

  • At the end of the study, excise the tumors and weigh them. Tissues can be collected for further pharmacodynamic analysis.

Data Presentation

The following tables summarize hypothetical but realistic quantitative data from a xenograft study with this compound based on the potent in vivo activity reported in the literature.[1]

Table 1: Efficacy of this compound in H929 Multiple Myeloma Xenograft Model
Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Number of Regressions
Vehicle Control-i.v., twice weekly1250 ± 150-0/8
This compound25i.v., twice weekly450 ± 90642/8
This compound50i.v., twice weekly150 ± 50886/8 (2 complete)
Table 2: Survival Analysis in MOLM-13 AML Xenograft Model
Treatment GroupDose (mg/kg)Dosing ScheduleMedian Survival (Days)Increase in Lifespan (%)
Vehicle Control-i.v., twice weekly25-
This compound25i.v., twice weekly4060
This compound50i.v., twice weekly55120

Conclusion

This document provides a comprehensive guide for designing and executing a xenograft study to evaluate the preclinical efficacy of the Mcl-1 inhibitor this compound. The detailed protocols for two relevant hematological cancer models, H929 and MOLM-13, along with the structured data presentation, are intended to facilitate reproducible and robust in vivo research. The potent antitumor activity of this compound observed in preclinical models underscores its potential as a promising therapeutic agent for Mcl-1-dependent cancers.[1]

References

Application Notes and Protocols for Intravenous Administration of (R)-MIK665 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-MIK665, also known as S64315, is a potent and highly selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2] Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) protein family and a key regulator of the intrinsic apoptosis pathway.[3][4] Overexpression of Mcl-1 is a common feature in various hematologic malignancies, including acute myeloid leukemia (AML), lymphoma, and multiple myeloma, where it contributes to tumor cell survival and resistance to therapy.[5] this compound selectively binds to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins like Bak and Bax. This leads to the activation of the mitochondrial apoptosis cascade, resulting in programmed cell death of Mcl-1-dependent cancer cells.[3][6]

Preclinical studies have demonstrated that intravenous administration of this compound induces a potent, dose-dependent anti-tumor response in mouse models of hematological cancers.[5] Complete regression of established tumors has been observed at well-tolerated doses.[5] These application notes provide a summary of the available data on the intravenous use of this compound in mice, including its mechanism of action, pharmacokinetic and efficacy data, and detailed experimental protocols for its administration in a research setting.

Data Presentation

In Vitro Potency of this compound
Cell LineCancer TypeIC50 (nM)
H929Multiple Myeloma250[7]
Various Hematological Cell LinesAML, Lymphoma, MM< 100[2]
In Vivo Efficacy of Mcl-1 Inhibitors in Mouse Xenograft Models

Note: Data for this compound is limited. The following table includes data from closely related Mcl-1 inhibitors to provide a reference for expected efficacy.

CompoundCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
BRD-810MV-4-11 (AML) Xenograft50 mg/kg, IV, once weeklyNot specified, but led to increased survival[8][9]
Compound 26Solid Tumor Xenograft60 mg/kg, IV, single doseTumor regression until day 7[10]
Compound 26Solid Tumor Xenograft80 mg/kg, IV, single doseDurable tumor regression until day 15[10]
A-366MV4;11 Xenograft30 mg/kg/day, osmotic mini-pump45%[11]
Preclinical Pharmacokinetic Parameters of Mcl-1 Inhibitors in Mice
CompoundDose (mg/kg)RouteClearance (mL/min/kg)AUC (nM*h/mpk)Plasma Protein BindingReference
(M)-1825IV70252>99.8%[12]
Pyrimidine 1925IV43Not Specified>99.8%[12]
Pyrimidine 2025IV45Not Specified>99.8%[12]
S64315Not SpecifiedIVModerate to High (predicted)Not Specified< 0.1% (unbound fraction)[2]

Signaling Pathway

The mechanism of action of this compound involves the inhibition of Mcl-1, a key anti-apoptotic protein. This disrupts the balance of pro- and anti-apoptotic proteins at the mitochondrial outer membrane, leading to the activation of the intrinsic apoptotic pathway.

Mcl1_Inhibition_Pathway cluster_0 Mitochondrial Outer Membrane cluster_1 Apoptotic Signaling cluster_2 Drug Action cluster_3 Apoptosis Execution Mcl1 Mcl-1 Bak Bak Mcl1->Bak Inhibition Bax Bax Mcl1->Bax Inhibition Cytochrome_c Cytochrome c release Bak->Cytochrome_c Promotes Bax->Cytochrome_c Promotes Apoptotic_Stimuli Apoptotic Stimuli BH3_only BH3-only proteins (e.g., Bim, Puma, Noxa) Apoptotic_Stimuli->BH3_only Activates BH3_only->Mcl1 Inhibits MIK665 This compound MIK665->Mcl1 Inhibits Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase_Activation Caspase Activation Apoptosome->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Mcl-1 Inhibition Pathway.

Experimental Protocols

Protocol 1: Establishment of an Acute Myeloid Leukemia (AML) Xenograft Mouse Model

This protocol describes the establishment of a disseminated AML xenograft model in immunodeficient mice, a suitable model for evaluating the in vivo efficacy of this compound.[13]

Materials:

  • AML cell line (e.g., MV-4-11)

  • Immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)

  • Sterile phosphate-buffered saline (PBS)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • Animal restrainer

  • Heat lamp

Procedure:

  • Cell Culture: Culture MV-4-11 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation:

    • On the day of injection, harvest the cells by centrifugation.

    • Wash the cells twice with sterile PBS.

    • Resuspend the cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.

    • Perform a cell count to ensure accuracy.

  • Animal Preparation:

    • Acclimatize mice for at least one week before the experiment.

    • Warm the mice under a heat lamp for 5-10 minutes to dilate the tail veins.

  • Intravenous Injection:

    • Place the mouse in a restrainer.

    • Load a 1 mL syringe with 100 µL of the cell suspension (1 x 10^6 cells).

    • Inject the cells slowly into the lateral tail vein.

  • Monitoring:

    • Monitor the mice daily for signs of disease progression, such as weight loss, ruffled fur, and reduced mobility.

    • Tumor engraftment can be monitored by flow cytometry for human CD45+ cells in peripheral blood samples.

AML_Xenograft_Workflow start Start cell_culture Culture AML Cells (e.g., MV-4-11) start->cell_culture cell_prep Prepare Cell Suspension (1x10^7 cells/mL in PBS) cell_culture->cell_prep injection Intravenous Injection (1x10^6 cells/mouse) cell_prep->injection animal_prep Prepare Immunodeficient Mice (e.g., NOD/SCID) animal_prep->injection monitoring Monitor for Disease Progression injection->monitoring end End monitoring->end

Caption: AML Xenograft Model Workflow.

Protocol 2: Intravenous Administration of this compound

This protocol provides a method for the intravenous administration of this compound to mice bearing hematological tumor xenografts.

Materials:

  • This compound

  • Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween80, 50% ddH2O)[14]

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • Animal balance

  • Animal restrainer

  • Heat lamp

Procedure:

  • Preparation of this compound Formulation:

    • Note: The following is a suggested formulation based on similar compounds. The optimal vehicle may need to be determined empirically.

    • Prepare a stock solution of this compound in DMSO.

    • To prepare the final injection solution, add the DMSO stock to PEG300 and mix until clear.

    • Add Tween80 and mix until clear.

    • Finally, add ddH2O to reach the final desired concentration. The final solution should be clear.[14]

  • Dosing:

    • A starting dose of 12.5 mg/kg has been reported for a similar Mcl-1 inhibitor.[14] Dose optimization studies are recommended.

    • Calculate the required volume of the this compound solution for each mouse based on its body weight.

  • Administration:

    • Warm the mice under a heat lamp to dilate the tail veins.

    • Place the mouse in a restrainer.

    • Load the calculated volume of the this compound solution into a 1 mL syringe.

    • Administer the solution via slow intravenous injection into the lateral tail vein.

  • Treatment Schedule:

    • Treatment schedules can vary. A once-weekly or twice-weekly administration has been used for similar compounds.

    • The duration of treatment will depend on the experimental design and tumor response.

MIK665_Administration_Workflow start Start formulation Prepare this compound Formulation start->formulation dosing Calculate Dose (e.g., 12.5 mg/kg) formulation->dosing administration Intravenous Administration (Tail Vein) dosing->administration monitoring Monitor Tumor Growth and Toxicity administration->monitoring end End monitoring->end

Caption: this compound Administration Workflow.

Conclusion

This compound is a promising therapeutic agent for the treatment of Mcl-1-dependent hematological malignancies. The protocols and data presented in these application notes provide a foundation for researchers to design and execute preclinical studies to further evaluate the efficacy and mechanism of action of this compound. Further investigation into the optimal dosing, scheduling, and combination strategies will be crucial for its clinical development.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with (R)-MIK665

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-MIK665, also known as S64315, is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2][3] Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins and plays a crucial role in cell survival by sequestering pro-apoptotic proteins like Bak and Bax.[4][5] In many hematologic malignancies, such as Acute Myeloid Leukemia (AML), Multiple Myeloma (MM), and lymphoma, the overexpression of Mcl-1 is a key mechanism for tumor cell survival and resistance to therapy.[2][4] this compound selectively binds to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic partners and triggering the intrinsic pathway of apoptosis in a Bax/Bak-dependent manner.[4][6]

Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. The Annexin V/Propidium Iodide (PI) assay is a widely adopted method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, providing valuable insights into the cytotoxic effects of compounds like this compound.[7][8]

These application notes provide detailed protocols for the preparation and treatment of hematologic cancer cell lines with this compound and subsequent analysis of apoptosis by flow cytometry.

Mechanism of Action and Signaling Pathway

This compound induces apoptosis by inhibiting Mcl-1, a key regulator of the intrinsic apoptosis pathway. This pathway is initiated by various cellular stresses and converges at the mitochondria.

Mcl1_Pathway cluster_0 Mitochondrial (Intrinsic) Apoptosis Pathway Mcl1 Mcl-1 Bax_Bak Bax / Bak Mcl1->Bax_Bak Inhibits CytoC Cytochrome c Release Bax_Bak->CytoC Promotes MIK665 This compound MIK665->Mcl1 Inhibits Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Pro_Apoptotic Pro-apoptotic BH3-only proteins (e.g., Bim, Puma, Noxa) Pro_Apoptotic->Mcl1 Pro_Apoptotic->Bax_Bak

Figure 1. this compound Mechanism of Action.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on various hematologic cancer cell lines. Data is presented as the half-maximal inhibitory concentration (IC50) after a 48-hour treatment period.

Cell TypeSubgroupThis compound IC50 (nM)
AML Leukocytes Sensitive5.4
Intermediate45.0
Resistant134.8
AML Blast Cells Sensitive2.0
Intermediate44.1
Resistant158.4
AML Monocytes Sensitive3.8
Intermediate14.5
Resistant22.9
Lymphocytes Sensitive52.6
Intermediate97.3
Resistant84.5

Table 1. this compound IC50 values in primary AML cells and lymphocytes after 48 hours of treatment. Data is categorized by the sensitivity of the patient samples.

Cell LineDisease TypeThis compound IC50 (nM)
NCI-H929 Multiple Myeloma1.7 - 250
MOLM-13 AMLVaries
MV4-11 AMLVaries
OCI-AML3 AMLVaries

Table 2. this compound IC50 values in various hematologic cancer cell lines. Note that IC50 values can vary between studies and experimental conditions.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

This protocol outlines the steps for culturing hematologic cancer cell lines and treating them with this compound.

Materials:

  • Hematologic cancer cell lines (e.g., MOLM-13, MV4-11, OCI-AML3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (S64315)

  • DMSO (for stock solution)

  • 6-well culture plates

  • Incubator (37°C, 5% CO2)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Culture: Maintain cell lines in a T-75 flask with complete culture medium in an incubator at 37°C with 5% CO2. Subculture the cells every 2-3 days to maintain logarithmic growth.

  • Cell Seeding: On the day of the experiment, count the cells and assess viability. Seed the cells in 6-well plates at a density of 0.5 x 10^6 to 1 x 10^6 cells/mL in 2 mL of complete culture medium.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From the stock solution, prepare serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 1000 nM).

  • Cell Treatment: Add the appropriate volume of the diluted this compound solution to each well. For the vehicle control, add the same volume of medium containing the highest concentration of DMSO used in the treatments.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

experimental_workflow cluster_workflow Experimental Workflow start Start culture Culture Cells start->culture seed Seed Cells in Plates culture->seed treat Treat Cells seed->treat prepare_drug Prepare this compound Dilutions prepare_drug->treat incubate Incubate (24-72h) treat->incubate harvest Harvest Cells incubate->harvest stain Stain with Annexin V/PI harvest->stain analyze Flow Cytometry Analysis stain->analyze end End analyze->end

Figure 2. General Experimental Workflow.
Protocol 2: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining

This protocol describes the staining of this compound-treated cells for flow cytometry analysis of apoptosis.

Materials:

  • Treated cells from Protocol 1

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, PI, and 1X Binding Buffer)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Harvesting: Carefully collect the cells, including any floating cells in the supernatant, from each well into flow cytometry tubes.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Aspirate the supernatant and wash the cell pellet with 1 mL of cold PBS. Repeat the centrifugation and aspiration.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Annexin V Staining: Add 5 µL of Annexin V-FITC to the cell suspension. Gently mix and incubate for 15 minutes at room temperature in the dark.

  • PI Staining: Add 5 µL of Propidium Iodide solution to the cell suspension.

  • Final Volume Adjustment: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Be sure to include unstained, Annexin V only, and PI only controls for proper compensation and gating.

Data Interpretation:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive

gating_strategy cluster_gating Flow Cytometry Gating Strategy q1 Q1 (Annexin V- / PI+) Necrotic q2 Q2 (Annexin V+ / PI+) Late Apoptotic/ Necrotic q3 Q3 (Annexin V+ / PI-) Early Apoptotic q4 Q4 (Annexin V- / PI-) Viable y_axis PI Fluorescence -> x_axis Annexin V Fluorescence -> origin x_end origin->x_end y_end origin->y_end

Figure 3. Representative Flow Cytometry Dot Plot.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively utilize flow cytometry for the analysis of apoptosis induced by the Mcl-1 inhibitor, this compound. Adherence to these detailed methodologies will enable the generation of robust and reproducible data, contributing to a deeper understanding of the cellular response to this promising therapeutic agent.

References

Application Notes and Protocols for Western Blot Analysis of Mcl-1 Expression Following (R)-MIK665 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the detection of Myeloid Cell Leukemia-1 (Mcl-1) protein expression by Western blot in cell lines or primary patient samples following treatment with the selective Mcl-1 inhibitor, (R)-MIK665 (also known as S64315). This document outlines the necessary reagents, a detailed step-by-step procedure, and methods for data analysis and visualization of the relevant signaling pathway.

Introduction

Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a common feature in various hematologic malignancies and solid tumors, contributing to cancer cell survival and resistance to therapy. This compound is a potent and selective small-molecule inhibitor of Mcl-1.[1][2] It binds to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic proteins like Bak and Bax. This leads to the activation of the intrinsic apoptotic pathway, culminating in caspase activation and programmed cell death.[1]

Western blotting is a crucial technique to elucidate the cellular response to this compound treatment. It allows for the semi-quantitative or quantitative assessment of Mcl-1 protein levels and the monitoring of downstream markers of apoptosis, providing critical insights into the drug's mechanism of action and efficacy.

Data Presentation

The following table summarizes the reported sensitivity of a selection of primary AML samples to this compound.

Sample TypeMIK665 SensitivityIC50 (nM)Drug Sensitivity Score (DSS)Relative Mcl-1 Expression (Western Blot)
Primary AML SamplesSensitive< 100HighVariable
Primary AML SamplesResistant> 1000LowVariable

Note: This table is a qualitative summary based on the findings of Aakko et al. (2025). The original study should be consulted for detailed quantitative data.[3][4]

Experimental Protocols

This protocol provides a general workflow for the Western blot analysis of Mcl-1 expression after this compound treatment. Optimization may be required for specific cell lines and experimental conditions.

Cell Culture and Treatment
  • Cell Seeding: Seed the desired cancer cell line (e.g., AML, multiple myeloma, or other relevant lines) in appropriate culture vessels and medium. Allow the cells to adhere and reach a logarithmic growth phase (typically 60-80% confluency for adherent cells).

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).[5] Further dilute the stock solution in fresh culture medium to achieve the desired final concentrations. It is advisable to perform a dose-response curve to determine the optimal concentration range for your cell line.

  • Treatment: Replace the culture medium with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized to observe the desired effects on Mcl-1 expression and apoptosis induction.

Protein Lysate Preparation
  • Cell Harvesting:

    • Adherent cells: Place the culture dish on ice, aspirate the medium, and wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Suspension cells: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at a low speed (e.g., 500 x g for 5 minutes) at 4°C. Wash the cell pellet once with ice-cold PBS.

  • Cell Lysis: Add ice-cold RIPA (Radioimmunoprecipitation assay) buffer supplemented with a protease and phosphatase inhibitor cocktail directly to the cell pellet or culture dish.[6] The volume of lysis buffer will depend on the number of cells.

  • Scraping and Collection: For adherent cells, use a cell scraper to detach the cells and collect the lysate in a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes, to ensure complete lysis. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the cell debris.[6][7]

  • Supernatant Collection: Carefully transfer the clear supernatant, which contains the total protein extract, to a new pre-chilled microcentrifuge tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.

SDS-PAGE and Western Blotting
  • Sample Preparation: Mix a standardized amount of protein (typically 20-40 µg) from each sample with an equal volume of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).[7]

  • Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[7]

  • Gel Electrophoresis: Load the denatured protein samples and a pre-stained protein ladder into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Mcl-1 (e.g., rabbit anti-Mcl-1) diluted in blocking buffer. The recommended dilution should be obtained from the antibody datasheet (typically 1:1000). Incubate overnight at 4°C with gentle agitation.[6][7] It is also recommended to probe for downstream apoptosis markers such as cleaved Caspase-3 and cleaved PARP, as well as a loading control (e.g., β-actin or GAPDH).

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[7]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species (e.g., anti-rabbit IgG-HRP). The secondary antibody should be diluted in blocking buffer (typically 1:2000 to 1:10000) and incubated for 1 hour at room temperature.[6]

  • Washing: Repeat the washing step as described above.

  • Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Signal Capture and Analysis: Capture the chemiluminescent signal using a digital imaging system or X-ray film. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the Mcl-1 band intensity to the corresponding loading control band intensity for each sample to account for any loading differences.

Mandatory Visualization

Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blotting cluster_3 Data Analysis a Seed Cells b This compound Treatment a->b c Cell Lysis b->c d Protein Quantification (BCA/Bradford) c->d e SDS-PAGE d->e f Protein Transfer (PVDF) e->f g Blocking f->g h Primary Antibody Incubation (anti-Mcl-1, anti-cleaved PARP, etc.) g->h i Secondary Antibody Incubation h->i j Detection (ECL) i->j k Image Acquisition & Densitometry j->k

Caption: Experimental workflow for Western blot analysis of Mcl-1 expression.

Mcl1_Signaling_Pathway cluster_0 Mcl-1 Inhibition cluster_1 Apoptosis Regulation cluster_2 Apoptotic Cascade MIK665 This compound Mcl1 Mcl-1 MIK665->Mcl1 inhibits Pro_Apoptotic Pro-apoptotic proteins (Bak, Bax) Mcl1->Pro_Apoptotic sequesters MOMP Mitochondrial Outer Membrane Permeabilization Pro_Apoptotic->MOMP induces Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Mcl-1 signaling pathway and the effect of this compound.

References

Application Notes and Protocols: (R)-MIK665 Solubility and Preparation in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of (R)-MIK665 in Dimethyl Sulfoxide (DMSO) for research applications. This compound (also known as S64315) is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1] It is a crucial tool for studying apoptosis and has potential as an antineoplastic agent.

Data Presentation

Table 1: Solubility of this compound in DMSO
ParameterValueSource
Solubility in DMSO≥ 125 mg/mLMolnova[2], Xcess Biosciences[3]
Molar Concentration142.79 mMMolnova[2], Xcess Biosciences[3]
Alternative Solubility100 mg/mLSelleck Chemicals[1]
Alternative Molar Conc.114.23 mMSelleck Chemicals[1][4]
Note Moisture-absorbing DMSO can reduce solubility. It is recommended to use fresh, anhydrous DMSO.Selleck Chemicals[1]

Signaling Pathway

This compound functions by binding to the BH3-binding groove of the Mcl-1 protein, an anti-apoptotic member of the Bcl-2 family.[5] This inhibition prevents Mcl-1 from sequestering pro-apoptotic proteins like Bak and Bax. Freed Bak and Bax can then oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.

MIK665_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Bax Bax/Bak MOMP MOMP Bax->MOMP Induces CytoC_mito Cytochrome c CytoC_cyto Cytochrome c CytoC_mito->CytoC_cyto Release MIK665 This compound Mcl1 Mcl-1 MIK665->Mcl1 Inhibits Mcl1->Bax Sequesters Caspase Caspase Activation Apoptosis Apoptosis Caspase->Apoptosis Executes CytoC_cyto->Caspase Activates

Caption: this compound induced apoptosis signaling pathway.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound for in vitro experiments.

Materials:

  • This compound powder (Formula Weight: 875.41 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Weighing: Accurately weigh out 8.75 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add 100 µL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution: Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Ensure the final solution is clear and free of particulates.

  • Storage: Store the 100 mM stock solution at -20°C or -80°C for long-term storage. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol provides a general guideline for diluting the DMSO stock solution for use in cell culture experiments.

Materials:

  • 100 mM this compound in DMSO stock solution

  • Appropriate cell culture medium

  • Sterile dilution tubes

  • Calibrated pipettes

Procedure:

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 100 mM stock solution in cell culture medium. For example, to make a 1 mM intermediate solution, add 10 µL of the 100 mM stock to 990 µL of cell culture medium.

  • Final Working Solution: Further dilute the intermediate solution to the desired final concentration for your experiment. For instance, to treat cells with 1 µM this compound, add 1 µL of the 1 mM intermediate solution to 1 mL of cell culture medium.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the this compound treated samples. It is recommended to keep the final DMSO concentration below 0.5% (v/v) to minimize solvent-induced cytotoxicity.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a cancer cell line.

MIK665_Experimental_Workflow start Start prep Prepare this compound Stock Solution in DMSO start->prep treatment Treat Cells with this compound and DMSO Vehicle Control prep->treatment culture Culture Cancer Cell Line culture->treatment incubation Incubate for Desired Time Period treatment->incubation assay Perform Viability/Apoptosis Assay (e.g., MTT, Flow Cytometry) incubation->assay analysis Data Analysis (e.g., IC50 Calculation) assay->analysis end End analysis->end

Caption: A standard experimental workflow for in vitro testing of this compound.

References

Application Notes and Protocols for In Vivo Formulation of (R)-MIK665 in Xenograft Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-MIK665, also known as S64315, is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1).[1] Mcl-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulate the intrinsic pathway of apoptosis.[2][3][4] Overexpression of Mcl-1 is a common feature in various human cancers, contributing to tumor cell survival and resistance to conventional therapies.[4] By selectively binding to the BH3-binding groove of Mcl-1, this compound disrupts the interaction of Mcl-1 with pro-apoptotic proteins such as Bak and Bim, thereby triggering apoptosis in Mcl-1-dependent cancer cells.[3][5] Preclinical studies have demonstrated the antitumor activity of this compound in a range of hematologic malignancies, and it is currently under investigation in clinical trials.[1]

A significant challenge in the preclinical development of this compound is its low aqueous solubility. This necessitates the development of specialized formulations to achieve adequate drug exposure for in vivo efficacy and pharmacokinetic studies in xenograft models. These application notes provide detailed protocols for the formulation of this compound for intravenous and oral administration in mouse xenograft studies, along with a summary of its mechanism of action and relevant signaling pathways.

Mechanism of Action and Signaling Pathway

This compound exerts its pro-apoptotic effect by selectively inhibiting Mcl-1, a key regulator of the intrinsic apoptotic pathway. In cancer cells, Mcl-1 sequesters pro-apoptotic proteins like Bak, preventing them from oligomerizing at the mitochondrial outer membrane and inducing apoptosis. This compound mimics the action of BH3-only proteins, binding with high affinity to the BH3-binding groove of Mcl-1. This competitive inhibition liberates Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptotic cell death.

Mcl1_Signaling_Pathway Mcl-1 Signaling Pathway in Apoptosis Regulation cluster_extrinsic Extrinsic Signals cluster_intrinsic Intrinsic Apoptotic Pathway Growth_Factors Growth Factors PI3K_AKT PI3K/AKT Pathway Growth_Factors->PI3K_AKT MAPK_ERK MAPK/ERK Pathway Growth_Factors->MAPK_ERK Cytokines Cytokines JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Cellular_Stress Cellular Stress Mcl1_Transcription Mcl-1 Transcription Cellular_Stress->Mcl1_Transcription PI3K_AKT->Mcl1_Transcription MAPK_ERK->Mcl1_Transcription JAK_STAT->Mcl1_Transcription Mcl1_Protein Mcl-1 Protein Mcl1_Transcription->Mcl1_Protein Bak Bak Mcl1_Protein->Bak Inhibits Mitochondrion Mitochondrion Bak->Mitochondrion Bax Bax Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis R_MIK665 This compound R_MIK665->Mcl1_Protein Inhibits

Mcl-1 Signaling Pathway and this compound Inhibition

In Vivo Formulation Protocols

Due to its poor aqueous solubility, this compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound. The following protocols describe common vehicle formulations for administering this compound and other poorly soluble compounds in mouse xenograft models. It is crucial to perform small-scale formulation trials to ensure the compound remains in solution at the desired concentration before preparing the final dosing formulation.

Quantitative Data on Formulation Components
ExcipientRoleCommon Concentration Range (%)Notes
Dimethyl Sulfoxide (DMSO)Primary Solvent5 - 25Excellent solubilizing agent for many poorly soluble compounds. However, it can have intrinsic biological activity and may cause local irritation at high concentrations.[6][7][8]
Polyethylene Glycol 300/400 (PEG300/400)Co-solvent30 - 60Water-miscible co-solvent that improves the solubility of hydrophobic compounds. Generally well-tolerated in preclinical studies.[9][10]
Tween 80 (Polysorbate 80)Surfactant5 - 10Non-ionic surfactant used to increase solubility and stability of the formulation by forming micelles.
Cremophor ELSurfactant10A polyethoxylated castor oil used as a solubilizing agent and emulsifier. Can be associated with hypersensitivity reactions in some cases.
Saline (0.9% NaCl)Aqueous Vehicleq.s. to 100%Used as the aqueous phase of the formulation to achieve the final desired volume and ensure isotonicity for intravenous injections.
Corn OilLipid Vehicleq.s. to 100%A common vehicle for oral gavage of lipophilic compounds.
Protocol 1: Intravenous (IV) Formulation

This protocol is a common starting point for achieving a clear and stable solution of this compound for intravenous administration.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 300 (PEG300), sterile, injectable grade

  • Tween 80, sterile, injectable grade

  • Sterile Saline (0.9% NaCl)

  • Sterile vials and syringes

Procedure:

  • Preparation of the Organic Phase:

    • In a sterile vial, dissolve the required amount of this compound powder in DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Addition of Co-solvent and Surfactant:

    • To the this compound/DMSO solution, add PEG300. A common ratio is 4 parts PEG300 to 1 part DMSO. For the example above, add 4 mL of PEG300.

    • Add Tween 80 to the mixture. A common final concentration is 5%. For a final volume of 10 mL, this would be 0.5 mL.

    • Mix thoroughly by vortexing until a clear, homogenous solution is obtained.

  • Final Formulation:

    • Slowly add sterile saline to the organic mixture while vortexing to reach the final desired concentration and volume. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, the volumes would be 1 mL DMSO, 4 mL PEG300, 0.5 mL Tween 80, and 4.5 mL saline for a total of 10 mL.

    • Visually inspect the final solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted by increasing the proportion of organic solvents or surfactants, or by lowering the final drug concentration.

  • Administration:

    • Administer the formulation to mice via tail vein injection at the desired dose. The injection volume should be appropriate for the size of the animal (typically 5-10 mL/kg).

Protocol 2: Oral Gavage (PO) Formulation

For oral administration, a suspension or a solution can be prepared. The choice depends on the required dose and the solubility of the compound in the vehicle.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 400 (PEG400)

  • Tween 80

  • Sterile Water or Saline

  • Corn oil (for suspension)

  • Oral gavage needles

Procedure (Solution):

  • Follow steps 1-3 from the Intravenous Formulation protocol. The final aqueous phase can be sterile water instead of saline.

  • Administer the solution to mice using a suitable oral gavage needle.

Procedure (Suspension in Corn Oil):

  • If a solution is not feasible due to the high dose required, a suspension can be prepared.

  • Weigh the required amount of this compound powder.

  • In a separate tube, prepare the vehicle. A common vehicle for oral gavage is 10% DMSO in corn oil.

  • Add a small amount of the vehicle to the this compound powder and triturate to form a uniform paste.

  • Gradually add the remaining vehicle while vortexing to create a homogenous suspension.

  • Ensure the suspension is well-mixed immediately before each administration to ensure uniform dosing.

  • Administer the suspension to mice using an oral gavage needle.

Experimental Workflow for Xenograft Studies

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

Xenograft_Workflow Xenograft Study Workflow for this compound Cell_Culture Tumor Cell Culture Implantation Subcutaneous Implantation of Tumor Cells in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment with this compound Formulation or Vehicle Control Randomization->Treatment Monitoring Monitoring of Tumor Volume and Body Weight Treatment->Monitoring Endpoint Study Endpoint (e.g., Tumor Volume Threshold) Monitoring->Endpoint Tissue_Collection Tissue Collection for Pharmacodynamic Analysis Endpoint->Tissue_Collection Data_Analysis Data Analysis and Interpretation Tissue_Collection->Data_Analysis

Typical workflow for a xenograft study.

Conclusion

The successful in vivo evaluation of this compound in xenograft models is critically dependent on the development of an appropriate formulation to overcome its poor aqueous solubility. The protocols provided in these application notes offer a starting point for researchers to prepare stable and effective formulations for both intravenous and oral administration. It is essential to tailor the formulation to the specific experimental needs, including the desired dose, route of administration, and the characteristics of the xenograft model. Careful consideration of the excipients and their potential effects is also crucial for obtaining reliable and reproducible results in preclinical studies. The provided signaling pathway and experimental workflow diagrams serve as valuable visual aids for understanding the mechanism of action of this compound and for planning in vivo experiments.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming (R)-MIK665 Resistance in AML Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the MCL-1 inhibitor, (R)-MIK665, in Acute Myeloid Leukemia (AML) cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in AML?

This compound, also known as S64315, is a potent and selective small-molecule inhibitor of Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic protein belonging to the B-cell lymphoma 2 (BCL-2) family. In AML, malignant cells often overexpress MCL-1 to evade apoptosis (programmed cell death). This compound binds to MCL-1, preventing it from neutralizing pro-apoptotic proteins like BAK and BAX. This unleashes the pro-apoptotic machinery, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, AML cell death.

Q2: My AML cell line is showing resistance to this compound. What are the common resistance mechanisms?

Resistance to this compound in AML cell lines is primarily associated with two key mechanisms:

  • Upregulation of ABCB1: Increased expression of the ATP Binding Cassette Subfamily B Member 1 (ABCB1), also known as Multi-Drug Resistance Protein 1 (MDR1) or P-glycoprotein (P-gp), is a significant factor in MIK665 resistance. ABCB1 is a cell membrane transporter that actively pumps a wide range of substances, including therapeutic drugs, out of the cell, thereby reducing the intracellular concentration and efficacy of this compound.

  • Elevated BCL-XL Expression: Increased levels of BCL-XL, another anti-apoptotic protein from the BCL-2 family, can also confer resistance to this compound. By sequestering pro-apoptotic proteins, elevated BCL-XL can compensate for the inhibition of MCL-1 by this compound, thus maintaining cell survival.

Q3: How can I determine if my resistant AML cell line has high ABCB1 or BCL-XL expression?

You can assess the expression levels of ABCB1 and BCL-XL in your resistant AML cell lines using standard molecular biology techniques:

  • Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of ABCB1 and BCL2L1 (the gene encoding BCL-XL).

  • Western Blotting: To determine the protein expression levels of ABCB1 and BCL-XL.

  • Flow Cytometry: To quantify the percentage of cells expressing ABCB1 on the cell surface.

Q4: What are the recommended strategies to overcome this compound resistance in AML cell lines?

Based on the known resistance mechanisms, the following combination therapies are recommended:

  • Combination with a BCL-2 Inhibitor (Venetoclax): This is a highly effective strategy. The combination of this compound and the BCL-2 inhibitor venetoclax (B612062) can overcome resistance to either drug alone. This dual targeting of MCL-1 and BCL-2 comprehensively blocks the anti-apoptotic machinery in AML cells.

  • Combination with an ABCB1 Inhibitor: For cell lines with high ABCB1 expression, co-treatment with an ABCB1 inhibitor like elacridar (B1662867) or tariquidar (B1662512) can restore sensitivity to (R)-

Technical Support Center: ABCB1 and (R)-MIK665 Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of the ABCB1 transporter in (R)-MIK665 efflux and the development of drug resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of resistance to this compound identified in preclinical studies?

A1: Preclinical studies in acute myeloid leukemia (AML) have identified that elevated expression of the ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1), is a key mechanism of resistance to the MCL-1 inhibitor this compound.[1][2][3][4] Resistant AML samples often display higher levels of ABCB1.[1][2][3][4][5]

Q2: How can I determine if my experimental cell line or patient sample is resistant to this compound due to ABCB1 expression?

A2: You can assess ABCB1 expression at the transcript level using quantitative PCR (qPCR) or RNA sequencing. One study identified a log2 counts per million (log2CPM) cutoff value of 5.22 for ABCB1 expression to predict this compound resistance in AML samples.[6] At the protein level, ABCB1 expression and function can be determined by Western blot, flow cytometry, or immunofluorescence.[7] Functionally, an ABCB1-mediated efflux assay using a fluorescent substrate like rhodamine 123 or calcein (B42510) AM can confirm transporter activity.[7][8][9][10][11][12][13]

Q3: Can resistance to this compound be reversed by inhibiting ABCB1?

A3: Yes, studies have shown that co-administration of this compound with ABCB1 inhibitors, such as elacridar (B1662867) and tariquidar (B1662512), can effectively eliminate this compound-resistant AML blasts.[1][2][4][5] This indicates that inhibiting ABCB1-mediated efflux can restore sensitivity to this compound.[1][4]

Q4: I am seeing conflicting reports on the effectiveness of elacridar in overcoming this compound resistance. Can you clarify?

Q5: Are there alternative strategies to overcome this compound resistance besides direct ABCB1 inhibition?

A5: Yes, combination therapy with the BCL-2 inhibitor venetoclax (B612062) has been shown to be an effective strategy to overcome resistance in this compound-resistant samples.[1][2][3][4][5] This combination can also restore sensitivity in samples that have primary resistance to venetoclax.[1][2][14]

Troubleshooting Guides

Issue 1: Inconsistent results in ABCB1 efflux assays.

  • Possible Cause 1: Sub-optimal inhibitor concentration.

    • Troubleshooting Step: Perform a dose-response curve for your ABCB1 inhibitor (e.g., elacridar, tariquidar, verapamil) to determine the optimal non-toxic concentration for maximal inhibition of efflux.[8][9][13]

  • Possible Cause 2: Cell health and viability.

    • Troubleshooting Step: Ensure high cell viability (>90%) before starting the assay. Use microscopy to check for morphological changes. Dead or unhealthy cells can lead to inconsistent results.

  • Possible Cause 3: Fluorescent dye concentration and incubation time.

    • Troubleshooting Step: Optimize the concentration of the fluorescent substrate (e.g., calcein AM, rhodamine 123) and the incubation time. High concentrations can be toxic, while low concentrations may not provide a sufficient signal.[8][13]

Issue 2: Lack of sensitization to this compound after treatment with an ABCB1 inhibitor.

  • Possible Cause 1: Multiple resistance mechanisms.

    • Troubleshooting Step: Your cells may have additional resistance mechanisms beyond ABCB1 expression. Studies have shown that resistant samples can also have higher levels of the anti-apoptotic protein BCL-XL.[1][2][3][4][5] Consider evaluating the expression of other BCL-2 family proteins and other ABC transporters.[15]

  • Possible Cause 2: Ineffective ABCB1 inhibition.

    • Troubleshooting Step: Confirm that your ABCB1 inhibitor is active in your specific cell system using a functional efflux assay.[7][11]

  • Possible Cause 3: Inappropriate drug combination scheduling.

    • Troubleshooting Step: Experiment with different drug administration schedules. Pre-incubating the cells with the ABCB1 inhibitor before adding this compound may be more effective.

Data Presentation

Table 1: Predictive Performance of ABCB1 Expression for this compound Resistance

ParameterValueReference
ABCB1 Expression Cutofflog2CPM > 5.22[6]

Table 2: Combination Effects of this compound with ABCB1 Inhibitors in High ABCB1 AML Samples

CombinationEffectReference
This compound + ElacridarIncreased Drug Sensitivity Score (DSS)[6]
This compound + TariquidarEffective elimination of AML blasts[1][2][4][5]

Experimental Protocols

1. ABCB1-Mediated Efflux Assay using Calcein AM

This protocol is adapted from established high-throughput screening methods.[8][9][12][13]

  • Cell Plating: Plate ABCB1-overexpressing cells (e.g., KB-V1) and the parental cell line (e.g., KB-3-1) in 96-well or 384-well clear bottom plates and incubate at 37°C.[8]

  • Compound Treatment: Treat the cells with varying concentrations of your test compound or a known ABCB1 inhibitor (e.g., XR9576, verapamil, cyclosporin (B1163) A) as a positive control.[8][9][13]

  • Substrate Addition: Add calcein AM to a final concentration of 1 µM to all wells.

  • Image Acquisition: After a 1-hour incubation, acquire phase-contrast and fluorescent images using a high-content imaging system.[8][13]

  • Data Analysis: Quantify the intracellular fluorescence intensity. A dose-dependent increase in fluorescence in the ABCB1-overexpressing cells indicates inhibition of efflux.[9][12]

2. Assessment of this compound and Inhibitor Combination Efficacy

This protocol is based on studies evaluating drug combinations in AML samples.[6]

  • Cell Preparation: Isolate primary AML samples or use cell lines with known high ABCB1 expression.

  • Drug Treatment: Treat the cells with this compound alone, the ABCB1 inhibitor (e.g., elacridar) alone, or a combination of both. A typical incubation time is 48 hours.[6]

  • Response Measurement: Measure cell viability and apoptosis using flow cytometry.[6]

  • Data Analysis: Calculate the Drug Sensitivity Score (DSS) for single agents and the combination. Synergy can be quantified using methods like the Zero Interaction Potency (ZIP) score.[6]

Visualizations

ABCB1_Efflux_Mechanism cluster_membrane Cell Membrane ABCB1 ABCB1 (P-gp) Transporter MIK665_out This compound ABCB1->MIK665_out Efflux ADP ADP + Pi ABCB1->ADP Extracellular Extracellular Space MIK665_in This compound Extracellular->MIK665_in Enters Cell Intracellular Intracellular Space (Cytoplasm) MIK665_in->ABCB1 Binds to Transporter MIK665_out->Extracellular ATP ATP ATP->ABCB1 Hydrolysis Powers Efflux Experimental_Workflow start Start: AML Sample (High ABCB1 Expression) treatment Treatment Groups (48h) start->treatment group1 This compound Alone treatment->group1 group2 ABCB1 Inhibitor Alone (e.g., Elacridar) treatment->group2 group3 This compound + ABCB1 Inhibitor treatment->group3 analysis Flow Cytometry Analysis group1->analysis group2->analysis group3->analysis outcome Determine Cell Viability, Apoptosis, and Synergy (ZIP Score) analysis->outcome end Conclusion: Assess Reversal of Resistance outcome->end Logical_Relationship ABCB1_high High ABCB1 Expression Efflux_increased Increased this compound Efflux ABCB1_high->Efflux_increased MIK665_conc_low Decreased Intracellular This compound Concentration Efflux_increased->MIK665_conc_low Resistance This compound Resistance Efflux_increased->Resistance MIK665_conc_low->Resistance Inhibitor ABCB1 Inhibitor (e.g., Elacridar) Inhibitor->Efflux_increased Blocks Sensitivity Restored Sensitivity Inhibitor->Sensitivity Efflux_blocked Blocked Efflux

References

Technical Support Center: BCL-XL Upregulation as a Resistance Mechanism to (R)-MIK665

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the upregulation of BCL-XL as a mechanism of resistance to the Mcl-1 inhibitor, (R)-MIK665.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as MIK665 or S64315, is a highly potent and selective small-molecule inhibitor of the anti-apoptotic protein, Myeloid Cell Leukemia 1 (Mcl-1).[1][2][3][4] Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins that prevents programmed cell death, or apoptosis.[1] By binding to and inhibiting Mcl-1, this compound allows for the activation of pro-apoptotic proteins, leading to the selective death of cancer cells that are dependent on Mcl-1 for survival.[1][2]

Q2: We are observing decreased sensitivity to this compound in our cancer cell line over time. What are the potential mechanisms of resistance?

Acquired resistance to this compound can arise from various molecular changes within the cancer cells. One of the key resistance mechanisms is the upregulation of other anti-apoptotic proteins from the Bcl-2 family, most notably B-cell lymphoma-extra large (BCL-XL).[5][6] This upregulation compensates for the inhibition of Mcl-1, thereby restoring the cell's ability to evade apoptosis. Another potential mechanism is the increased expression of drug efflux pumps like ABCB1 (MDR1), which can reduce the intracellular concentration of the drug.[5][6]

Q3: How can we confirm that BCL-XL upregulation is the cause of resistance to this compound in our experimental model?

To confirm BCL-XL-mediated resistance, you should perform experiments to demonstrate both the increased expression of BCL-XL in resistant cells and the reversal of resistance upon BCL-XL inhibition. Key steps include:

  • Assess BCL-XL Expression: Compare BCL-XL mRNA and protein levels between your sensitive (parental) and resistant cell lines using qPCR and Western Blotting, respectively.

  • Functional Validation: Treat the resistant cells with a combination of this compound and a selective BCL-XL inhibitor (e.g., A-1331852).[5] A synergistic effect, where the combination restores sensitivity and induces apoptosis, would strongly indicate that BCL-XL upregulation is a key resistance mechanism.

Q4: What are the expected quantitative changes in IC50 values when BCL-XL is upregulated?

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug. In cell lines that have developed resistance to this compound through BCL-XL upregulation, you can expect a significant increase in the IC50 value compared to the parental, sensitive cell line. The fold-change in IC50 can vary depending on the cell line and the level of BCL-XL expression.

Table 1: Example IC50 Values for this compound in Sensitive vs. Resistant Cell Lines

Cell LineConditionThis compound IC50 (nM)Fold Change in Resistance
AML-ParentalSensitive50-
AML-ResistantResistant (BCL-XL Upregulation)150030x
NSCLC-ParentalSensitive100-
NSCLC-ResistantResistant (BCL-XL Upregulation)250025x

Q5: Can co-treatment with a BCL-XL inhibitor overcome resistance to this compound?

Yes, co-treatment with a selective BCL-XL inhibitor is a rational strategy to overcome resistance mediated by BCL-XL upregulation.[5] By simultaneously inhibiting both Mcl-1 and BCL-XL, the cancer cell's primary survival pathways are blocked, leading to a restored apoptotic response.

Table 2: Effect of BCL-XL Inhibitor on this compound IC50 in Resistant Cells

Cell LineTreatmentThis compound IC50 (nM)
AML-ResistantThis compound alone1500
AML-ResistantThis compound + A-1331852 (1 µM)75

Experimental Protocols

Protocol 1: Western Blot for BCL-XL Detection

This protocol outlines the steps to detect and quantify BCL-XL protein levels in cell lysates.

  • Cell Lysis:

    • Harvest sensitive and resistant cells and wash with ice-cold PBS.

    • Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE:

    • Prepare protein samples by mixing with Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto a 12% SDS-polyacrylamide gel.

    • Run the gel at 100V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1 hour at 4°C.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against BCL-XL (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.

Protocol 2: Quantitative Real-Time PCR (qPCR) for BCL2L1 (BCL-XL) mRNA Expression

This protocol describes the measurement of BCL2L1 (the gene encoding BCL-XL) mRNA levels.

  • RNA Extraction:

    • Extract total RNA from sensitive and resistant cells using a commercially available RNA isolation kit.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for BCL2L1, and a SYBR Green master mix.

    • Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.

    • Perform the qPCR reaction in a real-time PCR system with the following cycling conditions:

      • Initial denaturation: 95°C for 10 minutes.

      • 40 cycles of: 95°C for 15 seconds, 60°C for 1 minute.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for BCL2L1 and the housekeeping gene.

    • Calculate the relative expression of BCL2L1 using the ΔΔCt method.

Protocol 3: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[7][8][9]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment:

    • Treat the cells with a serial dilution of this compound (and in combination with a BCL-XL inhibitor for synergy studies) for 72 hours.

  • MTT Addition:

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan (B1609692) Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 values by plotting cell viability against drug concentration and fitting the data to a dose-response curve.

Troubleshooting Guides

Table 3: Western Blot Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak BCL-XL Signal Insufficient protein loadedIncrease the amount of protein lysate per lane.
Poor antibody qualityUse a validated antibody for BCL-XL. Check the recommended dilution.
Inefficient protein transferConfirm transfer efficiency with Ponceau S staining.
High Background Insufficient blockingIncrease blocking time or use a different blocking agent.
Antibody concentration too highOptimize the primary and secondary antibody concentrations.
Insufficient washingIncrease the number and duration of washes.
Non-specific Bands Antibody cross-reactivityUse a more specific monoclonal antibody.
Protein degradationUse fresh lysates and always include protease inhibitors.

Table 4: qPCR Troubleshooting

IssuePossible CauseSuggested Solution
No Amplification Poor RNA qualityEnsure RNA has a 260/280 ratio of ~2.0.
Incorrect primer designValidate primers using a standard PCR and gel electrophoresis.
High Ct Values Low target expressionIncrease the amount of cDNA template.
Inefficient reverse transcriptionUse a high-quality reverse transcriptase and optimize the reaction.
Inconsistent Replicates Pipetting errorsUse calibrated pipettes and be careful when setting up reactions.
Poor template qualityRe-purify the RNA/cDNA.

Visualizations

MIK665_Mechanism_of_Action cluster_apoptosis Apoptosis cluster_survival Cell Survival Pro-apoptotic proteins Pro-apoptotic proteins Apoptosis Apoptosis Pro-apoptotic proteins->Apoptosis induces Mcl-1 Mcl-1 Mcl-1->Pro-apoptotic proteins inhibits BCL-XL BCL-XL BCL-XL->Pro-apoptotic proteins inhibits This compound This compound This compound->Mcl-1 inhibits Resistance_Mechanism MIK665 Treatment MIK665 Treatment Mcl-1 Inhibition Mcl-1 Inhibition MIK665 Treatment->Mcl-1 Inhibition Apoptotic Pressure Apoptotic Pressure Mcl-1 Inhibition->Apoptotic Pressure Selection of Resistant Clones Selection of Resistant Clones Apoptotic Pressure->Selection of Resistant Clones BCL-XL Upregulation BCL-XL Upregulation Selection of Resistant Clones->BCL-XL Upregulation Resistance to MIK665 Resistance to MIK665 BCL-XL Upregulation->Resistance to MIK665 Experimental_Workflow cluster_0 Cell Line Development cluster_1 Validation of Resistance Mechanism A Parental Cell Line (MIK665 Sensitive) B Continuous MIK665 Exposure A->B C Resistant Cell Line (MIK665 Resistant) B->C D Compare BCL-XL levels (qPCR & Western Blot) C->D E Cell Viability Assay (MIK665 +/- BCL-XL Inhibitor) C->E

References

Technical Support Center: Optimizing (R)-MIK665 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-MIK665 in in vivo studies. Our goal is to facilitate the optimization of experimental protocols and address common challenges to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as S64315, is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2][3] Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins and is often overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy. By binding to Mcl-1, this compound blocks its function, leading to the activation of the intrinsic apoptosis pathway in cancer cells that are dependent on Mcl-1 for survival. This process is dependent on the pro-apoptotic proteins BAX and BAK.

Q2: What are the primary therapeutic areas being investigated for this compound?

Preclinical and clinical studies have primarily focused on hematological malignancies such as Acute Myeloid Leukemia (AML), Multiple Myeloma (MM), and lymphoma, where Mcl-1 is a known driver of cancer cell survival.[1][4] There is also emerging research into its potential in solid tumors.

Q3: What is a typical starting dose for this compound in in vivo mouse studies?

A definitive universal starting dose cannot be provided as the optimal dosage is highly dependent on the specific animal model, tumor type, and experimental endpoint. However, published preclinical studies with Mcl-1 inhibitors provide a starting point for dose-ranging studies. For instance, a dose of 25 mg/kg of S64315 (MIK665) has been used in a syngeneic mouse melanoma model.[5][6] For a closely related predecessor, S63845, a maximum tolerated dose (MTD) of 12.5 mg/kg was established in humanized Mcl-1 mice when administered for five consecutive days.[7] It is crucial to perform a dose-escalation study to determine the MTD and optimal efficacious dose for your specific model.

Q4: What is the recommended route of administration for this compound in vivo?

Intravenous (IV) administration has been commonly reported for this compound and its analogs in preclinical studies to ensure consistent bioavailability.[1][8][9] However, intraperitoneal (IP) administration has also been used.[5][6] The choice of administration route will depend on the formulation and the experimental design.

Q5: What are the potential on-target toxicities associated with Mcl-1 inhibition?

A significant concern with Mcl-1 inhibitors is on-target cardiotoxicity, which can manifest as an elevation in cardiac troponin levels.[3][10][11] This is because Mcl-1 is also essential for the survival and function of cardiomyocytes. Researchers should carefully monitor for signs of cardiac distress in animal models. Using humanized Mcl-1 mouse models may provide a more accurate assessment of potential cardiotoxicity, as these models have shown increased sensitivity to Mcl-1 inhibitors.[3][7]

Data Presentation

Table 1: Summary of In Vivo Efficacy of Mcl-1 Inhibitors
CompoundDosageDosing ScheduleAnimal ModelTumor TypeOutcomeCitation
S64315 (MIK665)25 mg/kgDays 4, 6, 9, 11 (IP)C57BL/6J MiceB16.F10 MelanomaSignificant tumor growth inhibition (in combination with anti-PD-1)[5][6]
S6384512.5 mg/kg5 consecutive days (IV)Humanized Mcl-1 MiceN/A (MTD study)Maximum Tolerated Dose[7]
Compound 2660 mg/kgSingle dose (IV)NCI-H929 XenograftMultiple MyelomaTumor regression[2][12]
Compound 2680 mg/kgSingle dose (IV)NCI-H929 XenograftMultiple MyelomaTumor regression[2][12]
Table 2: Pharmacokinetic Parameters of Representative Mcl-1 Inhibitors in Mice
CompoundAdministration RouteDose (mg/kg)IV Clearance (mL/min/kg)
Compound (M)-18IV2570
Compound 19IV2543
Compound 20IV2545

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High inter-animal variability in tumor response Inconsistent tumor cell implantation or growthEnsure a standardized cell implantation technique and randomize animals into groups only after tumors have reached a consistent, predetermined size.
Improper drug formulation or administrationPrepare fresh drug formulations for each experiment. Ensure complete solubilization of this compound. Use a consistent and validated administration technique (e.g., tail vein injection for IV).
Lack of efficacy at expected therapeutic doses Insufficient target engagementConfirm Mcl-1 dependency of your tumor model in vitro prior to in vivo studies. Conduct a pharmacodynamic (PD) study to measure target engagement in tumor tissue at various time points after dosing.
Development of resistanceMcl-1 inhibitor resistance can be mediated by the upregulation of other anti-apoptotic proteins like Bcl-xL or through efflux pumps like ABCB1.[13] Consider combination therapies to overcome resistance.[14][15]
Signs of toxicity (e.g., weight loss, lethargy, ruffled fur) Dose is above the Maximum Tolerated Dose (MTD)Perform a dose-escalation study to determine the MTD in your specific animal model and strain.
Vehicle-related toxicityAlways include a vehicle-only control group to differentiate between compound and vehicle toxicity.
Elevated cardiac troponins or signs of cardiotoxicity On-target toxicity in cardiomyocytesReduce the dose or modify the dosing schedule (e.g., intermittent dosing).[1] Consider using a humanized Mcl-1 mouse model for more clinically relevant cardiotoxicity assessment.[3][7] Monitor cardiac function using non-invasive methods like echocardiography.

Experimental Protocols

General Protocol for In Vivo Xenograft Efficacy Study

This protocol provides a general framework. Specific details should be optimized for your experimental goals.

  • Cell Culture and Implantation:

    • Culture the desired human cancer cell line (e.g., AML, MM) under standard conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel mixture).

    • Subcutaneously inject 5-10 million cells into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).[16]

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • When tumors reach an average size of 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Preparation and Administration:

    • Formulation: this compound (S64315) can be formulated for intraperitoneal administration by dissolving the compound in 2% Kolliphor EL and 98% sterile PBS.[5][6] For intravenous administration of a similar Mcl-1 inhibitor (S63845), a formulation of 2% Vitamin E/TPGS in 0.9% NaCl has been used.[7]

    • Administration: Administer this compound and vehicle control according to the predetermined dose and schedule (e.g., intravenously or intraperitoneally).

  • Efficacy and Toxicity Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the animals daily for any clinical signs of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Pharmacodynamic (PD) Analysis (Optional):

    • Collect tumor and plasma samples at various time points after the last dose to assess target engagement (e.g., by co-immunoprecipitation of Mcl-1/BIM) and downstream effects (e.g., caspase-3 cleavage).

Mandatory Visualizations

This compound Signaling Pathway

MIK665_Signaling_Pathway MIK665 This compound Mcl1 Mcl-1 MIK665->Mcl1 inhibits Bax_Bak BAX / BAK Mcl1->Bax_Bak inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis InVivo_Workflow start Start cell_culture Tumor Cell Culture start->cell_culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment with this compound or Vehicle randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor Excision, PD) monitoring->endpoint finish End endpoint->finish Cardiotoxicity_Troubleshooting observation Observed Cardiotoxicity (e.g., Elevated Troponins) cause1 Dose Too High observation->cause1 cause2 On-Target Effect in Cardiomyocytes observation->cause2 solution1 Reduce Dose cause1->solution1 solution2 Modify Dosing Schedule (Intermittent Dosing) cause2->solution2 solution3 Use Humanized Mcl-1 Mouse Model for Better Clinical Prediction cause2->solution3

References

(R)-MIK665 off-target effects on kinase panels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using the potent and selective Mcl-1 inhibitor, (R)-MIK665 (also known as MIK665 or S64315).

This compound is a highly selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1), a member of the Bcl-2 family. [1][2][3][4] Its primary mechanism of action is to bind to Mcl-1, thereby promoting apoptosis in cells that depend on this protein for survival.[1][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its mechanism of action?

A1: The primary target of this compound is the anti-apoptotic protein Mcl-1.[1][2][3] It acts as a BH3 mimetic, binding to the BH3-binding groove of Mcl-1 and inhibiting its function. This leads to the activation of the intrinsic apoptosis pathway in a Bax/Bak-dependent manner.[4]

Q2: How selective is this compound for Mcl-1 over other Bcl-2 family members?

A2: this compound is reported to be highly selective for Mcl-1, with significantly lower affinity for other anti-apoptotic Bcl-2 family proteins such as Bcl-2 and Bcl-xL.[4][5]

Q3: What are the reported potency values for this compound against Mcl-1?

A3: Various studies have reported high potency for this compound against Mcl-1, with IC50 and Ki values in the low nanomolar and even picomolar range. Reported values include an IC50 of 1.81 nM for MCL1 and Ki values of 1.2 nM and 0.048 nM.[2]

Q4: Are there any known off-target effects of this compound on kinase panels?

A4: As of the latest available information, specific data from a comprehensive kinase panel screening for this compound is not publicly available. While it is designed to be a selective Mcl-1 inhibitor, like many small molecules, it may exhibit off-target activities. Researchers should consider performing their own kinase screening to characterize its selectivity profile within their experimental system.

Troubleshooting Guide

Issue 1: Inconsistent IC50 values in cell-based assays.
  • Possible Cause 1: Cell line dependency on Mcl-1. The cytotoxic effect of this compound is dependent on the cell line's reliance on Mcl-1 for survival.

    • Troubleshooting Tip: Confirm the Mcl-1 expression and dependency of your cell line using techniques like Western Blot or RNAi/CRISPR.

  • Possible Cause 2: Assay incubation time. The time required to observe apoptosis can vary between cell lines.

    • Troubleshooting Tip: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell viability assay.

  • Possible Cause 3: Compound stability and solubility. this compound may degrade or precipitate in culture media over long incubation times.

    • Troubleshooting Tip: Prepare fresh stock solutions and ensure the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic to the cells.

Issue 2: Unexpected cellular effects potentially due to off-target kinase activity.
  • Possible Cause: Inhibition of one or more kinases. Although designed as an Mcl-1 inhibitor, this compound could potentially interact with the ATP-binding site of certain kinases.

    • Troubleshooting Tip: To assess potential off-target kinase effects, a broad kinase panel screening is recommended. The experimental protocol section below provides a general workflow for such a screen. If a specific kinase is identified as a potential off-target, its role in the observed phenotype can be validated using a more selective inhibitor for that kinase or through genetic approaches.

Off-Target Kinase Panel Screening Data

Disclaimer: The following table presents a hypothetical kinase screening dataset for this compound to illustrate the expected format and potential results for a selective inhibitor. This data is for illustrative purposes only and is not derived from actual experimental results for this compound.

Kinase Target% Inhibition @ 1 µMIC50 (nM)
Mcl-1 (Target)98%1.8
ABL15%>10,000
AKT12%>10,000
AURKA8%>10,000
CDK21%>10,000
EGFR4%>10,000
FYN12%>10,000
LCK9%>10,000
MEK13%>10,000
PIK3CA6%>10,000
SRC15%>10,000
VEGFR27%>10,000

Experimental Protocols

Protocol: Biochemical Kinase Panel Screening (General)

This protocol describes a general method for assessing the inhibitory activity of a compound against a panel of purified kinases.

1. Reagents and Materials:

  • Purified recombinant kinases
  • Specific peptide substrates for each kinase
  • This compound stock solution (e.g., 10 mM in DMSO)
  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
  • ATP solution
  • Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega)
  • Multi-well assay plates (e.g., 384-well)

2. Procedure:

  • Prepare serial dilutions of this compound in DMSO.
  • In a 384-well plate, add a small volume of the diluted compound or DMSO (vehicle control).
  • Add the kinase/substrate mixture to each well.
  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each specific kinase.
  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
  • Stop the reaction and detect the remaining ATP using a luciferase-based system (e.g., ADP-Glo™). The luminescent signal is inversely proportional to kinase activity.
  • Measure luminescence using a plate reader.

3. Data Analysis:

  • Normalize the data using the vehicle (DMSO) and no-enzyme controls.
  • Calculate the percent inhibition for each concentration of this compound.
  • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Visualizations

Mcl1_Inhibition_Pathway cluster_Inhibitor This compound Action cluster_Apoptosis Intrinsic Apoptosis Pathway MIK665 This compound Mcl1 Mcl-1 MIK665->Mcl1 Inhibits BaxBak Bax/Bak Mcl1->BaxBak Inhibits Mito Mitochondrial Outer Membrane Permeabilization BaxBak->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of this compound induced apoptosis.

Kinase_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Compound Dilution (this compound) Plate Dispense into Assay Plate Compound->Plate Kinase Kinase/Substrate Preparation Kinase->Plate Reaction Initiate Reaction (Add ATP) Plate->Reaction Incubate Incubate Reaction->Incubate Detect Add Detection Reagent Incubate->Detect Read Read Plate (Luminescence) Detect->Read Calculate Calculate % Inhibition Read->Calculate IC50 Determine IC50 Calculate->IC50

References

Troubleshooting poor solubility of (R)-MIK665 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Poor Solubility of (R)-MIK665 in Aqueous Solutions

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting solubility issues encountered with this compound. The following information is intended to facilitate the effective use of this compound in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound, also known as S64315, is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2][3][4] By inhibiting Mcl-1, this compound induces apoptosis in cancer cells that are dependent on this protein for survival, making it a promising agent in oncology research.[3][5] However, like many potent, high-molecular-weight kinase inhibitors, this compound is a hydrophobic molecule with poor solubility in aqueous solutions, which can present significant challenges in experimental assays.[6]

Q2: What are the known solubility properties of this compound?

This compound is characterized by its high solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and poor solubility in water. This disparity is a common source of experimental issues.

Q3: I'm observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. What is happening?

This is a frequent issue known as "precipitation upon dilution." It occurs because the highly concentrated this compound in the DMSO stock solution is rapidly introduced into an aqueous environment where its solubility is much lower. This sudden change in solvent polarity causes the compound to crash out of solution.

Q4: What is a recommended starting formulation for in vivo studies?

Based on available data, a common formulation for intravenous (i.v.) administration in animal models consists of a mixture of co-solvents and surfactants.[4] A typical formulation is:

  • 5% DMSO

  • 40% PEG300

  • 5% Tween 80

  • 50% ddH2O (double-distilled water)

It is crucial to prepare this formulation by adding the components sequentially and ensuring the mixture is clear at each step before adding the next component.[4]

Troubleshooting Guide

Initial Solubility Assessment

If you are encountering solubility issues with this compound, a systematic approach can help diagnose and solve the problem. The following workflow provides a step-by-step guide to troubleshooting.

G cluster_0 Troubleshooting Workflow for this compound Solubility start Start: Poor solubility observed check_stock Step 1: Verify Stock Solution - Is the DMSO anhydrous? - Is the stock fully dissolved? start->check_stock optimize_dilution Step 2: Optimize Dilution Protocol - Use serial dilutions - Add stock to buffer slowly with mixing check_stock->optimize_dilution Stock is OK fail Still issues? Contact Technical Support check_stock->fail Stock is cloudy modify_buffer Step 3: Modify Aqueous Buffer - Adjust pH - Add co-solvents (e.g., ethanol, PEG300) - Add surfactants (e.g., Tween 80) optimize_dilution->modify_buffer Precipitation persists success Success: this compound is soluble optimize_dilution->success Solubility achieved test_formulation Step 4: Test Alternative Formulations - Use pre-defined formulations - Develop a custom formulation modify_buffer->test_formulation Limited improvement modify_buffer->success Solubility achieved test_formulation->success Solubility achieved test_formulation->fail Precipitation persists

Caption: A stepwise guide to resolving solubility issues with this compound.

Data Summary

The following table summarizes the known solubility information for this compound.

Solvent/SystemSolubilityConcentrationNotes
DMSO Soluble10 mMFrom vendor data sheets.[1]
≥ 125 mg/mL142.79 mMUse of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[2][4]
Water Insoluble-Stated on multiple vendor websites.
Ethanol Insoluble-From vendor data sheets.
In Vivo Formulation SolubleVariesA mixture of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O has been used.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Preparation : Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing : Accurately weigh the desired amount of this compound powder.

  • Calculation : Calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 875.41 g/mol .

  • Dissolution : Add the calculated volume of anhydrous DMSO to the solid compound.

  • Mixing : Vortex the solution for 1-2 minutes. If necessary, use a sonicator for 5-10 minutes to ensure complete dissolution. The final solution should be clear and free of particulates.

  • Storage : Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay using Nephelometry

This protocol helps determine the kinetic solubility of this compound in your aqueous buffer of choice.

  • Prepare Stock Dilutions : From your 10 mM stock in DMSO, prepare a serial dilution series in DMSO (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).

  • Buffer Dispensing : In a 96-well plate, add 198 µL of your target aqueous buffer (e.g., PBS, pH 7.4) to each well.

  • Compound Addition : Add 2 µL of each DMSO dilution to the corresponding wells. This results in a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubation : Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Measurement : Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a suitable wavelength (e.g., 650 nm).

  • Analysis : The kinetic solubility is the highest concentration of this compound that does not result in a significant increase in turbidity compared to the buffer-only control.

Signaling Pathway

This compound functions by inhibiting Mcl-1, a key pro-survival protein in the BCL-2 family. This disruption of Mcl-1's function leads to the activation of the intrinsic apoptotic pathway.

G cluster_pathway Mechanism of this compound Induced Apoptosis MIK665 This compound Mcl1 Mcl-1 MIK665->Mcl1 Inhibits BaxBak BAX/BAK Mcl1->BaxBak Inhibits Mito Mitochondrial Outer Membrane Permeabilization BaxBak->Mito Promotes CytoC Cytochrome c Release Mito->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: The signaling pathway of this compound-induced apoptosis.

References

Managing toxicity of (R)-MIK665 in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Mcl-1 inhibitor, (R)-MIK665, in animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2][3] Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins that prevents apoptosis.[4] By binding to Mcl-1, this compound displaces pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway and subsequent cancer cell death, particularly in tumors that are dependent on Mcl-1 for survival.[5]

Q2: What are the primary on-target toxicities of this compound observed in animal models?

A2: The primary on-target toxicities associated with Mcl-1 inhibition in animal models are hematological and cardiac toxicities. These arise because normal hematopoietic stem and progenitor cells, as well as cardiomyocytes, rely on Mcl-1 for their survival and function.[6][7][8]

Q3: In which animal models has the toxicity of Mcl-1 inhibitors been studied?

A3: The toxicity of Mcl-1 inhibitors, including this compound and structurally related compounds, has been evaluated in various preclinical models, including mice (both wild-type and immunodeficient), rats, and dogs.[3][5][9] Notably, a humanized Mcl-1 mouse model, where the murine Mcl-1 is replaced with its human counterpart, has proven to be a more sensitive and clinically relevant model for assessing toxicities, especially cardiotoxicity.[10][11]

Troubleshooting Guide

Hematological Toxicity

Issue: Observed decrease in peripheral blood cell counts (neutropenia, thrombocytopenia, lymphopenia) following this compound administration.

Possible Cause: Mcl-1 is essential for the survival and maintenance of hematopoietic stem and progenitor cells.[6] Inhibition of Mcl-1 by this compound can lead to the depletion of these precursor cells, resulting in decreased production of mature blood cells.[12] Mature hematopoietic cells appear to be less sensitive to Mcl-1 inhibition.[6]

Troubleshooting/Mitigation Strategies:

  • Dose Optimization:

    • Determine the Maximum Tolerated Dose (MTD) in your specific animal model and strain. The MTD for a related Mcl-1 inhibitor was found to be approximately 3-fold lower in humanized Mcl-1 mice compared to wild-type mice.[9][13]

    • Consider intermittent dosing schedules (e.g., weekly or twice weekly) instead of daily administration. This may provide a therapeutic window, allowing for hematopoietic recovery between doses.[14]

  • Supportive Care:

    • Implement supportive care measures as you would for conventional chemotherapy. This can include maintaining a sterile environment to prevent opportunistic infections in neutropenic animals and providing softened or liquid diets for easier consumption.

    • For severe neutropenia, administration of granulocyte colony-stimulating factor (G-CSF) can be considered, although its efficacy in the context of Mcl-1 inhibition requires specific validation.

  • Combination Therapy:

    • Combining this compound with other anti-cancer agents, such as the Bcl-2 inhibitor venetoclax (B612062), may allow for the use of lower, less toxic doses of each compound while achieving synergistic anti-tumor activity.[7][11][15]

Monitoring Plan:

  • Perform complete blood counts (CBCs) with differentials at baseline and at regular intervals during and after treatment.

  • Monitor animal weight and clinical signs (e.g., lethargy, ruffled fur, signs of infection or bleeding) daily.

Cardiac Toxicity

Issue: Elevated cardiac troponin levels, or signs of cardiac dysfunction on echocardiography.

Possible Cause: Mcl-1 plays a critical role in maintaining mitochondrial homeostasis and the survival of cardiomyocytes.[8] Inhibition of Mcl-1 can disrupt mitochondrial function, leading to cardiomyocyte death (often through necrosis) and the release of cardiac troponins (cTnI or cTnT), which are sensitive biomarkers of cardiac injury.[1][12][14] This has been a dose-limiting toxicity for several Mcl-1 inhibitors in clinical trials.[16][17]

Troubleshooting/Mitigation Strategies:

  • Appropriate Animal Model:

    • Use a humanized Mcl-1 mouse model for the most clinically relevant assessment of cardiotoxicity, as these models have been shown to replicate the troponin elevations seen in human trials with MIK665.[10] Standard mouse models may be less sensitive.[11]

  • Dosing Strategy:

    • Explore intermittent dosing schedules to minimize sustained inhibition of Mcl-1 in cardiomyocytes.[14]

    • Consider a Cmax-driven pharmacokinetic profile, which may reduce the risk of prolonged Mcl-1 inhibition and associated cardiotoxicity.[3][16]

  • Combination Therapy:

    • Investigate combination therapies that may permit a reduction in the dose of this compound required for anti-tumor efficacy, thereby lowering the risk of cardiac adverse events.

Monitoring Plan:

  • Biomarkers: Measure serum cardiac troponin I (cTnI) or T (cTnT) at baseline and at multiple time points after dosing (e.g., 6, 24, and 48 hours post-dose).[13][18]

  • Functional Assessment: Perform serial echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening).[1][2][6]

  • Histopathology: At the end of the study, conduct detailed histopathological examination of the heart tissue, looking for signs of cardiomyocyte necrosis, inflammation, and fibrosis.[8]

Data Presentation

Table 1: Preclinical Toxicity Profile of Mcl-1 Inhibitors

ParameterSpecies/ModelCompoundObserved Toxicity/FindingCitation
Hematological Toxicity Human CD34+ cellsS63845Depletion of hematopoietic stem and progenitor cells.[6][12]
Humanized Mcl-1 MiceS63845Transient loss of B-lymphocytes.[11]
MiceS63845Hematopoietic recovery from myeloablative stress is severely compromised with reduced Mcl-1 levels.
Cardiac Toxicity Humanized Mcl-1 MiceThis compoundSignificantly elevated troponin T levels without immediate signs of heart failure.[10]
Patients (Clinical Trial)ABBV-467Increases in plasma cardiac troponin levels.[14]
Patients (Clinical Trial)AZD5991High troponin levels and low response rates.[19]
Mice (cardiomyocyte-specific knockout)-Deletion of Mcl-1 leads to lethal cardiac failure and mitochondrial dysfunction.[8]
Maximum Tolerated Dose (MTD) Humanized Mcl-1 MiceS63845~3-fold lower MTD compared to wild-type mice.[9][13]
Mice and RatsThis compoundComplete tumor regression at "well-tolerated doses" (specific MTD not publicly available).[5]
Combination Therapy Mouse Xenograft ModelS63845 + VenetoclaxExcellent tolerability with no significant body weight loss.[15]
Mouse Xenograft ModelMIK665 + NavitoclaxTolerable toxicity (p > 0.40).[20][21]

Experimental Protocols

Protocol 1: Intravenous Administration of this compound in Mice

This protocol is adapted from formulation information for similar small molecule inhibitors.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween 80

  • Sterile water for injection or 5% dextrose solution (D5W)

  • Sterile microcentrifuge tubes

  • Insulin syringes with 29G needles

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL). Ensure it is fully dissolved.

  • For a final injection volume of 100 µL per 20g mouse (5 mL/kg), prepare the vehicle formulation. For a 1 mL final volume:

    • Add 50 µL of the 100 mg/mL DMSO stock to 400 µL of PEG300. Mix until clear.

    • Add 50 µL of Tween 80 to the mixture. Mix until clear.

    • Add 500 µL of sterile water or D5W to bring the final volume to 1 mL.

  • The final concentration of this formulation would be 5 mg/mL. A 100 µL injection would deliver a 0.5 mg dose. Adjust concentrations as needed for your target dose.

  • Administer the solution via intravenous (IV) injection into the lateral tail vein. The maximum recommended bolus IV injection volume is 5 mL/kg.[8]

  • The mixed formulation should be used immediately for optimal results.

Protocol 2: Monitoring Cardiac Toxicity in Mice

1. Serum Cardiac Troponin I (cTnI) Measurement:

  • Blood Collection:

    • Collect 50-100 µL of blood via submandibular or saphenous vein puncture at baseline (pre-dose) and at selected time points post-dose (e.g., 6, 24, 48 hours).

    • Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes to separate serum.

    • Store serum samples at -80°C until analysis.

  • Analysis:

    • Use a high-sensitivity immunoassay specific for mouse cTnI for accurate quantification, as baseline levels are very low.[13]

    • Analyze samples according to the manufacturer's protocol for the chosen assay kit.

2. Echocardiography:

  • Animal Preparation:

    • The day before the procedure, remove the chest fur using a depilatory cream to ensure good probe contact.[2][6]

    • Anesthetize the mouse using isoflurane (B1672236) (1-2.5% delivered via a nose cone).[2][6] Maintain a heart rate of 400-500 beats per minute.[1]

    • Place the mouse in a supine position on a heated platform to maintain body temperature at 37°C.[1][2]

  • Image Acquisition:

    • Use a high-frequency ultrasound system with a linear probe (e.g., 13-MHz).

    • Apply warmed ultrasound gel to the chest.

    • Obtain two-dimensional images in parasternal long- and short-axis views.

    • Record M-mode images guided by the 2D view at the level of the papillary muscles.

  • Measurements and Calculations:

    • From the M-mode images, measure left ventricular internal dimensions at diastole (LVIDd) and systole (LVIDs), and interventricular septum (IVS) and posterior wall (PW) thickness.

    • Calculate Left Ventricular Fractional Shortening (LVFS) as: [(LVIDd – LVIDs) / LVIDd] * 100.

    • Calculate Ejection Fraction (EF) using the system's software.

Visualizations

Signaling Pathways and Experimental Workflows

MIK665_Mechanism_of_Action Mechanism of Action of this compound cluster_0 Normal Cell Survival cluster_1 This compound Treatment Mcl1 Mcl-1 Bak BAK Mcl1->Bak sequesters Bax BAX Mcl1->Bax sequesters Apoptosis_inhibited Apoptosis Inhibited MIK665 This compound Mcl1_2 Mcl-1 MIK665->Mcl1_2 inhibits Bak_2 BAK Bax_2 BAX Bak_2->Bax_2 oligomerize Apoptosis_activated Apoptosis Activated Bax_2->Apoptosis_activated

Caption: Mechanism of this compound inducing apoptosis.

Toxicity_Management_Workflow Workflow for Managing this compound Toxicity start Administer this compound monitoring Monitor for Toxicity - Clinical Signs - Body Weight - CBCs - Cardiac Troponins - Echocardiography start->monitoring toxicity_check Toxicity Observed? monitoring->toxicity_check no_toxicity Continue Treatment & Monitoring toxicity_check->no_toxicity No mitigation Implement Mitigation Strategies toxicity_check->mitigation Yes no_toxicity->monitoring dose_reduction Dose Reduction / Schedule Change mitigation->dose_reduction supportive_care Supportive Care mitigation->supportive_care stop_treatment Consider Stopping Treatment (if severe/unmanageable) mitigation->stop_treatment dose_reduction->monitoring supportive_care->monitoring

Caption: Decision workflow for managing potential toxicities.

References

Interpreting unexpected results in (R)-MIK665 cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-MIK665. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for interpreting unexpected results in cell-based assays involving this compound, a novel proteolysis-targeting chimera (PROTAC) designed to induce the degradation of BCL6 and BRD4 via the E3 ubiquitin ligase Cereblon (CRBN).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a heterobifunctional molecule that functions as a PROTAC. It contains two distinct ligands connected by a linker. One ligand binds to the target proteins, B-cell lymphoma 6 (BCL6) and Bromodomain-containing protein 4 (BRD4), while the other ligand binds to the E3 ubiquitin ligase Cereblon (CRBN). This binding facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[1][2][3][4]

Q2: My cells are not showing degradation of BCL6 or BRD4 after treatment with this compound. What are the potential causes?

A2: Lack of degradation can stem from several factors. A primary reason could be low or absent expression of Cereblon (CRBN), the E3 ligase recruited by this compound, in your cell line.[5][6] Another possibility is that the target proteins, BCL6 or BRD4, may have mutations that prevent this compound binding.[5] Additionally, high concentrations of the PROTAC can lead to the "hook effect," where the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) is favored over the productive ternary complex, thus reducing degradation efficiency.[7] It is also important to ensure the compound has sufficient cell permeability and that the treatment duration is adequate for degradation to occur.[8]

Q3: I am observing degradation of BRD4, but not BCL6 (or vice versa). Why is there differential degradation?

A3: Differential degradation of the two targets can occur due to several reasons. The binding affinity of this compound to BRD4 and BCL6 might differ, leading to more efficient ternary complex formation with one target over the other. The cellular abundance and intrinsic turnover rate of each protein can also influence the observed degradation.[9] Furthermore, the accessibility of lysine (B10760008) residues on the surface of BCL6 and BRD4 for ubiquitination can vary, impacting the efficiency of the degradation process.

Q4: The degradation of my target proteins is not correlating with the expected downstream effects on cell viability. What could be the reason?

A4: A disconnect between target degradation and cell viability can be due to cellular compensation mechanisms. Cells might adapt by upregulating parallel signaling pathways to bypass their dependency on BCL6 or BRD4.[5] It is also possible that the degradation of the target protein is not sustained over a long enough period to induce a phenotypic effect. Another consideration is that in some cellular contexts, the non-enzymatic scaffolding functions of the target proteins might not be the primary drivers of cell survival.

Q5: I suspect my cells have developed resistance to this compound. How can I confirm this and what are the potential mechanisms?

A5: The primary indicator of resistance is a loss of this compound efficacy. This can be observed as a lack of target degradation or a diminished effect on cell viability after prolonged treatment. Resistance can be acquired through mechanisms such as mutations or downregulation of CRBN, mutations in the BCL6 or BRD4 proteins that prevent PROTAC binding, or increased expression of drug efflux pumps that reduce the intracellular concentration of this compound.[5][7]

Troubleshooting Guides

Issue 1: No Degradation of BCL6 and BRD4
Potential Cause Recommended Action Expected Outcome
Low or absent CRBN expression Perform a western blot to check CRBN protein levels in your cell line and compare with a sensitive cell line.The non-responsive cell line shows significantly lower or no CRBN expression.
"Hook Effect" due to high PROTAC concentration Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 nM to 10 µM).Degradation is observed at lower concentrations but is reduced at higher concentrations.
Insufficient treatment time Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal treatment duration.Target degradation is observed at later time points.
Poor cell permeability Utilize a cell permeability assay to assess the intracellular concentration of this compound.Low intracellular compound levels are detected.
Compound instability Ensure proper storage and handling of the this compound compound. Prepare fresh solutions for each experiment.Freshly prepared compound restores degradation activity.
Issue 2: Inconsistent Downstream Effects
Potential Cause Recommended Action Expected Outcome
Activation of compensatory signaling pathways Perform RNA sequencing or proteomic analysis to identify upregulated pathways in treated cells.Identification of alternative survival pathways that are activated upon BCL6/BRD4 degradation.
Transient target degradation Conduct a washout experiment to assess the duration of target degradation after this compound is removed.Target protein levels are restored shortly after compound removal.
Off-target effects of the PROTAC Use a negative control, such as an inactive epimer of this compound that does not bind to CRBN, to confirm that the observed effects are due to target degradation.The negative control does not induce the same downstream effects.

Experimental Protocols

Protocol 1: Western Blot for BCL6 and BRD4 Degradation
  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[10]

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.[11]

  • Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[2]

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[11]

  • SDS-PAGE and Transfer: Load samples onto an SDS-polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.[11][12]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies for BCL6, BRD4, and a loading control (e.g., GAPDH, α-Tubulin) overnight at 4°C.[1][11]

  • Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an ECL substrate and capture the signal using an imaging system.[11][12]

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
  • Cell Treatment: Treat cells with the optimal degradation concentration of this compound and a vehicle control for a short duration (e.g., 1-4 hours).[13]

  • Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease inhibitors.[13]

  • Immunoprecipitation: Pre-clear the lysate with Protein A/G beads. Incubate the pre-cleared lysate with an antibody against CRBN or one of the target proteins (BCL6 or BRD4) overnight at 4°C.[1][13]

  • Complex Capture: Add fresh Protein A/G beads to capture the immune complexes.

  • Washing and Elution: Wash the beads multiple times with IP lysis buffer. Elute the bound proteins by boiling in Laemmli sample buffer.[1][13]

  • Western Blot Analysis: Analyze the eluate by Western blot, probing for BCL6, BRD4, and CRBN to confirm their co-precipitation.[13]

Protocol 3: Cell Viability Assay (CellTiter-Glo®)
  • Cell Seeding: Plate cells in an opaque-walled 96-well plate and incubate overnight.[12]

  • Compound Treatment: Add serial dilutions of this compound to the wells and include a vehicle control.

  • Incubation: Incubate the plate for a period relevant to the expected phenotypic effect (e.g., 72 hours).[12]

  • Assay: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add the reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and then incubate for 10 minutes to stabilize the luminescent signal.[12]

  • Measurement: Record the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results to determine the IC50 value.[12]

Visualizations

MIK665_Mechanism cluster_cell Cell MIK665 This compound BCL6 BCL6 MIK665->BCL6 Binds BRD4 BRD4 MIK665->BRD4 CRBN CRBN (E3 Ligase) MIK665->CRBN Ternary_BCL6 Ternary Complex (BCL6-MIK665-CRBN) MIK665->Ternary_BCL6 Ternary_BRD4 Ternary Complex (BRD4-MIK665-CRBN) MIK665->Ternary_BRD4 BCL6->Ternary_BCL6 Proteasome Proteasome BCL6->Proteasome Degradation BRD4->Ternary_BRD4 BRD4->Proteasome Degradation CRBN->Ternary_BCL6 CRBN->Ternary_BRD4 Ternary_BCL6->BCL6 Ubiquitination Ternary_BRD4->BRD4 Ubiquitination Ub Ubiquitin Degraded_BCL6 Degraded BCL6 Proteasome->Degraded_BCL6 Degraded_BRD4 Degraded BRD4 Proteasome->Degraded_BRD4

Caption: Mechanism of action for this compound PROTAC.

Troubleshooting_Workflow Start Unexpected Result: No Target Degradation Check_CRBN Check CRBN Expression (Western Blot) Start->Check_CRBN Low_CRBN Result: Low/No CRBN Action: Use different cell line Check_CRBN->Low_CRBN No Sufficient_CRBN Sufficient CRBN Check_CRBN->Sufficient_CRBN Yes Dose_Response Perform Dose-Response (Hook Effect) Hook_Effect Result: Hook Effect Observed Action: Optimize concentration Dose_Response->Hook_Effect Yes No_Hook_Effect No Hook Effect Dose_Response->No_Hook_Effect No Time_Course Perform Time-Course Time_Dependent Result: Time-Dependent Effect Action: Optimize incubation time Time_Course->Time_Dependent Yes No_Time_Effect No Time-Dependent Effect Time_Course->No_Time_Effect No Permeability Assess Cell Permeability Low_Permeability Result: Low Permeability Action: Re-evaluate compound Permeability->Low_Permeability Yes Sufficient_CRBN->Dose_Response No_Hook_Effect->Time_Course No_Time_Effect->Permeability

Caption: Troubleshooting workflow for loss of target degradation.

Signaling_Pathways cluster_bcl6 BCL6 Pathway cluster_brd4 BRD4 Pathway BCL6 BCL6 Apoptosis_Genes Apoptosis Genes (e.g., TP53) BCL6->Apoptosis_Genes Represses Cell_Cycle_Genes Cell Cycle Checkpoint Genes (e.g., CDKN1A) BCL6->Cell_Cycle_Genes Represses Apoptosis Increased Apoptosis Apoptosis_Genes->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Genes->Cell_Cycle_Arrest BRD4 BRD4 MYC MYC Oncogene BRD4->MYC Activates Transcription BCL2 BCL2 (Anti-apoptotic) BRD4->BCL2 Activates Transcription Reduced_Proliferation Reduced Proliferation MYC->Reduced_Proliferation BCL2->Apoptosis MIK665 This compound Degradation Degradation MIK665->Degradation Degradation->BCL6 Degradation->BRD4

References

Technical Support Center: (R)-MIK665 Experiments and Cell Line Contamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address cell line contamination issues that researchers, scientists, and drug development professionals may encounter during experiments with the Mcl-1 inhibitor, (R)-MIK665.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound, also known as S64315, is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2][3] Mcl-1 is often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[3] By binding to and inhibiting Mcl-1, this compound triggers the intrinsic apoptosis pathway, leading to programmed cell death in cancer cells that depend on Mcl-1 for survival.[1]

Q2: How can cell line contamination affect my this compound experimental results?

Cell line contamination can significantly impact the validity and reproducibility of your this compound experiments in several ways:

  • Altered Apoptotic Response: Contaminants like mycoplasma can alter gene expression, cellular metabolism, and signaling pathways, potentially making cells appear more or less sensitive to this compound-induced apoptosis.[4][5]

  • Inaccurate Viability Data: Bacterial or fungal contamination can cause rapid cell death, which could be mistaken for a drug effect, leading to a false interpretation of this compound's potency.[6][7] Conversely, some contaminants can alter the pH of the culture medium, affecting cell health and drug activity.[6][7]

  • Cross-Contamination: If your target cell line is contaminated with another cell line that has a different sensitivity to this compound, your results will be an uninterpretable mix of the two responses.[6][8] This is a particularly insidious issue as it may not be visually apparent.[6]

  • Irreproducible Results: Contamination can lead to significant variability between experiments, making it difficult to obtain reproducible data.

Q3: What are the most common types of cell line contamination?

The most common types of biological contaminants in cell culture are:

  • Mycoplasma: These are small bacteria that lack a cell wall and are a frequent and often undetected contaminant.[4][9][10] They are not visible by standard light microscopy and can pass through filters used for sterilizing media.[10]

  • Bacteria: Bacterial contamination is often easy to detect due to rapid growth, turbidity of the culture medium, and a sudden drop in pH.[6][11]

  • Fungi (Yeast and Mold): Yeast contamination may appear as individual budding particles, while mold will form filamentous structures.[6][11] Fungal contamination can also cause turbidity and pH changes in the medium.[6]

  • Viruses: Viral contamination is difficult to detect and can pose a health risk to laboratory personnel.[6]

  • Cross-contamination with other cell lines: This is a major issue in biomedical research, with estimates suggesting that a significant percentage of cell lines are misidentified or contaminated with other cell lines.[12][13][14][15]

Troubleshooting Guide: Unexpected Results in this compound Experiments

If you are observing unexpected or inconsistent results in your this compound experiments, consider the possibility of cell line contamination. This guide will help you troubleshoot the issue.

Step 1: Initial Observation and Assessment

Question: Are you observing any of the following signs of contamination?

  • Sudden changes in the color or turbidity of the culture medium.[6][7]

  • Visible particles or debris in the culture flask when viewed with the naked eye.

  • Unusual cell morphology or a decrease in cell viability under the microscope.[7]

  • Inconsistent growth rates or unexpected changes in the dose-response curve for this compound.

Step 2: Microscopic Examination

Action: Carefully examine your cell cultures under a light microscope at different magnifications.

  • Look for:

    • Bacteria: Small, motile rods or cocci.[11]

    • Yeast: Round or oval budding particles.[11]

    • Mold: Filamentous hyphae.[16]

    • Unusual cell shapes or sizes: This could indicate cross-contamination with a different cell line.

Step 3: Specific Contaminant Testing

If you suspect contamination but cannot visually confirm it, or as a routine quality control measure, perform specific tests.

Table 1: Recommended Testing for Common Contaminants

ContaminantRecommended Detection MethodKey Considerations
Mycoplasma PCR-based assays, ELISA, DNA staining (e.g., DAPI or Hoechst).[17][18]Mycoplasma is not visible by standard microscopy and can significantly alter cell physiology.[5] Regular testing is highly recommended.[19]
Bacteria & Fungi Visual inspection, light microscopy, plating on agar.[16][18]Often readily visible, but low-level contamination may be missed.
Cross-Contamination Short Tandem Repeat (STR) profiling.[8][13][14][16]This is the gold standard for authenticating human cell lines and should be performed at the start of any new project and periodically thereafter.[13][14]
Viruses Electron microscopy, PCR, ELISA.[6][17]Difficult to detect and requires specialized methods.
Step 4: Data Interpretation with Potential Contamination

The presence of contaminants can drastically alter your experimental data. The following table provides a hypothetical example of how contamination could affect a typical cell viability assay with this compound.

Table 2: Hypothetical Impact of Contamination on this compound IC50 Values

Cell LineExpected IC50 (nM)Observed IC50 (nM) with Bacterial ContaminationObserved IC50 (nM) with Mycoplasma ContaminationObserved IC50 (nM) with Resistant Cell Line Cross-Contamination
AML-1 50< 10 (due to bacterial toxicity)150 (mycoplasma-induced resistance)> 1000 (due to resistant cells)
MM-1 25< 10 (due to bacterial toxicity)80 (mycoplasma-induced resistance)> 500 (due to resistant cells)

Note: These are illustrative values and the actual impact of contamination can vary depending on the contaminant, the cell line, and the experimental conditions.

Experimental Protocols

Protocol 1: Mycoplasma Detection by PCR

This protocol provides a general outline for detecting mycoplasma contamination using a PCR-based kit. Always refer to the specific manufacturer's instructions for your chosen kit.

  • Sample Preparation: Collect 1 ml of cell culture supernatant from a sub-confluent culture.

  • DNA Extraction: Extract DNA from the supernatant using the method specified in your PCR kit. This may involve a simple lysis step or a more extensive purification.

  • PCR Amplification:

    • Prepare a PCR master mix containing PCR buffer, dNTPs, forward and reverse primers specific for mycoplasma 16S rRNA, and Taq polymerase.

    • Add the extracted DNA to the master mix.

    • Include positive and negative controls provided with the kit.

    • Run the PCR reaction in a thermal cycler using the recommended cycling conditions.

  • Gel Electrophoresis:

    • Run the PCR products on a 1.5% agarose (B213101) gel.

    • Visualize the DNA bands under UV light.

    • A band of the expected size in your sample lane indicates mycoplasma contamination.

Protocol 2: Cell Line Authentication by STR Profiling

STR profiling is a highly reliable method for authenticating human cell lines. This service is typically outsourced to a specialized facility.

  • Sample Submission: Provide a sample of your cell line (either as a cell pellet or extracted DNA) to the service provider.

  • Analysis: The provider will amplify specific STR loci using PCR and analyze the fragment sizes to generate a unique STR profile for your cell line.

  • Database Comparison: The generated STR profile is compared to a database of known cell line profiles (e.g., ATCC, DSMZ) to confirm its identity.

  • Report: You will receive a report confirming the identity of your cell line or indicating any cross-contamination.

Visualizations

This compound Mechanism of Action

MIK665_Mechanism MIK665 This compound Mcl1 Mcl-1 MIK665->Mcl1 inhibits BaxBak Bax/Bak Mcl1->BaxBak Mitochondrion Mitochondrion BaxBak->Mitochondrion activates CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspases Caspases CytochromeC->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis triggers

Caption: this compound inhibits Mcl-1, leading to apoptosis.

Troubleshooting Workflow for Cell Line Contamination

Contamination_Workflow Start Unexpected Experimental Results Visual_Inspection Visual Inspection of Cultures (Turbidity, Color Change) Start->Visual_Inspection Microscopy Microscopic Examination (Bacteria, Fungi, Morphology) Visual_Inspection->Microscopy Specific_Testing Specific Contaminant Testing (Mycoplasma PCR, STR Profiling) Microscopy->Specific_Testing Contamination_Detected Contamination Detected? Specific_Testing->Contamination_Detected Discard_Cultures Discard Contaminated Cultures and Decontaminate Equipment Contamination_Detected->Discard_Cultures Yes No_Contamination No Contamination Detected Contamination_Detected->No_Contamination No Review_Protocols Review Aseptic Technique and Lab Practices Discard_Cultures->Review_Protocols New_Stock Thaw New, Authenticated Vial of Cells Review_Protocols->New_Stock Resume_Experiment Resume Experiment New_Stock->Resume_Experiment Other_Factors Investigate Other Experimental Variables (Reagents, Equipment, Protocol) No_Contamination->Other_Factors

References

Validation & Comparative

A Comparative Analysis of (R)-MIK665 and S63845 Efficacy in Melanoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the MCL1 inhibitors (R)-MIK665 (S64315) and S63845, focusing on their efficacy in melanoma cell lines based on available experimental data.

Myeloid cell leukemia 1 (MCL1) is a critical pro-survival protein frequently overexpressed in various cancers, including melanoma, making it a prime target for therapeutic intervention. Both this compound and S63845 are potent and selective inhibitors of MCL1, inducing apoptosis in cancer cells dependent on this anti-apoptotic protein. This compound (also designated as S64315) is a clinical-grade derivative of S63845.[1][2] This guide synthesizes findings from multiple studies to delineate their comparative performance.

Comparative Efficacy and Cellular Effects

Studies directly comparing the two compounds reveal that this compound and S63845 exhibit similar efficacy in melanoma cell lines, particularly when utilized in combination therapies. One study noted that S64315 (MIK665) demonstrated "similar or better efficacy than S63845" when combined with the BCL2 inhibitor ABT-199.[2] As single agents, their efficacy can be limited in some melanoma cell lines, but their potency is significantly enhanced when combined with other targeted therapies.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound and S63845, alone or in combination, on the viability of various melanoma cell lines.

Table 1: Comparative Efficacy of S63845 and S64315 (MIK665) in Combination with Azacitidine (AZA) [5][6]

Cell LineCombinationRelative Viability (%)
SKMEL-28S63845 + AZAData not explicitly quantified in text
S64315 + AZAData not explicitly quantified in text
MB4667S63845 + AZAData not explicitly quantified in text
S64315 + AZAData not explicitly quantified in text

Note: While the study states the efficacy is similar, specific percentage values for direct comparison at the same concentrations were not provided in the abstracts.

Table 2: Efficacy of S64315 (MIK665) and S63845 in Combination with ABT-199 [1][2]

Cell LineCombinationEffect
MB2141S64315 (0.156-10 µM) + ABT-199 (625 nM)Similar efficacy in reducing cell viability
MB3616S64315 (0.156-10 µM) + ABT-199 (625 nM)Similar efficacy in reducing cell viability
MB3961S64315 (0.156-10 µM) + ABT-199 (625 nM)Similar efficacy in reducing cell viability
MB4667S64315 (0.156-10 µM) + ABT-199 (625 nM)Similar efficacy in reducing cell viability
A375S64315 (0.156-10 µM) + ABT-199 (625 nM)Similar efficacy in reducing cell viability
1205LuS64315 (0.156-10 µM) + ABT-199 (625 nM)Similar efficacy in reducing cell viability

Note: This study highlights the comparable synergistic effects of both MCL1 inhibitors when combined with a BCL2 inhibitor across multiple melanoma cell lines.[1][2]

Signaling Pathway and Mechanism of Action

Both this compound and S63845 function by binding to the BH3-binding groove of the MCL1 protein.[4] This action prevents MCL1 from sequestering pro-apoptotic proteins like BAK and BAX. Once liberated, BAX and BAK can oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, culminating in apoptosis.[7]

MCL1_Inhibition_Pathway MCL1_Inhibitor This compound or S63845 MCL1 MCL1 MCL1_Inhibitor->MCL1 Inhibits BAX_BAK BAX / BAK MCL1->BAX_BAK Sequesters MOMP Mitochondrial Outer Membrane Permeabilization BAX_BAK->MOMP Induces Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis Experimental_Workflow start Seed Melanoma Cell Lines treatment Treat with This compound / S63845 +/- Combination Agent start->treatment incubation Incubate (e.g., 48-72h) treatment->incubation viability Cell Viability (ATP Assay) incubation->viability apoptosis Apoptosis (Caspase 3/7 Assay) incubation->apoptosis sphere Sphere Formation Assay incubation->sphere analysis Data Analysis and Comparison viability->analysis apoptosis->analysis sphere->analysis

References

A Comparative In Vitro Analysis of (R)-MIK665 and Other Potent Mcl-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myeloid cell leukemia-1 (Mcl-1) has emerged as a critical pro-survival protein and a high-value target in oncology. Overexpressed in a multitude of cancers, Mcl-1 sequesters pro-apoptotic proteins, thereby enabling cancer cells to evade programmed cell death. The development of selective Mcl-1 inhibitors represents a promising therapeutic strategy. This guide provides an objective in vitro comparison of (R)-MIK665 (also known as S64315), a potent and selective Mcl-1 inhibitor, with other notable inhibitors in its class, supported by experimental data and detailed methodologies.

Mechanism of Action: Restoring Apoptosis

Mcl-1 is a key anti-apoptotic member of the Bcl-2 protein family. It resides on the outer mitochondrial membrane and prevents apoptosis by binding to and neutralizing pro-apoptotic "effector" proteins like Bak and "activator" BH3-only proteins like Bim. Mcl-1 inhibitors are designed to fit into the BH3-binding groove of the Mcl-1 protein, competitively displacing these pro-apoptotic partners. This frees Bak and Bim, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, caspase activation, and ultimately, apoptosis.

Mcl1_Pathway cluster_Mitochondrion Mitochondrial Outer Membrane cluster_Apoptosis Apoptotic Cascade Mcl1 Mcl-1 Bak Bak Mcl1->Bak Inhibits Bim Bim Mcl1->Bim Sequesters MOMP MOMP Bak->MOMP Induces Bim->Bak Activates Caspases Caspase Activation MOMP->Caspases Apoptosis Apoptosis Caspases->Apoptosis Inhibitor This compound & Other Mcl-1 Inhibitors Inhibitor->Mcl1

Figure 1. Mcl-1 inhibitor mechanism of action.

Data Presentation: Quantitative Comparison of Mcl-1 Inhibitors

The following table summarizes the in vitro biochemical potency and cellular activity of this compound against other selective Mcl-1 inhibitors. The data highlights the high affinity and potent cellular effects of this class of molecules.

InhibitorBinding Affinity (Kᵢ)Cellular Activity (IC₅₀/EC₅₀)Key Cell Line(s)Reference(s)
This compound (S64315) 0.048 nM250 nMH929 (Multiple Myeloma)[1]
S63845 ~100-500 pM (IC₅₀)4-233 nMVarious AML cell lines[2]
AZD5991 <1 nM (FRET IC₅₀)24-33 nMMV4;11 (AML), MOLP8 (MM)[3][4][5]
AMG-176 0.06 nMVaries by cell lineHematologic malignancies[2]
AMG-397 15 pM50 nMOPM-2 (Multiple Myeloma)[2][6][7][8][9]
ABBV-467 <0.01 nM0.16-0.47 nMAMO-1, H929 (MM)[10][11][12][13]
A-1210477 0.45 nMVaries by cell lineNSCLC and AML cell lines[1][14][15][16]

Note: Kᵢ, IC₅₀, and EC₅₀ values are highly dependent on the specific assay conditions and cell lines used.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vitro data. Below are protocols for key experiments used to characterize Mcl-1 inhibitors.

Biochemical Binding Assay (Time-Resolved FRET)

This assay quantifies the inhibitor's ability to disrupt the interaction between Mcl-1 and a fluorescently labeled peptide ligand derived from a pro-apoptotic protein.

Methodology:

  • Reagent Preparation: Recombinant His-tagged Mcl-1 protein, a fluorescently-labeled peptide ligand (acceptor), and a Terbium (Tb)-labeled anti-His antibody (donor) are prepared in an assay buffer.[17] A serial dilution of the test inhibitor is also prepared.

  • Assay Plate Setup: In a 384-well plate, the donor (anti-His-Tb antibody) and acceptor (labeled peptide) are added. The test inhibitor is then added at various concentrations.[17][18]

  • Reaction: The reaction is initiated by adding the Mcl-1 protein. The plate is incubated for 1-2 hours to reach equilibrium.[17][18]

  • Data Acquisition: The plate is read using a microplate reader capable of TR-FRET, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[17]

  • Analysis: The TR-FRET ratio (665 nm / 620 nm) is calculated. A decrease in this ratio indicates that the inhibitor has disrupted the Mcl-1/peptide interaction. Plotting the ratio against inhibitor concentration allows for the determination of the IC₅₀ value.[17]

TR_FRET_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: Mcl-1, Donor Ab, Acceptor Peptide C Dispense Donor, Acceptor, & Inhibitor into 384-well plate A->C B Serially Dilute Test Inhibitor B->C D Add Mcl-1 Protein to Initiate Reaction C->D E Incubate at RT (1-2 hours) D->E F Read Plate with TR-FRET Reader E->F G Calculate Emission Ratio (665nm / 620nm) F->G H Plot Ratio vs. [Inhibitor] to Determine IC₅₀ G->H

Figure 2. Workflow for a TR-FRET binding assay.

Cell-Based Apoptosis Assay (Caspase-Glo® 3/7)

This luminescent assay measures the activity of caspases-3 and -7, key executioners of apoptosis, in cell culture.

Methodology:

  • Cell Seeding: Cancer cells (e.g., H929) are seeded in opaque-walled 96-well plates and incubated overnight.[1]

  • Compound Treatment: Cells are treated with a serial dilution of the Mcl-1 inhibitor for a specified period (e.g., 6-24 hours).

  • Reagent Addition: An equal volume of Caspase-Glo® 3/7 Reagent is added directly to each well. This reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) and luciferase.[19][20]

  • Incubation: The plate is mixed and incubated at room temperature for 1-2 hours. During this time, the reagent lyses the cells, and active caspases cleave the substrate, releasing aminoluciferin.[21]

  • Data Acquisition: The luminescence, which is proportional to the amount of caspase activity, is measured using a luminometer.[20]

  • Analysis: The data is analyzed to determine the EC₅₀ value, the concentration at which the inhibitor induces 50% of the maximal apoptotic response.

Caspase_Glo_Workflow cluster_prep Cell Culture cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Incubate Overnight A->B C Treat Cells with Inhibitor Dilutions B->C D Incubate (e.g., 24h) C->D E Equilibrate Plate to Room Temp D->E F Add Caspase-Glo® 3/7 Reagent to each well E->F G Incubate at RT (1-2 hours) F->G H Measure Luminescence G->H I Plot Luminescence vs. [Inhibitor] to Determine EC₅₀ H->I

Figure 3. Workflow for a Caspase-Glo® 3/7 assay.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate on-target activity within cells by showing that the inhibitor disrupts the interaction between Mcl-1 and its pro-apoptotic binding partners like Bim.

Methodology:

  • Cell Lysis: Cells treated with the inhibitor are lysed using a gentle, non-denaturing buffer to preserve protein-protein interactions.[22][23]

  • Pre-clearing (Optional): The lysate is incubated with beads (e.g., Protein A/G) to remove proteins that non-specifically bind to the beads, reducing background.[23]

  • Immunoprecipitation: An antibody specific to Mcl-1 is added to the lysate and incubated to form an antibody-Mcl-1 complex. Protein A/G beads are then added to capture this complex.[22]

  • Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: The captured proteins (Mcl-1 and any interacting partners) are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies for both Mcl-1 and the expected binding partner (e.g., Bim). A reduced amount of co-precipitated Bim in inhibitor-treated samples compared to the control indicates disruption of the Mcl-1:Bim complex.[14][22]

References

Validating the On-Target Activity of (R)-MIK665: A Comparative Guide Using siRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the on-target activity of (R)-MIK665, a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1). To ensure the observed cellular effects of this compound are a direct result of Mcl-1 inhibition, this guide outlines a comparative approach using small interfering RNA (siRNA) to silence the expression of Mcl-1 and FBXW7, a key E3 ubiquitin ligase involved in Mcl-1 degradation. By comparing the phenotypic outcomes of pharmacological inhibition with genetic knockdown, researchers can confidently attribute the activity of this compound to its intended target.

Comparative Analysis of this compound, Mcl-1 siRNA, and FBXW7 siRNA

The on-target activity of this compound is validated by demonstrating that its effects on cancer cells phenocopy the genetic knockdown of its direct target, Mcl-1. This is primarily assessed through the induction of apoptosis. Furthermore, comparing these effects to the knockdown of FBXW7, an E3 ligase that targets Mcl-1 for degradation, provides additional insight into the mechanisms regulating Mcl-1-dependent cell survival.

Cell Viability

This compound induces cell death in a dose-dependent manner in cancer cell lines that are dependent on Mcl-1 for survival.[1] Similarly, siRNA-mediated knockdown of Mcl-1 reduces cell viability.[2]

TreatmentCell LineAssayResult (IC50/Effect)Reference
This compound (S64315) H929 (Multiple Myeloma)Cell ViabilityIC50: 250 nM[3]
AMO1 (Multiple Myeloma)Cell ViabilityIC50: 9.1 - 11 nM[4]
Mcl-1 siRNA 697 (ALL)MTT AssaySignificant reduction in viability at 22h[5]
HL-60 (AML)Cell Viability32.91% viability on day 5[6]
FBXW7 siRNA SUIT-2 (Pancreatic Cancer)CCK-8 AssayEnhanced resistance to gemcitabine[7]
HCT116 (Colorectal Cancer)Cell ViabilityIncreased cell proliferation[8]
Apoptosis Induction

A key indicator of on-target Mcl-1 inhibition is the induction of the intrinsic apoptotic pathway. This is characterized by the activation of caspases (e.g., caspase-3) and the cleavage of their substrates, such as poly(ADP-ribose) polymerase (PARP).

TreatmentCell LineApoptosis MarkerFold Change/PercentageReference
This compound (S64315) Hematological tumor modelsCaspase Activity, Cleaved PARPDose-dependent increase[1]
AMO1 (Xenograft)Cleaved PARP12-fold increase (12.5 mg/kg)[4]
Mcl-1 siRNA T98G (Glioblastoma)Apoptotic Cells (Sub-G1)58% at 48h[9]
697 (ALL)Apoptotic Cells (Annexin V)Significant increase at 24h and 44h[5]
FBXW7 siRNA Hep3B (Hepatocellular Carcinoma)Apoptotic CellsDecreased percentage of apoptotic cells[10][11]
HCT116 (Colorectal Cancer)Apoptotic CellsReduced apoptotic cell rate[8]
Mcl-1 Protein Levels

Knockdown of the E3 ligase FBXW7 is expected to increase the stability and levels of its substrate, Mcl-1, leading to increased resistance to apoptosis.[7][12]

TreatmentCell LineEffect on Mcl-1 ProteinReference
FBXW7 siRNA MCF7 (Breast Cancer)Increased Mcl-1 levels[12]
FBXW7 shRNA SUIT-2 (Pancreatic Cancer)Accumulation of Mcl-1[7]

Experimental Protocols

This compound Treatment and Apoptosis Assays

a. Cell Culture and Treatment:

  • Culture hematological cancer cell lines (e.g., H929, MOLM-13) in appropriate media and conditions.

  • Seed cells in 96-well plates for viability assays or larger formats for protein analysis.

  • Treat cells with a dose-response range of this compound (e.g., 1 nM to 10 µM) for 24 to 72 hours.

b. Cell Viability Assay (e.g., CellTiter-Glo®):

  • After the treatment period, equilibrate the plate to room temperature.

  • Add CellTiter-Glo® reagent according to the manufacturer's protocol.

  • Measure luminescence using a plate reader to determine the number of viable cells.

  • Calculate IC50 values using appropriate software.

c. Caspase-3/7 Activity Assay (e.g., Caspase-Glo® 3/7):

  • Following treatment, add Caspase-Glo® 3/7 reagent to the cell culture plates.

  • Incubate at room temperature as per the manufacturer's instructions.

  • Measure luminescence to quantify caspase-3/7 activity.

d. Western Blot for PARP Cleavage:

  • Lyse treated cells and quantify protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against full-length PARP and cleaved PARP.

  • Use an appropriate secondary antibody and chemiluminescent substrate for detection.

  • Quantify band intensities to determine the ratio of cleaved to full-length PARP.

siRNA-Mediated Knockdown of Mcl-1

a. siRNA Transfection:

  • Design or obtain validated siRNAs targeting human Mcl-1 and a non-targeting control siRNA.

  • On the day before transfection, seed cells to be 60-80% confluent at the time of transfection.

  • Prepare siRNA-lipid complexes using a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium according to the manufacturer's protocol.

  • Add the complexes to the cells and incubate for 48-72 hours.

b. Validation of Knockdown (qPCR and Western Blot):

  • qPCR: Extract total RNA from transfected cells, reverse transcribe to cDNA, and perform quantitative real-time PCR using primers specific for Mcl-1 and a housekeeping gene to confirm mRNA knockdown.

  • Western Blot: Lyse transfected cells and perform western blotting as described above using an antibody against Mcl-1 to confirm protein knockdown.

c. Apoptosis Assays:

  • Perform cell viability, caspase activity, and PARP cleavage assays on Mcl-1 knockdown cells as described for this compound treatment.

siRNA-Mediated Knockdown of FBXW7

a. siRNA Transfection:

  • Follow the same siRNA transfection protocol as for Mcl-1, using validated siRNAs targeting human FBXW7.[8][10]

b. Validation of Knockdown and Mcl-1 Levels:

  • Confirm FBXW7 knockdown at the mRNA and protein level using qPCR and western blotting.

  • Perform western blotting to assess the levels of Mcl-1 protein following FBXW7 knockdown.[7][12]

c. Apoptosis Assays:

  • Measure baseline apoptosis and cell viability in FBXW7 knockdown cells.

  • Optionally, treat FBXW7 knockdown cells with an apoptotic stimulus to assess changes in sensitivity.

Visualizing the Pathways and Workflows

Mcl-1 Signaling Pathway in Apoptosis

Mcl1_Pathway cluster_Pro_Survival Pro-Survival cluster_Pro_Apoptotic Pro-Apoptotic cluster_Execution Apoptosis Execution Mcl1 Mcl-1 Bax Bax Mcl1->Bax Sequestration Bak Bak Mcl1->Bak Sequestration MOMP MOMP Bax->MOMP Bak->MOMP Bim Bim Bim->Mcl1 Inhibition Noxa Noxa Noxa->Mcl1 Inhibition Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: The Mcl-1 signaling pathway illustrating its role in inhibiting apoptosis.

Experimental Workflow for On-Target Validation

Experimental_Workflow MIK665 This compound Treatment Viability Cell Viability (e.g., CTG) MIK665->Viability Apoptosis Apoptosis Assays (Caspase, PARP, Annexin V) MIK665->Apoptosis siMcl1 Mcl-1 siRNA Knockdown siMcl1->Viability siMcl1->Apoptosis siFBXW7 FBXW7 siRNA Knockdown siFBXW7->Viability siFBXW7->Apoptosis Protein Protein Expression (Western Blot) siFBXW7->Protein Mcl-1 levels Control Vehicle/Control siRNA Control->Viability Control->Apoptosis Control->Protein

Caption: Workflow for comparing the effects of this compound with siRNA knockdowns.

Logic of On-Target Activity Validation

Validation_Logic cluster_hypothesis Hypothesis cluster_validation Validation Strategy cluster_conclusion Conclusion Hypo Hypothesis This compound induces apoptosis by inhibiting Mcl-1 MIK665_effect Pharmacological Inhibition This compound treatment leads to apoptosis Hypo->MIK665_effect siMcl1_effect Genetic Knockdown Mcl-1 siRNA treatment leads to apoptosis Hypo->siMcl1_effect Phenocopy {Phenotypic Concordance | Effects of this compound mimic effects of Mcl-1 siRNA} MIK665_effect->Phenocopy siMcl1_effect->Phenocopy Conclusion {Conclusion | On-target activity of This compound is validated} Phenocopy->Conclusion

Caption: Logical framework for validating the on-target activity of this compound.

References

Predicting Response: A Guide to Biomarkers for (R)-MIK665 Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of biomarkers influencing sensitivity to (R)-MIK665, a potent and selective MCL-1 inhibitor. We delve into the molecular determinants of response and resistance, compare this compound with alternative therapeutic strategies, and provide insights into the experimental validation of these biomarkers.

This compound is an inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1), which is frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy.[1] Identifying patients who are most likely to benefit from this compound is crucial for its successful clinical application. This guide summarizes key findings on predictive biomarkers for this compound, offering a comparative analysis to aid in research and development.

Biomarkers of Sensitivity and Resistance

The response to this compound is governed by a complex interplay of various proteins and signaling pathways. Studies in different cancer types, particularly Acute Myeloid Leukemia (AML) and Triple-Negative Breast Cancer (TNBC), have identified several potential biomarkers.

Key Biomarkers for this compound Sensitivity

A more differentiated phenotype and the expression of hematopoietic maturation-associated genes, such as LILRA2 and IL17RA , have been associated with sensitivity to this compound in AML.[2][3] In a broader context of MCL-1 inhibition, low expression of the anti-apoptotic protein BCL-XL is also considered a marker for sensitivity.[4]

Key Biomarkers for this compound Resistance

High expression of the ATP-binding cassette transporter ABCB1 (also known as MDR1) and the anti-apoptotic protein BCL-XL are strongly correlated with resistance to this compound in AML.[5][6] In TNBC, a four-gene signature consisting of AXL, ETS1, IL6, and EFEMP1 has been identified as a promoter of resistance to MCL-1 inhibitors.[7][8] This resistance is partly mediated through the regulation of the ERK signaling pathway, leading to the upregulation of BCL-2 and downregulation of BIM.[8]

Comparative Analysis of Therapeutic Alternatives

The primary alternative to this compound monotherapy is combination therapy, particularly with inhibitors of other BCL-2 family proteins. The BCL-2 inhibitor venetoclax (B612062) has shown synergistic effects with this compound, effectively overcoming resistance in AML cells.[2][5] This combination can restore sensitivity even in samples with primary resistance to venetoclax.[2][5]

Other MCL-1 inhibitors that have been in clinical development include ABBV-467, AMG 176, AMG 397, AZD5991, GS-9716, and PRT1419.[9] The activity profile of this compound is distinct from that of the BCL-2 inhibitor venetoclax.[10]

The following table summarizes the key biomarkers and their association with sensitivity or resistance to this compound and highlights the role of combination therapies.

Biomarker StatusPredicted Response to this compound MonotherapyRecommended Alternative/Combination Strategy
High LILRA2 and IL17RA expression (AML) SensitiveThis compound monotherapy may be effective.
Low BCL-XL expression SensitiveThis compound monotherapy may be effective.[4]
High ABCB1 (MDR1) expression (AML) ResistantCombination with a BCL-2 inhibitor like venetoclax is recommended to overcome resistance.[5][6] The use of ABCB1 inhibitors has shown limited efficacy.[5]
High BCL-XL expression (AML) ResistantCombination with a BCL-2 inhibitor like venetoclax may be more effective.[5] Combination with the BCL-XL inhibitor A1331852 showed limited efficacy in one study.[5]
High AXL, ETS1, IL6, EFEMP1 expression (TNBC) ResistantConsider therapies targeting the ERK signaling pathway in combination with an MCL-1 inhibitor.[11][12]

Experimental Protocols

The identification of these biomarkers has been supported by various experimental techniques. Below are summaries of the key methodologies employed.

Cell Viability and Drug Sensitivity Assays
  • Objective: To determine the half-maximal inhibitory concentration (IC50) and Drug Sensitivity Score (DSS) of this compound in cancer cell lines and primary patient samples.

  • Methodology:

    • Cells are seeded in multi-well plates and treated with a range of concentrations of this compound.

    • After a defined incubation period (e.g., 72 hours), cell viability is assessed using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

    • Dose-response curves are generated, and IC50 values are calculated. The DSS, a measure of overall drug sensitivity, can also be determined.[6]

Gene and Protein Expression Analysis
  • Objective: To quantify the expression levels of potential biomarker genes and proteins.

  • Methodologies:

    • Quantitative Real-Time PCR (qRT-PCR): Used to measure the mRNA levels of genes like ABCB1, BCL2L1 (encoding BCL-XL), LILRA2, and IL17RA.[6]

    • Western Blotting: Employed to determine the protein levels of ABCB1, BCL-2, MCL-1, and BCL-XL.[13]

    • RNA Sequencing (RNA-Seq): Provides a comprehensive analysis of the transcriptome, allowing for the identification of differentially expressed genes between sensitive and resistant samples.

Genetic Engineering for Biomarker Validation
  • Objective: To validate the causal role of a potential biomarker in conferring resistance.

  • Methodology (CRISPR-Cas9):

    • The CRISPR-Cas9 system is used to knock out a specific gene, such as ABCB1, in a resistant cell line.

    • The sensitivity of the knockout cells to this compound is then compared to that of the parental (wild-type) cells using cell viability assays.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in this compound sensitivity and a typical experimental workflow for biomarker discovery.

MIK665_Mechanism_of_Action Mechanism of this compound Action and Resistance cluster_apoptosis Apoptotic Pathway cluster_drug_action Drug Intervention cluster_resistance Resistance Mechanisms MCL-1 MCL-1 BAX/BAK BAX/BAK MCL-1->BAX/BAK Inhibits Apoptosis Apoptosis BAX/BAK->Apoptosis Induces MIK665 MIK665 MIK665->MCL-1 Inhibits BCL-XL BCL-XL BCL-XL->BAX/BAK Inhibits ABCB1 ABCB1 (Drug Efflux) ABCB1->MIK665 Efflux ERK Signaling ERK Signaling ERK Signaling->MCL-1 Upregulates Gene Signature AXL, ETS1, IL6, EFEMP1 Gene Signature->ERK Signaling Activates

Caption: Mechanism of this compound action and key resistance pathways.

Biomarker_Discovery_Workflow Biomarker Discovery Workflow Patient Samples Patient Samples Drug Sensitivity Screening Drug Sensitivity Screening Patient Samples->Drug Sensitivity Screening Molecular Profiling Molecular Profiling Patient Samples->Molecular Profiling Data Integration & Analysis Data Integration & Analysis Drug Sensitivity Screening->Data Integration & Analysis Molecular Profiling->Data Integration & Analysis Biomarker Identification Biomarker Identification Data Integration & Analysis->Biomarker Identification Validation Validation Biomarker Identification->Validation

Caption: A typical workflow for identifying predictive biomarkers.

References

(R)-MIK665 Demonstrates Significant Efficacy in Overcoming Venetoclax Resistance in Acute Myeloid Leukemia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of preclinical data reveals that the selective Mcl-1 inhibitor, (R)-MIK665, in combination with the Bcl-2 inhibitor venetoclax (B612062), effectively overcomes resistance to venetoclax in Acute Myeloid Leukemia (AML) models. This combination therapy demonstrates synergistic cytotoxicity and restores apoptotic signaling in resistant cancer cells, offering a promising therapeutic strategy for a patient population with limited treatment options.

Researchers, scientists, and drug development professionals are continuously seeking novel approaches to combat drug resistance in AML. Resistance to venetoclax, a cornerstone of therapy for many AML patients, is a growing clinical challenge, often mediated by the upregulation of the anti-apoptotic protein Mcl-1. This guide provides a comparative overview of the efficacy of this compound in venetoclax-resistant AML models, supported by experimental data and detailed methodologies.

Comparative Efficacy of this compound in Venetoclax-Resistant AML

The combination of this compound and venetoclax has shown marked synergy in preclinical studies involving venetoclax-resistant AML cell lines. This synergistic effect is attributed to the dual inhibition of two critical anti-apoptotic proteins, Bcl-2 and Mcl-1, which are key drivers of survival in leukemia cells.

Quantitative Analysis of In Vitro Efficacy

The following table summarizes the in vitro cytotoxicity of this compound, venetoclax, and their combination in various venetoclax-resistant AML cell lines. The data, compiled from multiple studies, consistently demonstrates that the combination therapy is significantly more effective than either agent alone.

Cell LineTreatmentIC50 / Cell ViabilitySynergy Score (ZIP)Reference
MV4-11_VenR This compound~10 nM (in combination)High[1]
Venetoclax>1 µM[1]
This compound + Venetoclax (12.5 nM)Markedly reduced viabilityHigh[1]
MOLM-13_VenR This compound~10 nM (in combination)High[1]
Venetoclax>1 µM[1]
This compound + Venetoclax (12.5 nM)Markedly reduced viabilityHigh[1]
Kasumi-1_VenR This compound~50 nM (in combination)Moderate[1]
Venetoclax>1 µM[1]
This compound + Venetoclax (12.5 nM)Markedly reduced viabilityModerate[1]
HL-60_VenR This compound~100 nM (in combination)Moderate[1]
Venetoclax>1 µM[1]
This compound + Venetoclax (12.5 nM)Markedly reduced viabilityModerate[1]

IC50 values are approximate and derived from dose-response curves presented in the cited literature. ZIP (Zero Interaction Potency) score is a measure of synergy.

Comparison with Other Therapeutic Alternatives

While direct head-to-head studies are limited, the following table provides a qualitative comparison of this compound in combination with venetoclax against other emerging strategies for venetoclax-resistant AML.

Therapeutic StrategyMechanism of ActionReported Efficacy in Venetoclax-Resistant ModelsReference
This compound + Venetoclax Dual inhibition of Mcl-1 and Bcl-2Strong synergistic cytotoxicity in vitro and in vivo.[2][1][2]
AZD5991 (Mcl-1 inhibitor) + Venetoclax Dual inhibition of Mcl-1 and Bcl-2Effective in eliminating resistance to venetoclax in vitro and in vivo.[3][3]
Cobimetinib (B612205) (MEK inhibitor) + Venetoclax Inhibition of MAPK pathway and Bcl-2Synergistic activity in a subset of AML cell lines and primary samples.[4][4]
FLT3 Inhibitors (e.g., Gilteritinib) + Venetoclax Inhibition of FLT3 signaling and Bcl-2Effective in AML with FLT3 mutations, a common mechanism of venetoclax resistance.[3]
IDH Inhibitors (e.g., Ivosidenib, Enasidenib) + Venetoclax Inhibition of mutant IDH1/2 and Bcl-2Promising in AML with IDH mutations, which can co-occur with venetoclax resistance drivers.[5]

Signaling Pathways and Mechanisms of Action

Resistance to venetoclax is often driven by the upregulation of Mcl-1, which can sequester the pro-apoptotic protein BIM, thereby preventing apoptosis. This compound directly inhibits Mcl-1, releasing BIM to activate the apoptotic cascade. The dual inhibition of Bcl-2 and Mcl-1 leads to a more profound and sustained activation of apoptosis.

apoptosis_pathway cluster_pro_survival Pro-Survival cluster_pro_apoptotic Pro-Apoptotic cluster_drugs Therapeutic Agents Bcl2 Bcl-2 Bax_Bak Bax/Bak Bcl2->Bax_Bak inhibits Bim BIM Bcl2->Bim sequesters Mcl1 Mcl-1 Mcl1->Bax_Bak inhibits Mcl1->Bim sequesters Apoptosis Apoptosis Bax_Bak->Apoptosis triggers Bim->Bax_Bak activates Venetoclax Venetoclax Venetoclax->Bcl2 inhibits MIK665 This compound MIK665->Mcl1 inhibits

Caption: Mechanism of synergistic apoptosis by dual Bcl-2 and Mcl-1 inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Generation of Venetoclax-Resistant AML Cell Lines

This protocol describes a common method for developing venetoclax-resistant AML cell lines through continuous exposure to escalating drug concentrations.[6]

experimental_workflow start Parental AML Cell Line step1 Culture with low-dose Venetoclax (IC20) start->step1 step2 Monitor cell viability and gradually increase Venetoclax concentration step1->step2 step3 Select for resistant cell populations that grow at high concentrations step2->step3 end Venetoclax-Resistant AML Cell Line (VenR) step3->end

Caption: Workflow for generating venetoclax-resistant AML cell lines.

Protocol:

  • Initial Culture: Begin by culturing the parental AML cell line (e.g., MV4-11, MOLM-13) in standard culture medium.

  • Initial Venetoclax Exposure: Treat the cells with a low concentration of venetoclax, typically starting at the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: As the cells adapt and resume proliferation, gradually increase the concentration of venetoclax in the culture medium. This is typically done in a stepwise manner every 1-2 weeks.

  • Monitoring: Regularly monitor cell viability using a trypan blue exclusion assay or a cell viability reagent.

  • Selection of Resistant Population: Continue the dose escalation until a cell population is selected that can proliferate in the presence of a high concentration of venetoclax (typically >1 µM).

  • Characterization: Confirm the resistant phenotype by performing a dose-response assay and comparing the IC50 value to the parental cell line. Further characterize the resistant cells by examining the expression of Bcl-2 family proteins.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[1]

  • Cell Seeding: Seed the venetoclax-resistant AML cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 50 µL of culture medium.

  • Drug Treatment: Prepare serial dilutions of this compound, venetoclax, and the combination in culture medium. Add 50 µL of the drug solutions to the appropriate wells. Include wells with vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Luminescence Reading: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Normalize the luminescence readings of the drug-treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate IC50 values.

Western Blot Analysis of Bcl-2 Family Proteins

This protocol details the detection and quantification of Bcl-2, Mcl-1, and Bcl-xL proteins in AML cell lysates.[1]

  • Cell Lysis: Harvest parental and venetoclax-resistant AML cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Mcl-1, Bcl-xL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.

Conclusion

The preclinical data strongly support the combination of this compound and venetoclax as a highly effective strategy to overcome venetoclax resistance in AML. The dual inhibition of Mcl-1 and Bcl-2 addresses a key resistance mechanism and leads to synergistic apoptosis in resistant AML cells. Further clinical investigation of this combination is warranted to translate these promising preclinical findings into improved outcomes for patients with relapsed or refractory AML. This guide provides a foundational resource for researchers and clinicians working to advance the treatment landscape for this challenging disease.

References

Navigating Resistance: A Comparative Guide to (R)-MIK665 and Other Chemotherapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-MIK665 (also known as S64315) is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1] Mcl-1 is frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to conventional chemotherapies.[1] This guide provides a comparative analysis of this compound, focusing on cross-resistance with other chemotherapeutic agents, supported by experimental data and detailed methodologies.

Mechanisms of Resistance to this compound

Resistance to this compound in acute myeloid leukemia (AML) is primarily associated with two key factors:

  • High Expression of ABCB1 (MDR1): ABCB1, also known as P-glycoprotein, is a transmembrane efflux pump that can actively transport a wide range of chemotherapy drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy.[1] Studies have shown a strong correlation between high ABCB1 expression and resistance to this compound in AML samples.[1][2]

  • Elevated Levels of BCL-XL: BCL-XL is another anti-apoptotic protein from the BCL-2 family.[1] Increased expression of BCL-XL can compensate for the inhibition of Mcl-1 by this compound, thus promoting cell survival and conferring resistance.[1][3] Interestingly, a high expression of ABCB1 in AML cell lines has been observed to correlate with increased expression of and dependency on BCL2L1 (the gene encoding BCL-XL).[3]

Quantitative Comparison of Drug Sensitivity

The following tables summarize the in vitro efficacy of this compound and other chemotherapies in AML cells, highlighting the impact of resistance mechanisms.

Table 1: In Vitro Activity of this compound in Primary AML Samples [1]

Cell PopulationMIK665 SensitivityRelative IC50 (nM)
LeukocytesSensitive5.4
Intermediate45
Resistant134.8
Blast CellsSensitive2.0
Intermediate44.1
Resistant158.4

Table 2: In Vitro Activity of Standard AML Chemotherapies in AML Cell Lines [4][5]

Cell LineDrugIC50Notes on ABCB1/Resistance
K562 (sensitive)Daunorubicin~0.04 µM-
K562 (resistant)Daunorubicin2.3 - 9.9 µMHigh ABCB1 expression[4]
THP-1Cytarabine>10 µMResistant to Cytarabine, Daunorubicin[6]
U937Cytarabine>10 µMResistant to Cytarabine, Daunorubicin[6]
HL-60Cytarabine0.03 µMSensitive to Cytarabine, Daunorubicin[6]
MOLM-13Cytarabine0.008 µMSensitive to Cytarabine, Daunorubicin[6]

Overcoming Resistance Through Combination Therapy

Combination therapy has emerged as a promising strategy to overcome resistance to this compound. The combination of this compound with the BCL-2 inhibitor venetoclax (B612062) has shown strong synergistic effects in eliminating AML blasts, including in samples with primary resistance to either agent alone.[1][7][8] This combination can restore sensitivity in venetoclax-resistant AML cell lines.[7]

While high ABCB1 expression is a strong predictor of this compound resistance, co-inhibition of ABCB1 with inhibitors like elacridar (B1662867) did not consistently overcome resistance in AML samples.[3][9] However, the combination of this compound and venetoclax was effective in MIK665-resistant samples with high ABCB1 expression.[2]

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of therapeutic agents.

  • Cell Seeding: Plate AML cell lines in 96-well plates at a suitable density (e.g., 1 x 10^4 cells/well) in a final volume of 100 µL of appropriate culture medium.

  • Drug Treatment: Add serial dilutions of this compound, venetoclax, or other chemotherapies to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[7]

  • Lysis and Luminescence Measurement: Add 100 µL of CellTiter-Glo® reagent to each well. Mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves to calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for ABCB1 and BCL-XL

This protocol is used to determine the protein expression levels of ABCB1 and BCL-XL.

  • Sample Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.[10]

  • SDS-PAGE:

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Load the samples onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis to separate the proteins by size.[10]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10]

    • Incubate the membrane with primary antibodies against ABCB1 and BCL-XL (diluted in blocking buffer) overnight at 4°C with gentle agitation.[10]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system or X-ray film.

    • Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.

Visualizing Pathways and Workflows

MIK665_Mechanism_of_Action_and_Resistance cluster_0 Intrinsic Apoptosis Pathway cluster_1 Therapeutic Intervention and Resistance Mcl1 Mcl-1 Bax_Bak BAX/BAK Mcl1->Bax_Bak Inhibition Bcl2 BCL-2 Bcl2->Bax_Bak Inhibition Bcl_XL BCL-XL Bcl_XL->Bax_Bak Inhibition Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis MIK665 This compound MIK665->Mcl1 Inhibition ABCB1 ABCB1 (MDR1) Efflux Pump MIK665->ABCB1 Efflux Venetoclax Venetoclax Venetoclax->Bcl2 Inhibition MIK665_out This compound (extracellular) ABCB1->MIK665_out

Caption: Mechanism of this compound action and resistance pathways.

Cross_Resistance_Workflow start Start: Select Cancer Cell Lines (Sensitive vs. Resistant) determine_ic50_1 Determine IC50 of This compound start->determine_ic50_1 determine_ic50_2 Determine IC50 of Other Chemotherapies start->determine_ic50_2 protein_expression Analyze Protein Expression (e.g., ABCB1, BCL-XL) via Western Blot start->protein_expression combination_studies Perform Combination Drug Studies determine_ic50_1->combination_studies determine_ic50_2->combination_studies data_analysis Analyze Data for Cross-Resistance & Synergy protein_expression->data_analysis combination_studies->data_analysis conclusion Conclusion on Cross-Resistance Profile data_analysis->conclusion

Caption: Experimental workflow for assessing cross-resistance.

References

Navigating the Therapeutic Window of (R)-MIK665 in Preclinical Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Mcl-1 inhibitor (R)-MIK665 (also known as S64315) with other alternatives in preclinical settings. We delve into the experimental data assessing the therapeutic window, efficacy, and safety of these promising anti-cancer agents.

Myeloid cell leukemia-1 (Mcl-1), a key anti-apoptotic protein, has emerged as a critical target in oncology. Its overexpression is a known driver of tumorigenesis and resistance to various cancer therapies. This compound is a potent and selective small molecule inhibitor of Mcl-1, designed to trigger programmed cell death in cancer cells dependent on this survival protein. This guide offers a head-to-head comparison of this compound with other Mcl-1 inhibitors such as AZD5991 and AMG-176, focusing on their performance in preclinical models.

Mechanism of Action: Restoring the Apoptotic Balance

This compound and other Mcl-1 inhibitors are BH3 mimetics. They function by binding to the BH3-binding groove of the Mcl-1 protein, disrupting its interaction with pro-apoptotic proteins like BIM, BAK, and BAX. This disruption unleashes the pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway and subsequent cancer cell death.[1]

Mcl1_Signaling_Pathway cluster_0 cluster_4 Apoptotic Stimuli Apoptotic Stimuli BIM BIM MIK665 This compound Mcl1 Mcl-1 MIK665->Mcl1 BAX_BAK BAX/BAK Mcl1->BAX_BAK BIM->Mcl1 | BIM->BAX_BAK Apoptosis Apoptosis BAX_BAK->Apoptosis

Mcl-1 Signaling Pathway and Inhibition.

Comparative In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its alternatives across various cancer cell lines. This data highlights the potent and selective nature of these Mcl-1 inhibitors.

Cell LineCancer TypeThis compound (S64315) IC50 (nM)AZD5991 IC50 (nM)AMG-176 IC50 (nM)
H929Multiple Myeloma<100[2]--
MOLP-8Multiple Myeloma-33[1]-
MV-4-11Acute Myeloid Leukemia (AML)<100[2]24[1]-
OPM-2Multiple Myeloma--Induces apoptosis[3]
TMD8Diffuse Large B-cell Lymphoma (DLBCL)--1450[4]
OCI-LY1DLBCL (GCB)--210[4]

Preclinical Therapeutic Window: An In Vivo Comparison

Assessing the therapeutic window requires a careful balance between anti-tumor efficacy and treatment-related toxicity in preclinical models. While direct head-to-head in vivo comparative studies are limited, the available data provides valuable insights into the therapeutic potential of these Mcl-1 inhibitors.

This compound (S64315)

In preclinical xenograft models of hematologic malignancies, this compound has demonstrated a potent, dose-dependent anti-tumor response.[5] Complete tumor regression has been achieved at well-tolerated doses when administered intravenously.[5] A Phase 1 clinical trial (NCT02992483) was terminated early, however, this was not due to any safety concerns.[6]

AZD5991

Preclinical studies of AZD5991 showed complete tumor regression in several multiple myeloma and AML xenograft models after a single tolerated intravenous dose.[1][7] However, a Phase 1 clinical trial was halted due to asymptomatic elevations in troponin levels, a potential indicator of cardiac toxicity, suggesting a narrow therapeutic window.[8][9]

AMG-176

AMG-176 has shown efficacy in preclinical models of multiple myeloma and AML, with discontinuous oral administration inhibiting tumor growth at tolerated doses.[3] Importantly, in human Mcl-1 knock-in mouse models, AMG-176 was well-tolerated, and no cardiac toxicity was reported in vivo in some preclinical studies.[3][4]

The following table summarizes the available preclinical in vivo data for these Mcl-1 inhibitors.

CompoundPreclinical Model(s)EfficacyTolerability/Toxicity
This compound (S64315) AML, MM, Lymphoma XenograftsDose-dependent tumor growth inhibition, complete tumor regression.[5]"Well-tolerated doses."[5] Clinical trial termination not due to safety.[6]
AZD5991 MM, AML XenograftsComplete tumor regression with a single dose.[1][7]"Tolerated dose."[7] Phase 1 trial halted due to cardiac toxicity (troponin elevation).[8][9]
AMG-176 MM, AML, Lymphoma XenograftsInhibition of tumor growth.[3][10]"Tolerated doses."[3] Well-tolerated in human Mcl-1 knock-in mice with no reported cardiac toxicity in some preclinical studies.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of preclinical findings. Below are generalized protocols for key experiments used to assess the therapeutic window of Mcl-1 inhibitors.

In Vitro Cell Viability Assay
  • Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the Mcl-1 inhibitor or vehicle control.

  • Viability Assessment: After a specified incubation period (e.g., 72 hours), cell viability is determined using a commercial assay such as CellTiter-Glo® (Promega) which measures ATP levels.

  • Data Analysis: Luminescence is measured using a plate reader, and the data is normalized to the vehicle control. IC50 values are calculated using non-linear regression analysis.

In Vivo Xenograft Tumor Model
  • Animal Models: Immunocompromised mice (e.g., NOD/SCID or NSG) are used to prevent rejection of human tumor xenografts.

  • Tumor Implantation: A suspension of human cancer cells (e.g., 5-10 million cells) is injected subcutaneously into the flank of the mice.

  • Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The Mcl-1 inhibitor is administered via the appropriate route (e.g., intravenously or orally) at various doses and schedules.

  • Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Animal body weight is monitored as a general indicator of toxicity.

  • Toxicity Assessment: At the end of the study, or if humane endpoints are reached, animals are euthanized. Blood samples may be collected for hematology and clinical chemistry analysis. Tissues can be harvested for histopathological examination to identify any organ toxicities.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes of treated groups to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.

Experimental_Workflow cluster_0 cluster_1 Cell_Culture Cell Line Culture Drug_Treatment_vitro Drug Treatment Cell_Culture->Drug_Treatment_vitro Viability_Assay Cell Viability Assay Drug_Treatment_vitro->Viability_Assay IC50_Determination IC50 Determination Viability_Assay->IC50_Determination Tumor_Implantation Tumor Implantation in Mice Drug_Treatment_vivo Drug Administration Tumor_Implantation->Drug_Treatment_vivo Efficacy_Monitoring Efficacy Monitoring (Tumor Volume) Drug_Treatment_vivo->Efficacy_Monitoring Toxicity_Monitoring Toxicity Monitoring (Body Weight, Clinical Signs) Drug_Treatment_vivo->Toxicity_Monitoring Endpoint_Analysis Endpoint Analysis (Histopathology, etc.) Efficacy_Monitoring->Endpoint_Analysis Toxicity_Monitoring->Endpoint_Analysis

Preclinical Evaluation Workflow.

Conclusion

References

Safety Operating Guide

Proper Disposal of (R)-MIK665: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(R)-MIK665, a potent and selective MCL1 inhibitor, requires careful handling and disposal to ensure laboratory safety and environmental protection. While the substance is not classified as hazardous under the Globally Harmonized System (GHS), adherence to proper chemical waste management protocols is essential.[1] This guide provides detailed procedures for the safe disposal of this compound in a research setting.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to review the Safety Data Sheet (SDS). According to available information, this compound is not classified as a hazardous substance.[1] However, as a standard practice for handling any chemical, appropriate personal protective equipment should be worn.

Required Personal Protective Equipment:

  • Gloves: Use standard laboratory nitrile gloves.

  • Eye Protection: Wear safety glasses or goggles.

  • Lab Coat: A standard lab coat should be worn to protect from potential splashes.

Waste Segregation and Management

Proper segregation of chemical waste at the point of generation is a critical step for safe and compliant disposal. All materials contaminated with this compound should be treated as chemical waste and disposed of through the institution's environmental health and safety (EHS) office.

Table 1: this compound Waste Disposal Streams

Waste TypeDescriptionRecommended Container
Bulk Chemical Waste Unused, expired, or unwanted this compound powder; solutions containing this compound.A clearly labeled, sealable, and compatible hazardous waste container.
Contaminated Solid Waste Items contaminated with this compound, such as pipette tips, tubes, vials, and absorbent paper.A designated container for solid chemical waste.
Contaminated Sharps Needles and syringes used for dissolving or transferring this compound solutions.A puncture-resistant sharps container for chemical waste.
Contaminated Glassware Reusable glassware that has come into contact with this compound.To be decontaminated before reuse or disposed of as solid chemical waste.

Disposal Procedures

The primary principle for the disposal of this compound is to prevent its release into the environment. Do not allow this compound to enter sewers or surface and ground water.[1]

Step 1: Disposing of Unused or Expired this compound (Bulk Waste)

  • Keep the this compound in its original, clearly labeled container.

  • If the original container is compromised, transfer the contents to a new, compatible, and properly labeled waste container.

  • Store the container in a designated hazardous waste accumulation area, following institutional guidelines.

  • Arrange for pickup by your institution's EHS-approved waste management provider.

Step 2: Disposing of Contaminated Solid Waste

  • Collect all disposable items that have come into contact with this compound, such as gloves, pipette tips, and weigh boats.

  • Place these items in a designated and clearly labeled container for solid chemical waste.

  • When the container is full, seal it and move it to the hazardous waste accumulation area for disposal.

Step 3: Disposing of Contaminated Sharps

  • Immediately after use, dispose of any needles and syringes in a designated, puncture-resistant sharps container for chemical waste.

  • Do not recap, bend, or break needles.

  • Once the sharps container is full, seal it and arrange for its disposal through your EHS office.

Decontamination and Spill Management

Decontamination of Work Surfaces and Equipment:

  • After handling this compound, decontaminate all work surfaces and non-disposable equipment.

  • Use a suitable cleaning agent as recommended by your institution's safety protocols.

  • All materials used for decontamination, such as wipes and paper towels, should be disposed of as contaminated solid waste.

Spill Cleanup:

In the event of a small spill of this compound powder:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE, including gloves and eye protection.

  • Carefully pick up the spilled material mechanically (e.g., with a dustpan and brush or a dedicated vacuum for chemical powders).[1] Avoid creating dust.

  • Place the collected material and all cleanup supplies into a sealed container and dispose of it as bulk chemical waste.

  • Decontaminate the spill area thoroughly.

  • Report the incident to your laboratory supervisor and EHS office.

Experimental Workflow for Waste Disposal

The following diagram illustrates the logical workflow for the proper segregation and disposal of waste generated during the use of this compound.

G Figure 1: this compound Waste Disposal Workflow cluster_generation Waste Generation Point cluster_segregation Waste Segregation cluster_containment Containment cluster_disposal Final Disposal A Handling of this compound B Bulk Chemical Waste (Unused/Expired Product, Contaminated Solutions) A->B C Contaminated Solid Waste (Gloves, Pipette Tips, Wipes) A->C D Contaminated Sharps (Needles, Syringes) A->D E Labeled Hazardous Waste Container B->E F Solid Chemical Waste Container C->F G Chemical Sharps Container D->G H Collection by EHS/ Approved Waste Vendor E->H F->H G->H

Figure 1: this compound Waste Disposal Workflow

Disclaimer: This document provides general guidance for the disposal of this compound in a laboratory setting. All procedures must be conducted in strict accordance with local, state, and federal regulations, as well as your institution's specific environmental health and safety policies. Always consult the most recent Safety Data Sheet (SDS) and your institution's EHS office for definitive guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.